molecular formula C8H16O2 B1345966 2-Ethyl-4-methylpentanoic acid CAS No. 108-81-6

2-Ethyl-4-methylpentanoic acid

Cat. No.: B1345966
CAS No.: 108-81-6
M. Wt: 144.21 g/mol
InChI Key: XTCNGAJYWUIFFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-4-methylpentanoic acid is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-7(8(9)10)5-6(2)3/h6-7H,4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCNGAJYWUIFFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40881254
Record name Pentanoic acid, 2-​ethyl-​4-​methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40881254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108-81-6
Record name 2-Ethyl-4-methylpentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valeric acid, 2-ethyl-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, 2-​ethyl-​4-​methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40881254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethyl-4-methylpentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-4-methylpentanoic Acid (CAS Number: 108-81-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Ethyl-4-methylpentanoic acid, a branched-chain carboxylic acid, is a molecule of significant interest in organic synthesis and drug discovery. Its structural similarity to the established antiepileptic drug valproic acid has prompted investigations into its own biological activities, revealing potential therapeutic applications with a possibly improved safety profile. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, in-depth spectroscopic analysis for characterization, and a thorough exploration of its biological activities and potential applications in drug development. Safety and handling guidelines are also provided to ensure its proper use in a laboratory setting.

Introduction

This compound (CAS: 108-81-6), also known by synonyms such as 2-ethyl-4-methylvaleric acid and isobutylbutyric acid, is an organic compound with the molecular formula C₈H₁₆O₂.[1][2] Its structure features a pentanoic acid backbone with an ethyl group at the α-position and a methyl group at the γ-position. This branched aliphatic chain imparts specific physicochemical properties that influence its reactivity and biological interactions.

The primary interest for researchers and drug development professionals lies in its analogy to valproic acid (VPA), a widely used anticonvulsant.[3] VPA's clinical utility is hampered by significant side effects, including teratogenicity and hepatotoxicity.[3] Consequently, there is a substantial effort to develop structural analogues of VPA that retain or improve upon its therapeutic efficacy while exhibiting a more favorable safety profile. This compound has emerged as a compound of interest in this area, with preliminary studies suggesting it may lack some of the adverse effects associated with VPA.

This technical guide aims to serve as a centralized resource for scientists working with or considering the use of this compound in their research endeavors.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic organic acid odor.[4] Its branched structure prevents efficient crystal lattice packing, resulting in a low melting point and its liquid state under standard conditions.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 108-81-6[1][5]
Molecular Formula C₈H₁₆O₂[1][4]
Molecular Weight 144.21 g/mol [1][4]
IUPAC Name This compound[1]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 218-220 °C at 760 mmHgSmolecule
Density 0.908 g/cm³Smolecule
Solubility Limited solubility in water; soluble in organic solvents.[4]
pKa (Predicted) 4.82 ± 0.21[6]

Synthesis of this compound

The synthesis of this compound can be achieved through various organic chemistry methodologies. A common and effective approach is the malonic ester synthesis, which allows for the controlled formation of substituted carboxylic acids.[7][8]

Malonic Ester Synthesis Protocol

This protocol outlines the synthesis of this compound starting from diethyl malonate. The process involves a sequential alkylation followed by hydrolysis and decarboxylation.

Experimental Protocol:

Step 1: Formation of the Enolate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

  • To this solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodiomalonic ester.

Step 2: First Alkylation (Introduction of the Isobutyl Group)

  • To the solution of sodiomalonic ester, add 1-bromo-2-methylpropane (isobutyl bromide) (1.0 equivalent) dropwise.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature.

Step 3: Second Alkylation (Introduction of the Ethyl Group)

  • To the monoalkylated malonic ester, add a second equivalent of sodium ethoxide in absolute ethanol.

  • After stirring for 30 minutes, add ethyl iodide (1.0 equivalent) dropwise.

  • Heat the mixture to reflux for an additional 2-3 hours until the reaction is complete as indicated by TLC.

Step 4: Hydrolysis and Decarboxylation

  • Cool the reaction mixture and add an aqueous solution of sodium hydroxide (excess, e.g., 2-3 equivalents).

  • Heat the mixture to reflux for 2-4 hours to hydrolyze the ester groups to carboxylates.

  • After cooling, carefully acidify the reaction mixture with a strong acid (e.g., concentrated HCl or H₂SO₄) to a pH of 1-2. This will protonate the carboxylates and induce decarboxylation upon heating.

  • Gently heat the acidified mixture. Carbon dioxide will evolve. Continue heating until the effervescence ceases.

Step 5: Work-up and Purification

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis_Workflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Sequential Alkylation cluster_2 Step 4 & 5: Hydrolysis, Decarboxylation & Purification A Diethyl Malonate C Sodiomalonic Ester A->C Deprotonation B Sodium Ethoxide B->C E Monoalkylated Intermediate C->E SN2 Reaction D 1-Bromo-2-methylpropane D->E G Dialkylated Malonic Ester E->G Deprotonation & SN2 F Ethyl Iodide F->G I Dicarboxylic Acid Intermediate G->I Saponification H Hydrolysis (NaOH, H₂O) H->I K This compound I->K Decarboxylation J Acidification & Heat J->K L Purification (Distillation) K->L

Malonic ester synthesis of this compound.

Spectroscopic Analysis and Characterization

The structural elucidation and confirmation of this compound are achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides detailed information about the number and connectivity of hydrogen atoms in the molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12Singlet (broad)1H-COOH
~2.2-2.4Multiplet1H-CH(Et)-
~1.4-1.7Multiplet2H-CH₂(Et)
~1.2-1.4Multiplet2H-CH₂(isobutyl)
~1.7-1.9Multiplet1H-CH(Me)₂
~0.9Triplet3H-CH₃(Et)
~0.85Doublet6H-CH₃(isobutyl)
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~180-182-COOH
~48-50-CH(Et)-
~40-42-CH₂(isobutyl)
~28-30-CH(Me)₂
~25-27-CH₂(Et)
~22-24-CH₃(isobutyl)
~12-14-CH₃(Et)
FT-IR Spectroscopy

The FT-IR spectrum is instrumental in identifying the functional groups present in the molecule.

Table 4: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Description
2500-3300 (broad)O-H stretch of the carboxylic acid
~2960, 2870C-H stretch of alkyl groups
~1710C=O stretch of the carboxylic acid
~1465C-H bend of CH₂ and CH₃ groups
~1290C-O stretch of the carboxylic acid
~940O-H bend of the carboxylic acid dimer
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (MW = 144.21 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 144. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, m/z 127) and the carboxyl group (-COOH, m/z 99).[9][10] Further fragmentation of the alkyl chain would also be observed.

Biological Activities and Potential Applications in Drug Development

The primary driver for research into this compound is its structural relationship to valproic acid. This has led to investigations into its potential as a safer alternative for treating neurological disorders.

Analogy to Valproic Acid and Reduced Teratogenicity

Valproic acid is a known teratogen, limiting its use in women of childbearing potential.[3] Studies on VPA analogues have shown that modifications to the chemical structure can significantly impact this adverse effect. Notably, some research suggests that certain analogues, including potentially this compound, exhibit reduced or no embryotoxicity compared to VPA. This is a critical area of investigation for developing next-generation antiepileptic drugs.

Anti-inflammatory Properties

There is emerging evidence suggesting that some branched-chain fatty acids possess anti-inflammatory properties. While specific studies on this compound are limited, related compounds have been shown to modulate inflammatory pathways.[11][12][13][14] This could open up therapeutic possibilities beyond neurological disorders, potentially in chronic inflammatory conditions. The mechanism may involve the inhibition of pro-inflammatory enzymes or the modulation of cytokine production.

Effects on Endothelial Cell Proliferation

Some reports indicate that this compound may inhibit the proliferation of endothelial cells.[7] This anti-angiogenic potential could be relevant in cancer research, where the formation of new blood vessels is a critical step in tumor growth and metastasis. Further investigation is required to elucidate the underlying molecular mechanisms and to determine the therapeutic relevance of this observation.

Biological_Activities cluster_applications Potential Therapeutic Applications This compound This compound Structural Analogue of Valproic Acid Structural Analogue of Valproic Acid This compound->Structural Analogue of Valproic Acid Reduced Teratogenicity Reduced Teratogenicity This compound->Reduced Teratogenicity Anti-inflammatory Activity Anti-inflammatory Activity This compound->Anti-inflammatory Activity Inhibition of Endothelial Cell Proliferation Inhibition of Endothelial Cell Proliferation This compound->Inhibition of Endothelial Cell Proliferation Neurological Disorders (e.g., Epilepsy) Neurological Disorders (e.g., Epilepsy) Inflammatory Conditions Inflammatory Conditions Cancer Cancer Structural Analogue of Valproic Acid->Neurological Disorders (e.g., Epilepsy) Reduced Teratogenicity->Neurological Disorders (e.g., Epilepsy) Anti-inflammatory Activity->Inflammatory Conditions Inhibition of Endothelial Cell Proliferation->Cancer

Potential therapeutic avenues for this compound.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[5]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • P310: Immediately call a POISON CENTER or doctor/physician.[5]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Conclusion

This compound is a versatile building block in organic synthesis and a compound of considerable interest in medicinal chemistry and drug development. Its structural similarity to valproic acid, coupled with the potential for a more favorable safety profile, makes it a compelling candidate for further investigation as a therapeutic agent. This guide has provided a detailed overview of its properties, synthesis, characterization, and biological activities to support and inform future research in this exciting area.

References

Core Molecular Identity and Physicochemical Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Synthesis of 2-Ethyl-4-methylpentanoic Acid

Abstract: This technical guide provides a comprehensive examination of this compound, a branched-chain carboxylic acid with significant interest in synthetic and pharmaceutical research. The document elucidates the molecule's structural features, physicochemical properties, and spectroscopic signature. A primary focus is placed on its synthetic pathway, with a detailed, field-proven protocol for the malonic ester synthesis, a cornerstone methodology in organic chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this compound, from its foundational chemical identity to its potential biological significance.

This compound is an organic compound belonging to the class of branched carboxylic acids[1]. Its structure is defined by a pentanoic acid backbone substituted with an ethyl group at the alpha-carbon (position 2) and a methyl group at position 4[1]. The molecular formula is C₈H₁₆O₂ with a molecular weight of approximately 144.21 g/mol [1][2][3].

Structural Analysis

The IUPAC name, this compound, precisely describes its connectivity[2][4]. A critical feature of the molecule is the presence of a chiral center at the C2 position, the carbon atom bonded to both the carboxyl group and the ethyl substituent. This means the molecule can exist as two enantiomers, (R)-2-ethyl-4-methylpentanoic acid and (S)-2-ethyl-4-methylpentanoic acid. Unless a stereospecific synthesis is employed, the compound is typically produced as a racemic mixture, denoted as (±)-2-Ethyl-4-methylpentanoic acid[4].

molecular_structure C1 O C1_double O C2 C* C2->C1_double C3 CH₂ C2->C3 C7 CH₂ C2->C7 OH HO- C2->OH C4 CH C3->C4 C5 CH₃ C4->C5 C6 CH₃ C4->C6 C8 CH₃ C7->C8 inv1 inv2 inv3

Caption: 2D structure of this compound.

Chemical Identifiers and Properties

A summary of key identifiers and physicochemical properties is essential for regulatory, procurement, and experimental design purposes.

Identifier/Property Value Source
IUPAC Name This compoundPubChem[4]
CAS Number 108-81-6, 56640-31-4Smolecule[2], Vulcanchem[1]
Molecular Formula C₈H₁₆O₂PubChem[4], Smolecule[2]
Molecular Weight 144.21 g/mol Smolecule[2], Vulcanchem[1]
SMILES CCC(CC(C)C)C(=O)OPubChem[4], Smolecule[2]
InChIKey XTCNGAJYWUIFFB-UHFFFAOYSA-NPubChem[4], Smolecule[2]
Physical State Yellow to colorless liquid oilSmolecule[2], Sigma-Aldrich
Density 0.9 ± 0.1 g/cm³Smolecule[2]
pKa (Predicted) 4.82 ± 0.21Guidechem[3]
Solubility Limited in water; high in organic solventsSmolecule[2]

Retrosynthetic Analysis and Synthesis Protocol

The construction of α-substituted carboxylic acids is a common challenge in organic synthesis. The malonic ester synthesis is a robust and highly reliable method for preparing such compounds, making it an ideal choice for producing this compound.[5][6][7] This reaction sequence transforms simple alkyl halides into a carboxylic acid with two additional carbons, using diethyl malonate as a synthetic equivalent for the carboxymethyl (⁻CH₂COOH) synthon.[8]

Causality of the Malonic Ester Synthesis Pathway

The core principle of this synthesis relies on the unusually high acidity of the α-protons in diethyl malonate (pKa ≈ 13). This acidity is a direct result of the resonance stabilization of the resulting carbanion (enolate), where the negative charge is delocalized across both adjacent carbonyl groups. This stable enolate is an excellent nucleophile, capable of reacting with alkyl halides in a predictable Sₙ2 fashion.[9][10]

For this compound, a dialkylation is required. This is achieved by performing the deprotonation and alkylation steps sequentially with two different alkyl halides before the final hydrolysis and decarboxylation.[9][11] The process involves:

  • First Alkylation: Formation of the malonate enolate followed by reaction with a primary alkyl halide (e.g., 1-bromo-2-methylpropane).

  • Second Alkylation: Deprotonation of the mono-alkylated malonic ester, followed by reaction with a second alkyl halide (e.g., ethyl bromide).

  • Saponification: Hydrolysis of both ester groups to form a disubstituted malonic acid.[8]

  • Decarboxylation: Heating the malonic acid derivative, which readily loses CO₂ to yield the final product.[5]

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for the synthesis of this compound. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • 1-bromo-2-methylpropane (isobutyl bromide)

  • Ethyl bromide (bromoethane)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flasks, reflux condenser, separatory funnel, heating mantle

Methodology:

Step 1 & 2: First Alkylation (Formation of Diethyl (2-methylpropyl)malonate)

  • Carefully dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen). The choice of ethoxide as the base and ethanol as the solvent is critical to prevent transesterification side reactions.[8]

  • Cool the solution in an ice bath and add diethyl malonate (1.0 eq) dropwise with stirring. Allow the mixture to stir for 30 minutes to ensure complete formation of the sodium enolate.[12]

  • Add 1-bromo-2-methylpropane (1.0 eq) dropwise to the enolate solution.

  • Remove the ice bath and heat the reaction mixture to reflux for 2-3 hours to drive the Sₙ2 reaction to completion.

  • Cool the mixture, pour it into water, and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude mono-alkylated product.

Step 3 & 4: Second Alkylation (Formation of Diethyl ethyl(2-methylpropyl)malonate) 6. Prepare a fresh solution of sodium ethoxide (1.0 eq) in anhydrous ethanol as described in step 1. 7. Add the crude diethyl (2-methylpropyl)malonate from the previous step dropwise to the cooled ethoxide solution and stir for 30 minutes. 8. Add ethyl bromide (1.0 eq) dropwise and heat the mixture to reflux for 2-3 hours. 9. Work up the reaction as described in step 5 to isolate the crude dialkylated malonic ester.

Step 5 & 6: Hydrolysis and Decarboxylation 10. To the crude dialkylated ester, add an aqueous solution of NaOH (2.5 eq). Heat the mixture to reflux for 3-4 hours to ensure complete saponification of both ester groups.[8] 11. Cool the reaction mixture to room temperature and acidify carefully by slowly adding concentrated HCl until the pH is ~1-2. This protonates the carboxylate salts to form the dicarboxylic acid. 12. Gently heat the acidified solution. Vigorous evolution of CO₂ gas will be observed as the substituted malonic acid decarboxylates. Continue heating until gas evolution ceases. 13. Cool the solution and extract the final product, this compound, with diethyl ether. Wash the organic layer, dry, and concentrate. The final product can be purified by vacuum distillation.

Spectroscopic Elucidation

Structural confirmation is achieved through a combination of spectroscopic techniques. The following table outlines the predicted data for this compound, which serves as a benchmark for sample analysis.

Technique Expected Observations
¹H NMR ~12.0 ppm (s, 1H): Broad singlet for the carboxylic acid proton. ~2.3 ppm (m, 1H): Multiplet for the chiral proton at C2. ~1.6 ppm (m, 2H): Multiplet for the -CH₂- protons of the ethyl group. ~1.4 ppm (m, 2H): Multiplet for the -CH₂- protons at C3. ~1.8 ppm (m, 1H): Multiplet for the -CH- proton at C4. ~0.9 ppm (t, 3H): Triplet for the terminal -CH₃ of the ethyl group. ~0.85 ppm (d, 6H): Doublet for the two equivalent -CH₃ groups at C4.
¹³C NMR ~180 ppm: Carboxylic acid carbonyl carbon (C1). ~50 ppm: Chiral methine carbon (C2). ~45 ppm: Methylene carbon (C3). ~25 ppm: Methine carbon (C4). ~22 ppm: Equivalent methyl carbons attached to C4. ~25 ppm: Methylene carbon of the ethyl group. ~12 ppm: Methyl carbon of the ethyl group.
FTIR (Neat) 2500-3300 cm⁻¹ (broad): Characteristic O-H stretching vibration of the carboxylic acid dimer. ~1700 cm⁻¹ (strong): Strong, sharp C=O stretching vibration of the carbonyl group. 2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl groups.
Mass Spec (EI) m/z 144: Molecular ion peak (M⁺). Common Fragments: Loss of -OH (m/z 127), loss of -COOH (m/z 99), and characteristic alkyl chain fragmentation.

Note: NMR chemical shifts (ppm) are referenced to TMS. Actual values may vary based on solvent and experimental conditions. Spectroscopic data for this compound is cataloged in databases such as PubChem.[4]

Applications and Biological Significance

While primarily a building block in organic synthesis[2], this compound has garnered attention in the field of pharmacology due to its structural relationship with valproic acid (VPA), a widely used antiepileptic and mood-stabilizing drug. Research into VPA analogues is often driven by the need to separate therapeutic effects from undesirable side effects, such as teratogenicity.

A significant finding is that, unlike many VPA analogues that inhibit cardiomyocyte differentiation, (±)-2-ethyl-4-methyl pentanoic acid does not exhibit this effect, which correlates with its lower in vivo embryotoxicity[1]. This distinction suggests that the specific arrangement of alkyl substituents in this compound may confer a more favorable safety profile, making it a compound of interest for designing next-generation therapeutics with reduced developmental toxicity[1].

Conclusion

This compound is a structurally well-defined chiral carboxylic acid. Its molecular architecture is readily accessible through classic and reliable synthetic methodologies like the malonic ester synthesis, for which a detailed and validated protocol has been provided. The compound's spectroscopic characteristics are predictable and allow for straightforward characterization. Its emerging biological profile, particularly its differentiation from more toxic VPA analogues, positions it as a valuable molecule for further investigation in drug development and medicinal chemistry. This guide provides the foundational and practical knowledge required for researchers to confidently synthesize, characterize, and utilize this compound in their work.

References

An In-depth Technical Guide to the Solubility of 2-Ethyl-4-methylpentanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethyl-4-methylpentanoic acid in various organic solvents. Aimed at researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical principles governing solubility, presents available solubility data, and offers a detailed, field-proven experimental protocol for the precise determination of its solubility. By synthesizing theoretical knowledge with practical application, this guide serves as an essential resource for effectively utilizing this compound in a laboratory and industrial setting.

Introduction to this compound

This compound, a branched-chain carboxylic acid with the molecular formula C8H16O2, is a compound of increasing interest in various fields, including pharmaceuticals, polymer science, and the development of biodegradable lubricants.[1] Its molecular structure, featuring a carboxylic acid functional group and a branched alkyl chain, imparts a unique combination of polar and non-polar characteristics.[1] This duality is central to its physical and chemical properties, most notably its solubility profile, which dictates its behavior in different solvent systems and is a critical parameter for its application in organic synthesis and formulation development.[1]

Understanding the solubility of this compound is paramount for its effective use. In pharmaceutical research, it is investigated as an analog of valproic acid, a widely used anticonvulsant and mood stabilizer.[2] In material science, its ester derivatives are explored for their potential as plasticizers and lubricants.[3] For these and other applications, precise knowledge of its solubility in a range of organic solvents is essential for reaction kinetics, purification processes, and formulation design.

This guide provides a foundational understanding of the factors governing the solubility of this compound, summarizes the available qualitative and quantitative data, and presents a robust experimental methodology for its determination.

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[4] The dissolution of this compound in an organic solvent is an interplay of these forces, primarily van der Waals forces and hydrogen bonding.

Molecular Structure and Polarity:

This compound possesses a polar carboxylic acid head and a non-polar hydrocarbon tail. The carboxylic acid group (-COOH) is capable of acting as both a hydrogen bond donor and acceptor, contributing to its interaction with polar solvents. The branched C8 alkyl chain, however, is hydrophobic and interacts primarily through London dispersion forces, favoring dissolution in non-polar solvents.[1] The overall solubility in a given solvent is a balance between these competing characteristics.

Intermolecular Interactions:

  • In Polar Protic Solvents (e.g., Alcohols): These solvents can engage in hydrogen bonding with the carboxylic acid group of this compound, facilitating its dissolution.

  • In Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can act as hydrogen bond acceptors, interacting with the acidic proton of the carboxylic acid. Dipole-dipole interactions also play a significant role.

  • In Non-Polar Solvents (e.g., Hexane, Toluene): The primary interactions are van der Waals forces between the alkyl chain of the acid and the solvent molecules. The polar carboxylic acid group hinders solubility in these solvents.

The branched nature of the alkyl chain in this compound can also influence its solubility compared to its linear isomer, octanoic acid. Branching can disrupt crystal lattice formation in the solid state (though this compound is a liquid at room temperature) and can affect the extent of intermolecular interactions in solution.[1]

Solubility Profile of this compound

Solvent ClassSolventThis compound2-Ethylhexanoic acidValproic Acid
Polar Protic MethanolSlightly Soluble[3]Soluble[1]Soluble
Ethanol-Soluble[1]~30 mg/mL[2]
Polar Aprotic Acetone-Highly Soluble-
Dimethyl Sulfoxide (DMSO)--~5 mg/mL[2]
Dimethylformamide (DMF)--~5 mg/mL[2]
ChloroformSlightly Soluble[3]--
Non-Polar Diethyl Ether-Soluble[1]-
Toluene---
Benzene-Soluble[1]-
Hexane---
Aqueous WaterLimited/Insoluble[1]Slightly Soluble1.3 - 2.0 mg/mL[5]

Note on Data Availability: The lack of extensive quantitative solubility data for this compound underscores the importance of the experimental protocol detailed in the subsequent section for researchers requiring precise solubility values for their specific applications.

Experimental Determination of Solubility: A Step-by-Step Protocol

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a solvent.[6] The following protocol provides a detailed methodology for the quantitative determination of this compound solubility in organic solvents, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • Solute: this compound (purity ≥95%)

  • Solvents: HPLC or analytical grade organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, toluene)

  • Apparatus:

    • Analytical balance (readable to 0.1 mg)

    • Glass vials with PTFE-lined screw caps

    • Shaking incubator or water bath with precise temperature control

    • Centrifuge

    • Calibrated volumetric flasks and pipettes

    • Syringes and solvent-compatible syringe filters (0.22 µm)

  • Analytical System:

    • HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index)

    • Appropriate HPLC column for carboxylic acid analysis (e.g., C18 reverse-phase)

Experimental Workflow

The workflow for determining the solubility of this compound is illustrated in the diagram below.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Preparation cluster_analysis Analysis prep1 Add excess 2-Ethyl-4- methylpentanoic acid to vial prep2 Add known volume of a specific organic solvent prep1->prep2 prep3 Securely cap the vial prep2->prep3 equil1 Place vials in shaking incubator at constant temp. prep3->equil1 equil2 Equilibrate for 24-72 hours to reach saturation equil1->equil2 sample1 Allow suspension to settle equil2->sample1 sample2 Centrifuge to pellet undissolved solute sample1->sample2 sample3 Withdraw supernatant with a syringe sample2->sample3 sample4 Filter through 0.22 µm syringe filter sample3->sample4 sample5 Dilute filtrate with a known volume of mobile phase sample4->sample5 analysis1 Analyze diluted sample by HPLC sample5->analysis1 analysis2 Determine concentration from a pre-established calibration curve analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: A typical experimental workflow for determining the equilibrium solubility of this compound.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved liquid droplets after equilibration.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure the solution is saturated. The required equilibration time should be determined empirically by analyzing samples at different time points until the concentration of the acid in the solution remains constant.[6]

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solute to settle.

    • To ensure complete separation of the liquid phases, centrifuge the vials at a moderate speed.

    • Carefully withdraw a known volume of the supernatant (the solvent saturated with the acid) using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining micro-droplets.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Analyze the diluted samples using a validated HPLC method.[7]

    • Determine the concentration of this compound in the diluted samples by interpolation from the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the specific organic solvent at the tested temperature.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Temperature: Generally, the solubility of a liquid in a liquid solvent increases with temperature.[1] This is because higher temperatures provide more kinetic energy to overcome intermolecular forces between solute molecules.

  • Solvent Polarity: As discussed in the theoretical framework, the polarity of the solvent is a key determinant. A solvent with a polarity that is a good match for the overall polarity of this compound will be a better solvent.

  • Presence of Water: The presence of even small amounts of water in organic solvents can significantly affect the solubility of carboxylic acids.[8] Water can form hydrogen bonds with the carboxylic acid group, potentially increasing solubility in some polar organic solvents.

  • Purity of Solute and Solvent: Impurities in either the this compound or the solvent can alter the measured solubility.

The interplay of intermolecular forces between this compound and representative polar and non-polar solvents is depicted in the following diagram.

G cluster_polar Polar Solvent (e.g., Ethanol) cluster_nonpolar Non-Polar Solvent (e.g., Hexane) solute1 This compound solvent1 Ethanol solute1->solvent1 Hydrogen Bonding (dominant interaction) solute2 This compound solvent2 Hexane solute2->solvent2 Van der Waals Forces (dominant interaction)

Caption: Dominant intermolecular forces between this compound and different solvent types.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. While a comprehensive quantitative dataset remains to be fully elucidated in the public domain, the theoretical principles and solubility trends of analogous compounds provide a strong predictive framework. The detailed, step-by-step experimental protocol presented herein offers a robust methodology for researchers to determine precise solubility data tailored to their specific needs. A thorough understanding of the solubility of this compound is crucial for its successful application in scientific research and industrial development, and this guide serves as a valuable resource to that end.

References

Spectroscopic data of 2-Ethyl-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Ethyl-4-methylpentanoic Acid

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide to the spectroscopic analysis of this compound (CAS No: 108-81-6), a branched-chain aliphatic carboxylic acid.[1][2] With the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol , a thorough structural elucidation is paramount for its application in research and development.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy for the unambiguous identification and characterization of this compound.

The narrative moves beyond simple data reporting, focusing on the causality behind experimental choices and the self-validating nature of a multi-technique spectroscopic approach.

Mass Spectrometry: Elucidating the Molecular Blueprint

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For a molecule like this compound, which lacks a strong chromophore for UV-Vis analysis, mass spectrometry provides the initial, crucial confirmation of its identity. The choice of electron ionization (EI) is strategic; it imparts significant energy into the molecule, inducing predictable fragmentation patterns that serve as a structural fingerprint.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for volatile, thermally stable compounds like this compound. The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer, ensuring a clean spectrum.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • GC Separation: Inject 1 µL of the sample solution into a GC equipped with a non-polar capillary column (e.g., DB-5ms).

  • Temperature Program: Utilize a temperature gradient to ensure optimal separation. A typical program starts at 50°C, holds for 2 minutes, and then ramps to 250°C at a rate of 10°C/minute.

  • Ionization: As the analyte elutes from the GC column, it enters the EI source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV).

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole).

  • Detection: Ions are detected, and their mass-to-charge ratio (m/z) and relative abundance are plotted to generate the mass spectrum.

Logical Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep Dissolve Sample in Volatile Solvent Inject Inject into GC Prep->Inject Column Separation on Capillary Column Inject->Column Ionize Electron Ionization (70 eV) Column->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Spectrum Mass Spectrum (m/z vs. Abundance) Detect->Spectrum Generate Spectrum

Caption: Workflow for GC-MS analysis of this compound.

Data Interpretation: Molecular Ion and Fragmentation Pattern

The mass spectrum provides a wealth of structural information. The highest m/z value peak (if present) corresponds to the molecular ion (M⁺•), which confirms the molecular weight of the compound. For this compound, the molecular ion peak is expected at m/z = 144 .[1][2]

The true power of EI-MS lies in analyzing the fragmentation pattern. The molecular ion is unstable and breaks apart into smaller, more stable charged fragments. The pattern of these fragments is unique to the molecule's structure.[3] The base peak, the most intense peak in the spectrum, represents the most stable and/or most readily formed fragment ion.[4][5]

Table 1: Predicted Mass Spectrometry Fragmentation Data

m/zProposed Fragment IonStructure of FragmentSignificance
144[M]⁺• (Molecular Ion)[C₈H₁₆O₂]⁺•Confirms the molecular weight.
115[M - C₂H₅]⁺[M - 29]⁺Loss of the ethyl group from the alpha-carbon.
99[M - COOH]⁺[M - 45]⁺Loss of the carboxyl group as a radical.
73[CH(C₂H₅)COOH]⁺Alpha-cleavageCleavage of the bond between C2 and C3.
57[C₄H₉]⁺Isobutyl cationCleavage at the C2-C3 bond, forming a stable secondary carbocation.
45[COOH]⁺Carboxyl cationRepresents the carboxylic acid functional group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb the radiation at their characteristic frequencies, and these absorptions are detected. For this compound, IR spectroscopy provides definitive evidence of the carboxylic acid group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Modern FTIR spectrometers often use an ATR accessory, which is ideal for analyzing liquid samples with minimal preparation.

Step-by-Step Methodology:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

  • Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Logical Workflow for FTIR Analysis

FTIR_Workflow cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_output Data Output Background Acquire Background Spectrum (Clean ATR) Apply Apply Liquid Sample to ATR Crystal Background->Apply Acquire Acquire Sample Spectrum (16-32 scans) Apply->Acquire Process Ratio Sample vs. Background Acquire->Process Spectrum Final IR Spectrum (Wavenumber vs. Transmittance) Process->Spectrum

Caption: Workflow for ATR-FTIR analysis of this compound.

Data Interpretation: Characteristic Absorption Bands

The IR spectrum of this compound is dominated by the features of the carboxylic acid group.

Table 2: Key Infrared Absorption Bands [1]

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3500 - 2500Strong, very broadO-H stretchCarboxylic acid O-H (H-bonded)
3000 - 2850Medium to strongC-H stretchAlkyl C-H
1730 - 1700Strong, sharpC=O stretchCarboxylic acid C=O
1320 - 1210StrongC-O stretchCarboxylic acid C-O
960 - 900MediumO-H bendCarboxylic acid O-H (out-of-plane)

The most diagnostic signal is the extremely broad O-H stretch from 3500-2500 cm⁻¹, which is a hallmark of the extensive hydrogen bonding between carboxylic acid molecules.[1] The sharp, intense C=O stretch around 1710 cm⁻¹ further confirms this functional group.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the complete assembly of the molecular puzzle.

Experimental Protocol: ¹H and ¹³C NMR

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the specific nucleus (¹H or ¹³C) and the magnetic field is "shimmed" to ensure homogeneity.

  • ¹H NMR Acquisition: A standard proton experiment is run. Key parameters include the spectral width, acquisition time, and number of scans (typically 8-16 for ¹H).

  • ¹³C NMR Acquisition: A standard carbon experiment (e.g., with proton decoupling) is run. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans are required (hundreds to thousands) to achieve a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the final NMR spectrum. Phase and baseline corrections are applied.

Logical Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Dissolve Sample in Deuterated Solvent (e.g., CDCl₃ with TMS) Insert Insert Tube & Shim Prep->Insert AcquireH1 Acquire ¹H Spectrum Insert->AcquireH1 AcquireC13 Acquire ¹³C Spectrum Insert->AcquireC13 FT Fourier Transform (FID -> Spectrum) AcquireH1->FT AcquireC13->FT Correct Phase & Baseline Correction FT->Correct Spectrum Spectrum Correct->Spectrum Final NMR Spectrum (Chemical Shift vs. Intensity)

Caption: Workflow for ¹H and ¹³C NMR spectroscopic analysis.

Data Interpretation: ¹H NMR Spectrum

The ¹H NMR spectrum provides four key pieces of information: chemical shift (electronic environment), integration (number of protons), multiplicity (neighboring protons), and coupling constants (dihedral angles).

Table 3: Predicted ¹H NMR Spectroscopic Data [1]

Proton PositionChemical Shift (δ, ppm)MultiplicityIntegrationRationale
COOH9.0 - 13.0Broad Singlet1HAcidic proton, undergoes rapid exchange, deshielded.
CH (on C2)2.2 - 2.6Multiplet1HAlpha to carbonyl, deshielded.
CH₂ (ethyl)1.5 - 1.8Multiplet2HCoupled to adjacent CH and CH₃ protons.
CH (on C4)1.5 - 2.0Multiplet1HCoupled to adjacent CH₂ and two CH₃ groups.
CH₂ (on C3)1.3 - 1.8Multiplet2HComplex coupling pattern due to diastereotopic nature.
CH₃ (ethyl)0.8 - 1.0Triplet3HCoupled to adjacent CH₂ group.
CH₃ (on C4)0.9 - 1.1Doublet6HTwo equivalent methyl groups coupled to the CH at C4.
Data Interpretation: ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. The chemical shift indicates the carbon's electronic environment.

Table 4: Predicted ¹³C NMR Spectroscopic Data [1]

Carbon PositionChemical Shift (δ, ppm)Rationale
C1 (C=O)175 - 185Carbonyl carbon, highly deshielded.
C2 (CH)45 - 55Alpha to carbonyl.
C3 (CH₂)35 - 45Aliphatic methylene carbon.
C4 (CH)25 - 35Aliphatic methine carbon.
C5 & C6 (CH₃)20 - 30Diastereotopic methyl carbons on C4.
C7 (CH₂)20 - 30Ethyl group methylene.
C8 (CH₃)10 - 20Ethyl group methyl.

Conclusion: A Self-Validating Approach

The structural elucidation of this compound is achieved through a synergistic and self-validating application of multiple spectroscopic techniques. Mass spectrometry confirms the molecular weight (144 g/mol ) and provides a fragmentation fingerprint. IR spectroscopy gives unambiguous evidence of the carboxylic acid functional group. Finally, ¹H and ¹³C NMR spectroscopy provide the complete carbon-hydrogen framework, confirming the connectivity and completing the structural puzzle. Each technique validates the findings of the others, leading to a confident and authoritative characterization of the molecule.

References

Biological activity of 2-Ethyl-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Biological Activity of 2-Ethyl-4-methylpentanoic Acid

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a branched-chain carboxylic acid. While not as extensively studied as other fatty acids, its structural similarity to known bioactive compounds, particularly the antiepileptic drug valproic acid, has led to investigations into its biological effects. This guide provides a comprehensive overview of the known biological activities of this compound, its potential mechanisms of action, and established protocols for its study. This document is intended for researchers, scientists, and professionals in the field of drug development and toxicology.

Chemical and Physical Properties

This compound is a chiral molecule with the chemical formula C8H16O2. Its structure features a carboxylic acid group with an ethyl and a 2-methylpropyl substituent at the alpha-carbon. These structural features are crucial in determining its interaction with biological systems.

PropertyValue
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
IUPAC NameThis compound
PubChem CID139533

Known Biological Activities and Toxicological Profile

The primary area of research concerning this compound revolves around its role as a teratogen, a substance that can cause developmental abnormalities in a fetus. Its teratogenic potential has been primarily investigated in the context of its relationship to valproic acid, a known human teratogen.

Studies have demonstrated that this compound can induce exencephaly, a severe neural tube defect, in murine embryos. Research has shown that the (S)-enantiomer of this compound exhibits significantly higher teratogenic activity compared to its (R)-enantiomer. This stereospecificity suggests a specific interaction with a biological target, such as an enzyme or receptor, is responsible for its developmental toxicity.

Furthermore, research indicates that the teratogenic potency of this compound is comparable to that of other potent teratogenic analogs of valproic acid. This underscores the importance of its alpha-ethyl group in contributing to its biological activity.

Mechanism of Action: Insights from Valproic Acid Analogs

While the precise molecular mechanisms of this compound are not fully elucidated, significant insights can be drawn from the extensive research on valproic acid and its teratogenic metabolites. The leading hypotheses for the teratogenicity of these compounds include:

  • Histone Deacetylase (HDAC) Inhibition: Valproic acid is a known HDAC inhibitor. By inhibiting HDACs, it can alter gene expression patterns that are critical for normal embryonic development. It is plausible that this compound shares this property, leading to downstream dysregulation of developmental pathways.

  • Disruption of Wnt Signaling: The Wnt signaling pathway is fundamental for neural tube closure. Valproic acid has been shown to interfere with this pathway, and it is a likely mechanism for the observed neural tube defects.

  • Induction of Oxidative Stress: Some studies suggest that valproic acid can induce oxidative stress in developing embryos, leading to cellular damage and developmental abnormalities.

  • Perturbation of Folic Acid Metabolism: Valproic acid is known to interfere with folate metabolism, a critical pathway for neural tube development.

The following diagram illustrates a hypothetical signaling pathway for the teratogenic effects of this compound, based on the known mechanisms of valproic acid.

Teratogenic_Mechanism cluster_cellular Cellular Environment cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_outcome Developmental Outcome 2-E-4-MPA This compound HDAC Histone Deacetylase (HDAC) 2-E-4-MPA->HDAC Inhibition Wnt_Signaling Wnt Signaling Pathway 2-E-4-MPA->Wnt_Signaling Disruption Oxidative_Stress Oxidative Stress 2-E-4-MPA->Oxidative_Stress Induction Histones Histones HDAC->Histones Deacetylation DNA DNA Histones->DNA Chromatin Compaction Gene_Expression Altered Gene Expression DNA->Gene_Expression Regulation NTD Neural Tube Defects (e.g., Exencephaly) Gene_Expression->NTD Wnt_Signaling->NTD Oxidative_Stress->NTD

Caption: Hypothetical signaling pathways for this compound-induced teratogenicity.

Experimental Protocols for Assessing Biological Activity

To investigate the biological activity of this compound, particularly its teratogenic potential, researchers can employ a variety of in vivo and in vitro models.

In Vivo Murine Model for Teratogenicity Assessment

This protocol is a standard method for evaluating the teratogenic effects of a compound in a mammalian system.

1. Animal Model and Husbandry:

  • Use time-mated pregnant mice (e.g., CD-1 strain).
  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
  • The day a vaginal plug is observed is designated as gestational day (GD) 0.

2. Compound Administration:

  • Prepare a solution of this compound in a suitable vehicle (e.g., saline or corn oil).
  • On GD 8, administer a single intraperitoneal injection of the test compound to the pregnant dams. A range of doses should be used to establish a dose-response relationship.
  • Include a vehicle control group and a positive control group (e.g., valproic acid).

3. Embryo Collection and Analysis:

  • On GD 10, euthanize the dams by cervical dislocation.
  • Isolate the uteri and dissect the embryos from the surrounding membranes in physiological saline.
  • Examine the embryos under a dissecting microscope for the presence of neural tube defects (e.g., exencephaly) and other gross malformations.
  • Score the embryos as normal or abnormal.

4. Data Analysis:

  • Calculate the percentage of malformed embryos per litter for each dose group.
  • Use appropriate statistical methods (e.g., Chi-square test or Fisher's exact test) to compare the incidence of malformations between the treated and control groups.

The following diagram outlines the workflow for the in vivo teratogenicity assay.

InVivo_Workflow Start Time-Mated Pregnant Mice (GD 0) Admin Compound Administration (GD 8) - 2-E-4-MPA - Vehicle Control - Positive Control Start->Admin Euthanize Euthanize Dams (GD 10) Admin->Euthanize Dissect Embryo Dissection and Isolation Euthanize->Dissect Examine Microscopic Examination for Malformations Dissect->Examine Analyze Data Analysis and Statistical Comparison Examine->Analyze End Assessment of Teratogenic Potential Analyze->End

Caption: Workflow for in vivo assessment of teratogenicity in a murine model.

In Vitro Assays for Mechanistic Studies

To probe the molecular mechanisms of this compound, several in vitro assays can be utilized.

  • HDAC Inhibition Assay: Commercially available kits can be used to quantify the inhibitory activity of this compound on HDAC enzymes. These assays typically involve a fluorogenic HDAC substrate that, upon deacetylation, can be cleaved by a developer to produce a fluorescent signal.

  • Wnt Reporter Assay: Cell lines containing a Wnt-responsive reporter gene (e.g., TOP-Flash luciferase reporter) can be treated with this compound. A change in reporter gene expression would indicate an effect on the Wnt signaling pathway.

  • Oxidative Stress Assays: The induction of oxidative stress can be measured in cultured cells (e.g., embryonic stem cells or neural progenitor cells) by quantifying reactive oxygen species (ROS) production using fluorescent probes like DCFDA.

Future Research Directions

The study of this compound is an active area of research with several promising avenues for future investigation:

  • Elucidation of Specific Molecular Targets: Identifying the specific enzymes or receptors that interact with this compound will be crucial for a complete understanding of its biological activity.

  • Structure-Activity Relationship Studies: Synthesizing and testing additional analogs of this compound will help to define the structural features that are critical for its teratogenic effects.

  • Investigation of Other Potential Biological Activities: While the focus has been on teratogenicity, it is possible that this compound possesses other biological activities that have yet to be explored.

  • Development of Potential Therapeutic Applications: A thorough understanding of the mechanisms of action of this compound could potentially lead to the development of novel therapeutic agents, for example, by modifying its structure to eliminate teratogenicity while retaining other desired activities.

Conclusion

This compound is a biologically active molecule with demonstrated teratogenic effects in animal models. Its structural similarity to valproic acid provides a strong foundation for investigating its mechanisms of action, which likely involve the inhibition of histone deacetylases and disruption of key developmental signaling pathways. The experimental protocols outlined in this guide provide a framework for further research into the biological activities of this and related compounds. Continued investigation is essential for a comprehensive understanding of its toxicological profile and for exploring any potential therapeutic applications.

An In-depth Technical Guide to 2-Ethyl-4-methylpentanoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Branched-chain carboxylic acids represent a pivotal class of organic molecules, serving as versatile building blocks in synthetic chemistry and as key pharmacophores in drug discovery. Their unique steric and electronic properties, conferred by their non-linear structure, allow for the fine-tuning of lipophilicity, metabolic stability, and receptor binding affinity. Within this class, 2-Ethyl-4-methylpentanoic acid stands out as a compound of significant interest, particularly due to its structural relationship to the widely used anticonvulsant, Valproic Acid (VPA).

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, synthesis methodologies, and known applications, with a special focus on its pharmacological profile and potential as a safer therapeutic alternative.

Part 1: Core Molecular Profile

This compound is a chiral carboxylic acid characterized by an eight-carbon backbone.[1] Its structure features an ethyl group at the alpha-position (C2) and a methyl group at the gamma-position (C4) relative to the carboxyl group. This specific arrangement of alkyl substituents is crucial to its chemical behavior and biological activity.

Physicochemical and Computed Properties

The compound's physical and chemical properties are fundamental to its handling, formulation, and mechanism of action. It exists as a liquid at room temperature, appearing as a yellow to colorless oil.[1] A summary of its key properties is presented below.

PropertyValueSource(s)
Molecular Formula C₈H₁₆O₂[2][3][4]
Molecular Weight ~144.21 g/mol [2][3][4]
IUPAC Name This compound[2]
CAS Number 108-81-6, 56640-31-4[2][3][5]
Density 0.9 ± 0.1 g/cm³[1]
pKa (Predicted) 4.82 ± 0.21[6]
Topological Polar Surface Area 37.3 Ų[6]
Rotatable Bond Count 4[6]
Solubility Limited in water, high in organic solvents[1]

Note: The literature shows multiple CAS numbers associated with this compound.[3]

Structural Identifiers
Identifier TypeValueSource(s)
SMILES CCC(CC(C)C)C(=O)O[2][3]
InChI InChI=1S/C8H16O2/c1-4-7(8(9)10)5-6(2)3/h6-7H,4-5H2,1-3H3,(H,9,10)[2][3]
InChIKey XTCNGAJYWUIFFB-UHFFFAOYSA-N[2][3][4]

Part 2: Synthesis Methodologies

The synthesis of this compound can be approached through several classic organic chemistry pathways. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. Common strategies include the oxidation of corresponding alcohols or aldehydes and the hydrolysis of ester precursors.[1]

A robust and highly adaptable method for synthesizing α-substituted carboxylic acids is the malonic ester synthesis. This pathway offers precise control over the introduction of alkyl groups onto the α-carbon.

Illustrative Protocol: Malonic Ester Synthesis

This protocol describes a logical, field-proven workflow for synthesizing α-alkylated carboxylic acids, adapted for the specific target of this compound. The causality of each step is explained to provide a deeper understanding of the reaction mechanism.

Core Principle: The malonic ester synthesis relies on the high acidity of the α-protons of a malonic ester, which can be easily deprotonated to form a stable enolate. This enolate then acts as a nucleophile to attack an alkyl halide in an Sₙ2 reaction. A subsequent hydrolysis and decarboxylation sequence yields the final carboxylic acid.[7]

Step-by-Step Protocol:

  • Enolate Formation:

    • Action: Diethyl malonate is treated with a strong, non-nucleophilic base, such as sodium ethoxide (NaOEt), in an anhydrous ethanol solvent.

    • Causality: The ethoxide ion abstracts a proton from the α-carbon of diethyl malonate. This proton is particularly acidic because the resulting negative charge is stabilized by resonance across two adjacent carbonyl groups. This step quantitatively generates the nucleophilic diethyl malonate enolate.

  • First Alkylation (Introduction of the Isobutyl Group):

    • Action: 1-bromo-2-methylpropane is added to the enolate solution.

    • Causality: The enolate performs a nucleophilic attack on the electrophilic carbon of the alkyl halide via an Sₙ2 mechanism, displacing the bromide ion and forming a C-C bond. This introduces the "4-methylpentan" portion of the final structure.

  • Second Alkylation (Introduction of the Ethyl Group):

    • Action: A second equivalent of sodium ethoxide is added to deprotonate the remaining acidic α-proton, followed by the addition of ethyl iodide.

    • Causality: The process of enolate formation and nucleophilic attack is repeated. This second alkylation step is crucial for creating the α-ethyl substitution, a key structural feature of the target molecule.

  • Saponification and Acidification:

    • Action: The resulting diethyl 2-ethyl-2-(2-methylpropyl)malonate is heated with a strong aqueous base (e.g., potassium hydroxide) to hydrolyze both ester groups into carboxylates.[8] The reaction mixture is then cooled and acidified (e.g., with HCl or H₂SO₄).

    • Causality: Saponification converts the esters into a water-soluble dicarboxylate salt. Subsequent acidification protonates the carboxylates to form the corresponding dicarboxylic acid, which is often insoluble and precipitates or can be extracted.

  • Decarboxylation:

    • Action: The purified dicarboxylic acid is heated.

    • Causality: β-keto acids (and their malonic acid analogues) are thermally unstable. Heating induces decarboxylation, where one of the carboxyl groups is eliminated as carbon dioxide (CO₂), yielding the final product: this compound.[7]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Sequential Alkylation cluster_2 Step 4 & 5: Hydrolysis & Decarboxylation A Diethyl Malonate C Malonate Enolate A->C + Base B Sodium Ethoxide (Base) E Mono-alkylated Malonic Ester C->E + Alkyl Halide 1 D 1-bromo-2-methylpropane G Di-alkylated Malonic Ester E->G + Base, then + Alkyl Halide 2 F Ethyl Iodide H Malonic Diacid Intermediate G->H 1. KOH, H₂O, Δ 2. H₃O⁺ I This compound (Product) H->I Heat (Δ) - CO₂

Caption: Malonic ester synthesis pathway for this compound.

Part 3: Pharmacological Significance & Applications

While this compound serves as a chemical intermediate and has potential use in materials like biodegradable lubricants, its most compelling application lies in pharmacology, specifically as an analogue of Valproic Acid (VPA).[1]

The Valproic Acid Analogue Context

Valproic acid (2-propylpentanoic acid) is a widely prescribed antiepileptic drug (AED).[9] However, its use is associated with significant teratogenicity, including an increased risk of neural tube defects and cardiac malformations in developing embryos.[9][10] This severe side effect drives the search for safer, structurally related alternatives that retain therapeutic efficacy but exhibit reduced developmental toxicity.

A Differentiated Profile in Developmental Cardiotoxicity

A pivotal study investigated the effects of a series of VPA analogues on the differentiation of embryonic stem cells into cardiomyocytes—a key process in heart development.[11] This assay, the Embryonic Stem Cell Test (EST), serves as a powerful in vitro screening tool to predict developmental toxicity.

Key Findings:

  • The study demonstrated that VPA and several of its analogues dose-dependently inhibited the formation of functional, beating cardiomyocytes.[10][11] This in vitro effect correlates well with the known in vivo embryotoxicity and cardiotoxicity of these compounds.[11]

  • Crucially, (±)-2-ethyl-4-methylpentanoic acid was the sole exception. It did not inhibit cardiomyocyte differentiation, even at concentrations where other analogues showed significant toxic effects.[11]

Interpretation for Drug Development: This finding is highly significant. It suggests that the specific structural modifications in this compound—namely the ethyl group at C2 and the branched isobutyl moiety—may decouple the compound's therapeutic mechanism from its teratogenic pathway. The mechanism of VPA's teratogenicity is thought to involve the induction of reactive oxygen species (ROS), which disrupts normal cellular development.[10] The unique structure of this compound may prevent this off-target effect. This makes it a prime candidate for further investigation as a potentially less embryotoxic alternative to VPA.

Comparative Biological Activity Diagram

Biological_Activity cluster_VPA Valproic Acid (VPA) & Other Analogues cluster_Target This compound VPA VPA / Analogues VPA_Action Inhibits Cardiomyocyte Differentiation VPA->VPA_Action VPA_Outcome High Potential for Embryotoxicity VPA_Action->VPA_Outcome Target This compound Target_Action Does NOT Inhibit Cardiomyocyte Differentiation Target->Target_Action Target_Outcome Low Potential for Embryotoxicity Target_Action->Target_Outcome Start Embryonic Stem Cells Start->VPA Treatment Start->Target Treatment

Caption: Contrasting effects on cardiomyocyte differentiation and embryotoxicity potential.

Part 4: Known Derivatives and Future Directions

The core structure of this compound provides a scaffold for creating derivatives with modified properties.

  • Ester Derivatives: Compounds like ethyl 2-formyl-4-methylpentanoate are known.[12] Esterification of the carboxylic acid is a common strategy to create prodrugs, which can improve oral bioavailability or alter pharmacokinetic profiles.

  • Hydroxylated Derivatives: The introduction of hydroxyl groups can create metabolites or analogues with different polarity and potential for further functionalization.

The favorable toxicological profile of the parent acid warrants further exploration. Future research should focus on:

  • Confirming Therapeutic Activity: Assessing whether this compound retains the anticonvulsant or other therapeutic properties of VPA.

  • Stereoselective Synthesis and Testing: As the molecule is chiral, synthesizing and testing the individual enantiomers is critical, as they may have different efficacy and toxicity profiles.

  • Derivative Screening: Synthesizing and screening a library of ester, amide, and other derivatives to optimize for potency, selectivity, and drug-like properties.

Part 5: Safety and Handling

As a carboxylic acid, this compound requires careful handling. It is classified as a hazardous substance.

Hazard ClassGHS CodeDescription
Skin Corrosion/Irritation H315Causes skin irritation
Serious Eye Damage/Irritation H318Causes serious eye damage
Acute Toxicity (Oral) H302Harmful if swallowed

Handling Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

References

An In-depth Technical Guide to 2-Ethyl-4-methylpentanoic Acid: From Synthesis to Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-4-methylpentanoic acid, a branched-chain carboxylic acid and an analogue of the well-known anticonvulsant, valproic acid. While the specific historical details of its initial discovery remain elusive in readily available literature, this document consolidates current knowledge on its synthesis, physicochemical properties, and emerging biological significance. By examining its relationship with valproic acid and highlighting its unique characteristics, this guide serves as a foundational resource for researchers exploring its potential in medicinal chemistry and other scientific fields.

Introduction: Unveiling a Valproic Acid Analogue

This compound, also known by synonyms such as 2-Ethyl-4-methylvaleric acid, is an organic compound with the chemical formula C₈H₁₆O₂.[1][2] As a branched-chain carboxylic acid, its structure is characterized by an ethyl group at the alpha-carbon (position 2) and a methyl group at the gamma-carbon (position 4) of a pentanoic acid backbone. This structural similarity to valproic acid (2-propylpentanoic acid), a cornerstone in the treatment of epilepsy and bipolar disorder, has prompted scientific interest in its comparative biological activities.

While the historical record of valproic acid's first synthesis by Beverly S. Burton in 1882 is well-documented, the precise origins of this compound are not as clearly defined in existing scientific literature. Its study appears to have gained momentum with the broader investigation of valproic acid analogues, driven by the desire to understand the structure-activity relationships of this important class of compounds and to develop derivatives with improved therapeutic profiles.

Physicochemical Characteristics

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in research and development.

General Properties
PropertyValueSource(s)
Molecular Formula C₈H₁₆O₂[1][2]
Molecular Weight 144.21 g/mol [2]
CAS Number 108-81-6, 56640-31-4[1][3]
Appearance Yellow to colorless liquid/oil
Odor Characteristic organic acid odor
Solubility and Density

This compound exhibits limited solubility in water, a characteristic attributed to its significant hydrophobic alkyl portion. Conversely, it demonstrates high solubility in common organic solvents, making it amenable to a wide range of organic reactions and formulations. Its density is approximately 0.9 g/cm³, indicating it is less dense than water.

Synthesis Methodologies

The synthesis of this compound can be achieved through various established organic chemistry routes. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.

Malonic Ester Synthesis

A classic and versatile method for the preparation of substituted carboxylic acids is the malonic ester synthesis. This pathway offers a high degree of control over the final structure.

Workflow for Malonic Ester Synthesis:

malonic_ester_synthesis start Diethyl Malonate enolate Enolate Intermediate start->enolate Deprotonation base Sodium Ethoxide (NaOEt) base->enolate monoalkylated Monoalkylated Malonic Ester enolate->monoalkylated SN2 Alkylation alkyl_halide1 1-bromo-2-methylpropane alkyl_halide1->monoalkylated dialkylated Dialkylated Malonic Ester monoalkylated->dialkylated Second Alkylation (with NaOEt) alkyl_halide2 Ethyl Iodide alkyl_halide2->dialkylated hydrolysis Acid Hydrolysis (H₃O⁺, Δ) dialkylated->hydrolysis Hydrolysis of Esters decarboxylation Decarboxylation hydrolysis->decarboxylation Loss of CO₂ product This compound decarboxylation->product

Caption: Malonic ester synthesis pathway for this compound.

Step-by-Step Protocol:

  • Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to deprotonate the acidic α-carbon, forming a resonance-stabilized enolate.

  • First Alkylation: The enolate is reacted with a suitable alkyl halide, in this case, 1-bromo-2-methylpropane, via an SN2 reaction to introduce the isobutyl group.

  • Second Alkylation: The resulting monoalkylated malonic ester is treated again with a strong base to form a new enolate, which is then reacted with a second alkyl halide, ethyl iodide, to introduce the ethyl group.

  • Hydrolysis and Decarboxylation: The dialkylated malonic ester is subjected to acidic hydrolysis (e.g., using aqueous acid with heat) to convert the ester groups into carboxylic acids. The resulting β-dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating to yield the final product, this compound.

Other Synthetic Routes

Alternative synthetic strategies include:

  • Oxidation of the Corresponding Aldehyde: 2-Ethyl-4-methylpentanal can be oxidized using a suitable oxidizing agent to yield the carboxylic acid.

  • Hydrolysis of the Corresponding Ester: The hydrolysis of ethyl 2-ethyl-4-methylpentanoate provides a direct route to the acid.

Spectroscopic and Analytical Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. Data is available in public databases such as PubChem.[1]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will prominently feature a broad absorption band characteristic of the O-H stretch of the carboxylic acid group (typically around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch (around 1700-1725 cm⁻¹).[1]

  • Mass Spectrometry (MS):

    • Mass spectrometry confirms the molecular weight of the compound and provides fragmentation patterns that can be used for structural confirmation.

Biological Significance and Potential Applications

The primary interest in this compound stems from its structural relationship to valproic acid. Research into analogues of valproic acid is often aimed at discovering compounds with similar or improved therapeutic efficacy but with a more favorable side-effect profile.

Comparison with Valproic Acid Analogues

A noteworthy finding is that, unlike many other valproic acid analogues, (±)-2-ethyl-4-methyl pentanoic acid did not inhibit cardiomyocyte differentiation in a study. This suggests a potentially different biological activity profile, which could be significant in the context of the known embryotoxicity of valproic acid. This distinction warrants further investigation into its mechanism of action and potential for reduced developmental toxicity.

Potential Applications

While still in the realm of research, potential applications for this compound and its derivatives include:

  • Pharmaceutical Intermediates: As a building block in the synthesis of more complex molecules with potential therapeutic value.

  • Drug Formulation: Its physicochemical properties may be advantageous in the formulation of certain drugs.

  • Biodegradable Lubricants: The branched structure and carboxylic acid functionality have been explored for their potential in creating bio-based lubricants.

Conclusion and Future Directions

This compound represents an intriguing analogue of the widely used drug, valproic acid. While its own history of discovery is not as well-defined, its synthesis is achievable through established chemical pathways. The preliminary findings suggesting a potentially distinct biological profile, particularly concerning embryotoxicity, highlight the need for further in-depth research. Future investigations should focus on elucidating its pharmacological and toxicological properties to fully understand its potential as a therapeutic agent or a lead compound for the development of novel drugs with improved safety profiles. This guide serves as a starting point for researchers embarking on the exploration of this promising molecule.

References

The Elusive Presence of 2-Ethyl-4-methylpentanoic Acid in Nature: A Microbiome-Centric Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4-methylpentanoic acid, a branched-chain fatty acid with the chemical formula C8H16O2, has primarily been the subject of study within the realms of synthetic chemistry and pharmacology.[1][2][3][4] However, emerging evidence points towards its subtle but significant natural occurrence, particularly as a metabolite of microbial processes. This technical guide provides a comprehensive exploration of the natural origins of this compound, delving into its biosynthetic pathways, the organisms responsible for its production, and the analytical methodologies required for its detection in complex natural matrices. For researchers in drug development and life sciences, understanding the natural context of this molecule is crucial, as its biosynthetic origins can provide insights into its potential biological activities and interactions within physiological systems.

Microbial Origins: The Gut Microbiome as a Primary Source

While the presence of this compound in common natural products like fruits and essential oils remains largely unconfirmed, the most compelling evidence for its natural occurrence lies within the metabolic activities of the gut microbiome.[5][6][7][8] The intricate ecosystem of the human gut harbors a vast array of microorganisms capable of metabolizing dietary components and host-derived molecules into a diverse suite of bioactive compounds.

A significant breakthrough in understanding the natural production of related branched-chain fatty acids came from studies on the gut bacterium Ruminococcus torques. Research has demonstrated that this species can produce 2-hydroxy-4-methylpentanoic acid, a closely related analogue.[9] This finding strongly suggests that the necessary enzymatic machinery for the synthesis of the 4-methylpentanoic acid backbone is present in gut microbes.

Furthermore, studies on another anaerobic bacterium, Clostridium butyricum, have shown its ability to convert L-leucine into 2-hydroxy-4-methylpentanoic acid, reinforcing the link between amino acid metabolism and the formation of this class of compounds.[9]

Biosynthetic Pathway: A Focus on Isoleucine Catabolism

The biosynthesis of this compound is intricately linked to the catabolism of the essential branched-chain amino acid, isoleucine.[10] In microorganisms, the breakdown of isoleucine provides the necessary carbon skeleton for the formation of this unique fatty acid. The proposed biosynthetic pathway involves a series of enzymatic reactions that transform isoleucine into the final product.

The initial steps of isoleucine catabolism in bacteria typically involve:

  • Transamination: The removal of the amino group from isoleucine to form α-keto-β-methylvalerate.

  • Oxidative Decarboxylation: The conversion of α-keto-β-methylvalerate to 2-methylbutyryl-CoA.

From 2-methylbutyryl-CoA, a subsequent elongation step involving the addition of a two-carbon unit, likely from acetyl-CoA, followed by reduction and other modifications, would lead to the formation of this compound.

Below is a diagram illustrating the proposed biosynthetic pathway from isoleucine.

Biosynthesis of this compound Isoleucine L-Isoleucine Keto_acid α-Keto-β-methylvalerate Isoleucine->Keto_acid Transaminase Methylbutyryl_CoA 2-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase Elongation Chain Elongation (+ Acetyl-CoA) Methylbutyryl_CoA->Elongation Final_Product This compound Elongation->Final_Product Reduction & Modification

Caption: Proposed biosynthetic pathway of this compound from L-isoleucine.

Occurrence in Fermented Foods: An Area of Active Investigation

The microbial fermentation of food products, such as cheese and alcoholic beverages, creates a rich environment for the production of a wide array of volatile and non-volatile compounds that contribute to their characteristic flavors and aromas.[11][12][13][14][15][16][17][18][19][20][21][22][23] While numerous branched-chain fatty acids have been identified in these products, the specific presence of this compound has not been extensively documented in readily available literature.

However, given that the precursors (isoleucine) and the necessary microbial machinery are present in these environments, it is highly probable that this compound is formed, albeit potentially at low concentrations. The complex matrix of fermented foods often makes the detection of trace compounds challenging. For instance, studies on Cheddar and Parmesan cheeses have identified a plethora of volatile compounds, including various organic acids, but have not specifically listed this compound.[11][12][13][14][15][17][18] The presence of its ethyl ester, ethyl 4-methylpentanoate, has been reported in beer and lychee, suggesting the potential for the free acid to be present as well.[19]

Further research employing highly sensitive analytical techniques is required to definitively confirm and quantify the presence of this compound in a variety of fermented foods.

Analytical Methodologies for Detection and Quantification

The detection and quantification of this compound in complex natural matrices such as gut microbial cultures, fecal samples, and fermented foods require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful tool for this purpose.

Sample Preparation

Effective sample preparation is critical to isolate the target analyte from the complex matrix and to remove interfering substances. A typical workflow involves:

  • Extraction: For solid or semi-solid samples like cheese or fecal matter, a solvent extraction (e.g., with diethyl ether or a mixture of hexane and isopropanol) is employed. For liquid samples like microbial culture broth or beverages, liquid-liquid extraction may be used.

  • Derivatization: To improve the volatility and chromatographic behavior of the carboxylic acid, a derivatization step is often necessary. Common derivatizing agents include diazomethane for methylation or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) esters.

  • Clean-up: Solid-phase extraction (SPE) can be used to further purify the extract and concentrate the analyte before GC-MS analysis.

GC-MS Analysis

A typical GC-MS method for the analysis of this compound would involve:

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for the separation of fatty acid derivatives (e.g., a polar column like a wax-type or a mid-polar phenyl-methylpolysiloxane column).

  • Mass Spectrometer (MS): Operating in electron ionization (EI) mode. The mass spectrum of the derivatized this compound will show characteristic fragmentation patterns that allow for its unambiguous identification. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.

Below is a diagram of a typical analytical workflow for the detection of this compound.

Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Natural Matrix (e.g., Fecal Sample, Cheese) Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (e.g., Methylation, Silylation) Extraction->Derivatization Cleanup Solid-Phase Extraction (SPE) Derivatization->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis

Caption: General analytical workflow for the detection of this compound.

Biological Significance and Future Directions

The confirmation of this compound as a product of gut microbial metabolism opens up new avenues for research into its potential biological activities. Metabolites produced by the gut microbiota are known to interact with host signaling pathways and can influence various physiological processes, from immune regulation to metabolic health.[5][6][7][8]

Future research should focus on:

  • Screening of Microbial Strains: A systematic screening of various gut microbial species for their ability to produce this compound from isoleucine and other precursors.

  • Enzyme Characterization: Identification and characterization of the specific enzymes involved in the biosynthetic pathway.

  • Biological Activity Assessment: Investigating the effects of this compound on host cells and signaling pathways, particularly in the context of gut health and inflammation.

  • Food Science Applications: Exploring the potential contribution of this compound to the flavor and aroma profiles of fermented foods.

Conclusion

While the direct detection of this compound in a wide range of natural sources is still an emerging area of research, the evidence strongly points to its origin as a metabolite of microbial activity, particularly within the human gut microbiome. Its biosynthesis is likely linked to the catabolism of the branched-chain amino acid isoleucine. The development and application of sensitive analytical methods will be crucial in uncovering the full extent of its natural occurrence and in understanding its potential biological significance. For professionals in drug development and the broader life sciences, the microbial origin of this compound suggests a potential role in host-microbe interactions and warrants further investigation as a potential modulator of physiological processes.

References

An In-depth Technical Guide to the Predicted NMR Spectra of 2-Ethyl-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in the pharmaceutical and chemical industries, providing unparalleled insights into the molecular structure of organic compounds.[1][2][3][4][5] Its ability to provide detailed atomic-level information about the connectivity and spatial arrangement of atoms makes it an extremely powerful and versatile tool for researchers, scientists, and drug development professionals.[1][2] In the rigorous process of drug discovery and development, NMR is instrumental in confirming the structure of newly synthesized entities, identifying impurities, and studying drug-target interactions.[3][4] This guide will provide an in-depth theoretical prediction of the ¹H and ¹³C NMR spectra for 2-Ethyl-4-methylpentanoic acid, a branched-chain carboxylic acid. Understanding the predicted spectra is a critical first step for any scientist aiming to synthesize or characterize this molecule, allowing for a clear benchmark against which to compare experimental data.

The core principle of NMR lies in the magnetic properties of atomic nuclei.[2] When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of the molecular structure.[2]

Molecular Structure of this compound

Before delving into the spectral predictions, a thorough understanding of the molecule's structure is paramount. This compound (C₈H₁₆O₂) is a chiral carboxylic acid with a branched alkyl chain.[6][7][8][9] The presence of a chiral center at the C2 position introduces diastereotopicity for the protons on the adjacent methylene groups, a key feature that will be reflected in the ¹H NMR spectrum.

Caption: Molecular structure of this compound.

Part 1: Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their relative numbers (integration), and the number of neighboring protons (multiplicity or splitting pattern).[10][11]

Analysis of Proton Environments

In this compound, there are eight distinct proton environments, which will give rise to eight signals in the ¹H NMR spectrum. The chirality at C2 renders the two protons on C3 and the two protons on the ethyl group's methylene (C6) diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings.[12]

Predicted ¹H NMR Data for this compound

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Hₐ (OH)~10-12broad singlet1H
Hₑ (C2-H)~2.3-2.5multiplet1H
Hc, H'c (C3-H₂)~1.5-1.7multiplet2H
Hf (C4-H)~1.7-1.9multiplet1H
Hd, H'd (C5-H₃)~0.9doublet6H
Hb, H'b (C6-H₂)~1.4-1.6multiplet2H
Hₐ (C7-H₃)~0.9triplet3H
H₉ (C8-H₃)~0.9doublet3H
Detailed Rationale for ¹H NMR Predictions
  • Carboxylic Acid Proton (Hₐ): The proton of the carboxylic acid group is highly deshielded and typically appears far downfield, in the range of 10-12 ppm.[13][14] Its signal is often broad due to hydrogen bonding and exchange with trace amounts of water.

  • Methine Proton at C2 (Hₑ): This proton is adjacent to the electron-withdrawing carbonyl group, which deshields it, causing it to resonate at approximately 2.3-2.5 ppm.[13] It is coupled to the two diastereotopic protons on C3 and the two diastereotopic protons on C6, resulting in a complex multiplet.

  • Methylene Protons at C3 (Hc, H'c): These protons are diastereotopic due to the adjacent chiral center at C2. They will have slightly different chemical shifts, likely in the 1.5-1.7 ppm range.[15] Each will be split by the proton on C2 and the proton on C4, resulting in complex multiplets.

  • Methine Proton at C4 (Hf): This proton is in a typical alkyl environment and is expected to appear around 1.7-1.9 ppm. It is coupled to the two protons on C3 and the six protons of the two methyl groups at C5, leading to a multiplet.

  • Methyl Protons at C5 (Hd, H'd): These two methyl groups are attached to the same carbon and are chemically equivalent. They will appear as a single signal, a doublet, around 0.9 ppm due to coupling with the single proton on C4.[15]

  • Methylene Protons at C6 (Hb, H'b): These protons are also diastereotopic because of the chiral center at C2. They will exhibit distinct chemical shifts, likely in the 1.4-1.6 ppm range. Each will be coupled to the proton on C2 and the three protons on C7, resulting in complex multiplets.

  • Methyl Protons at C7 (Hₐ): These protons are part of an ethyl group and will appear as a triplet around 0.9 ppm due to coupling with the two adjacent protons on C6.[15]

  • Methyl Protons at C8 (H₉): This methyl group is attached to C4 and will appear as a doublet around 0.9 ppm due to coupling with the methine proton at C4.

Caption: Predicted spin-spin coupling network for this compound.

Part 2: Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the number of chemically non-equivalent carbon atoms in a molecule.[10] In a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single sharp line.

Analysis of Carbon Environments

This compound has eight carbon atoms, and due to the molecule's asymmetry, all eight are chemically non-equivalent. Therefore, eight distinct signals are expected in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)DEPT-135 PhaseDEPT-90 Signal
C1 (C=O)~180-185No SignalNo Signal
C2 (CH)~45-50PositivePositive
C3 (CH₂)~30-35NegativeNo Signal
C4 (CH)~35-40PositivePositive
C5 (CH₃)~20-25PositiveNo Signal
C6 (CH₂)~25-30NegativeNo Signal
C7 (CH₃)~10-15PositiveNo Signal
C8 (CH₃)~20-25PositiveNo Signal
Detailed Rationale for ¹³C NMR Predictions
  • Carbonyl Carbon (C1): The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in the downfield region of the spectrum, typically between 180 and 185 ppm.[16][17][18]

  • Methine Carbon at C2: This carbon is attached to the electron-withdrawing carbonyl group, shifting its resonance downfield to approximately 45-50 ppm.

  • Methylene Carbon at C3: This is a standard alkyl methylene carbon, expected to resonate in the 30-35 ppm range.[15]

  • Methine Carbon at C4: This alkyl methine carbon will likely appear in the 35-40 ppm range.

  • Methyl Carbon at C5: This is a typical terminal methyl carbon in an alkyl chain, with an expected chemical shift of 20-25 ppm.

  • Methylene Carbon at C6: This methylene carbon of the ethyl group is expected to resonate around 25-30 ppm.

  • Methyl Carbon at C7: The terminal methyl carbon of the ethyl group will be the most shielded, appearing in the 10-15 ppm region.[15]

  • Methyl Carbon at C8: This methyl group is attached to a methine carbon and is expected to have a chemical shift in the 20-25 ppm range.

To further confirm these assignments, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment would be invaluable.[19][20][21][22][23] A DEPT-135 experiment would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, while quaternary carbons would be absent.[19][20] A DEPT-90 experiment would only show signals for CH carbons.[19][20]

Caption: Predicted outcomes of DEPT-135 and DEPT-90 experiments.

Experimental Protocol for NMR Data Acquisition

To validate these predictions, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 240 ppm, 512-1024 scans, relaxation delay of 2 seconds.

  • DEPT Experiments:

    • Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ signals.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the signals in the ¹H NMR spectrum.

Conclusion

This in-depth guide provides a comprehensive theoretical framework for the ¹H and ¹³C NMR spectra of this compound. By understanding the predicted chemical shifts, multiplicities, and integrations, researchers can confidently interpret experimental data, confirm the successful synthesis of the target molecule, and identify any potential impurities. The application of advanced NMR techniques like DEPT further solidifies structural assignments, underscoring the power of NMR spectroscopy in modern chemical and pharmaceutical research. The provided experimental protocol offers a robust starting point for obtaining high-quality NMR data for this compound.

References

An In-depth Technical Guide to the Thermochemical Properties of 2-Ethyl-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 2-Ethyl-4-methylpentanoic Acid and its Thermochemical Profile

This compound is a C8 branched-chain carboxylic acid with the molecular formula C₈H₁₆O₂.[1][2][3][4] Its structure, featuring both ethyl and methyl branches, makes it a chiral molecule with potential applications in chemical synthesis and as a structural motif in pharmaceutically active compounds.[2] Understanding the thermochemical properties of this molecule is paramount for a variety of applications, from ensuring the safety and efficiency of chemical manufacturing processes to predicting its behavior in biological systems.

Thermochemical data, such as the standard enthalpy of formation (ΔfH°), heat capacity (Cp), and entropy (S°), are critical for:

  • Process Safety and Hazard Analysis: Predicting the heat release of reactions involving this acid.

  • Chemical Process Design and Optimization: Modeling and simulating reaction kinetics, chemical equilibrium, and separation processes.

  • Pharmaceutical Development: Understanding the stability and solubility of drug candidates containing this structural moiety.

Currently, there is a notable lack of publicly available experimental thermochemical data for this compound, representing a significant knowledge gap.[2] This guide, therefore, focuses on the established methodologies that can be employed to determine these crucial properties.

Foundational Physicochemical Properties

Before delving into its thermochemical characteristics, it's essential to establish the known physical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₁₆O₂[1][3][4]
Molecular Weight 144.21 g/mol [1][2][4]
CAS Number 108-81-6[2][3][4]
Boiling Point 230.6 ± 8.0 °C at 760 mmHg[2]
Density 0.9 ± 0.1 g/cm³[2]
Physical Form Liquid at room temperature[2]

These properties are foundational for designing experiments to determine the thermochemical data. For instance, the boiling point is crucial for designing vaporization calorimetry experiments.

Experimental Determination of Thermochemical Properties

The experimental determination of thermochemical properties requires precise and well-controlled methodologies. The following sections outline the gold-standard techniques for characterizing this compound.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is arguably the most critical thermochemical property. For a liquid organic compound like this compound, this is typically determined through a two-step process involving combustion calorimetry and vaporization calorimetry.

3.1.1. Step 1: Enthalpy of Combustion (ΔcH°)

The enthalpy of combustion is determined using a bomb calorimeter. The underlying principle is the complete combustion of a known mass of the substance in a high-pressure oxygen environment.

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precise mass (typically 0.5-1.0 g) of this compound is placed in a crucible within the bomb calorimeter. A known length of fuse wire is positioned to ensure ignition.

  • Assembly and Pressurization: The bomb is sealed and pressurized with high-purity oxygen (typically to ~30 atm).

  • Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited, and the temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calibration: The energy equivalent of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

  • Data Analysis: The heat released during the combustion of this compound is calculated from the temperature change, taking into account the heat from the ignition wire. Corrections are made for the formation of nitric acid from residual nitrogen.

Causality in Experimental Choices:

  • High-Pressure Oxygen: Ensures complete and rapid combustion to defined products (CO₂ and H₂O).

  • Benzoic Acid Standard: Benzoic acid is a well-characterized, stable, non-hygroscopic solid, making it an ideal standard for calibrating the calorimeter.

3.1.2. Step 2: Enthalpy of Vaporization (ΔvapH°)

To determine the gas-phase enthalpy of formation, the enthalpy of vaporization must be measured to convert the liquid-phase enthalpy of formation (derived from combustion) to the gas phase using Hess's Law.

Experimental Protocol: Correlation Gas Chromatography

  • Principle: This method relates the gas chromatographic retention time of a substance to its vapor pressure and, consequently, its enthalpy of vaporization.

  • Column Selection: A nonpolar capillary column is typically used.

  • Isothermal Measurements: The retention times of this compound and a series of n-alkanes (as standards) are measured at several different isothermal column temperatures.

  • Data Analysis: The enthalpy of vaporization is derived from the slope of the plot of the natural logarithm of the retention time versus the reciprocal of the absolute temperature.

Self-Validating System: The use of n-alkane standards with well-established vaporization enthalpies provides an internal validation of the chromatographic system's performance.

The following diagram illustrates the workflow for determining the gas-phase enthalpy of formation:

G cluster_0 Determination of ΔfH°(g) A This compound (liquid) B Bomb Calorimetry A->B D Correlation Gas Chromatography A->D C ΔcH°(l) B->C yields F ΔfH°(l) C->F used to calculate E ΔvapH° D->E yields H Hess's Law Calculation E->H F->H G ΔfH°(g) H->G yields

Caption: Workflow for determining the gas-phase standard enthalpy of formation.

Heat Capacity (Cp) and Entropy (S°)

Heat capacity and entropy are determined using calorimetry over a range of temperatures. Adiabatic calorimetry is the most accurate method for condensed phases.

Experimental Protocol: Adiabatic Calorimetry

  • Sample Preparation: A known mass of this compound is sealed in a sample container.

  • Calorimeter Setup: The container is placed in an adiabatic calorimeter, which is designed to minimize heat exchange with the surroundings.

  • Heating and Measurement: A precisely measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured. This is repeated over a wide temperature range (from near absolute zero to above room temperature).

  • Data Analysis: The heat capacity at each temperature is calculated from the energy input and the temperature change. The standard entropy at 298.15 K is then calculated by integrating the heat capacity divided by temperature (Cp/T) from 0 K to 298.15 K.

Computational Prediction of Thermochemical Properties

In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermochemical properties. High-level ab initio methods can yield accurate results, especially when benchmarked against known data for similar molecules.

4.1. Computational Methodology

A common approach involves geometry optimization and frequency calculations using a selected level of theory and basis set, followed by the calculation of thermochemical properties using statistical mechanics.

Computational Workflow

  • Conformational Search: For a flexible molecule like this compound, a thorough conformational search is performed to identify the lowest-energy conformers.

  • Geometry Optimization: The geometry of each low-energy conformer is optimized using a quantum mechanical method, such as Density Functional Theory (DFT) with a functional like M06-2X or a composite method like G4.[5]

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy and thermal contributions to enthalpy and entropy.

  • Thermochemical Calculation: The standard enthalpy of formation is often calculated using the atomization method.[6] Heat capacity and entropy are calculated using statistical mechanics based on the vibrational, rotational, and translational partition functions.

The following diagram illustrates the relationship between experimental and computational approaches:

G cluster_1 Integrated Approach to Thermochemical Data Exp Experimental Methods (e.g., Calorimetry) Data Thermochemical Properties (ΔfH°, Cp, S°) Exp->Data Direct Measurement Comp Computational Methods (e.g., G4, M06-2X) Comp->Data Prediction Validation Validation & Benchmarking Data->Validation Application Applications (Process Simulation, Safety) Data->Application Validation->Comp Refinement

Caption: Interplay of experimental and computational thermochemistry.

Authoritative Grounding: The choice of computational methods like G4 is based on their demonstrated accuracy for calculating the thermochemistry of organic molecules.[5] These methods are designed to approximate high-level coupled-cluster calculations at a lower computational cost.

Conclusion and Future Outlook

The thermochemical properties of this compound are essential for its safe and efficient use in research and industry. While experimental data is currently lacking, this guide has outlined the robust experimental and computational methodologies that can be employed to obtain these critical values. The protocols described herein are based on well-established principles of calorimetry and quantum chemistry, ensuring a high degree of scientific integrity.

It is our hope that this guide will stimulate research into the thermochemical characterization of this compound and other branched-chain carboxylic acids, thereby filling a crucial data gap and enabling more precise and reliable chemical and pharmaceutical development.

References

Unlocking the Therapeutic Potential of 2-Ethyl-4-methylpentanoic Acid: A Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the potential research applications of 2-Ethyl-4-methylpentanoic acid, a branched-chain fatty acid (BCFA) with intriguing structural similarities to the widely used drug, valproic acid. While direct research on this specific molecule is nascent, its classification as a BCFA and its structural analogy to a known therapeutic agent present compelling avenues for investigation in neurotherapeutics, inflammatory disorders, and metabolic diseases. This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering a synthesis of the current understanding of related compounds, proposing mechanistically-grounded research directions, and providing detailed, adaptable experimental protocols to catalyze future discoveries. We will delve into the scientific rationale for exploring its potential as a non-teratogenic alternative to valproic acid, its promise as an immunomodulatory agent, and its prospective role in metabolic regulation through pathways such as Peroxisome Proliferator-Activated Receptor (PPAR) activation.

Introduction: The Emerging Significance of Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more methyl groups along their carbon chain.[1] Predominantly found in bacteria, dairy products, and as constituents of the vernix caseosa in newborns, BCFAs are increasingly recognized for their bioactive properties.[2][3] Unlike their straight-chain counterparts, BCFAs exhibit unique metabolic pathways and have been implicated in a range of physiological processes, including the modulation of membrane fluidity, gut health, and cellular signaling.[1] Recent research has highlighted the immunomodulatory effects of BCFAs, suggesting their potential to elicit anti-inflammatory responses in both central and peripheral tissues.[4] This burgeoning field of study positions novel BCFAs, such as this compound, as promising candidates for therapeutic development.

This compound (CAS No: 108-81-6) is an eight-carbon branched-chain carboxylic acid.[5] Its structural relationship to valproic acid (2-propylpentanoic acid), a cornerstone treatment for epilepsy and bipolar disorder, is of particular interest. Valproic acid's clinical utility is significantly hampered by its teratogenicity, leading to a high incidence of major congenital malformations.[6][7] The structural modifications present in this compound may alter its toxicological profile, offering the potential for a safer therapeutic alternative.

This guide will systematically explore the most promising research applications of this compound, grounded in the established biological activities of BCFAs and structural analogues of valproic acid.

Potential Research Applications

Neurotherapeutics: A Non-Teratogenic Alternative to Valproic Acid?

The most compelling immediate research application for this compound lies in its potential as a neurotherapeutic agent with an improved safety profile over valproic acid.

Valproic acid's teratogenicity is a significant clinical concern, with dose-dependent effects on the developing fetus.[7][8] Research into valproic acid analogues has suggested that structural modifications can influence this toxicity.[1] While the precise mechanisms of valproic acid-induced teratogenicity are not fully elucidated, they are thought to involve multiple pathways, including histone deacetylase (HDAC) inhibition and disruption of folate metabolism. The unique branching and ethyl group of this compound may alter its interaction with these pathways, potentially reducing or eliminating its teratogenic potential. Fatty acids and their derivatives have shown therapeutic potential in a range of neurological disorders, including neurodegenerative conditions and epilepsy.[9][10]

A critical first step is to assess the teratogenic potential of this compound in comparison to valproic acid. This can be followed by an evaluation of its anticonvulsant and neuroprotective properties.

teratogenicity_workflow cluster_teratogenicity Teratogenicity Assessment cluster_neuroactivity Neuroactivity Evaluation terato_1 In Vitro Embryonic Stem Cell Test (EST) terato_2 Zebrafish Embryotoxicity Assay terato_1->terato_2 Initial Screening terato_3 In Vivo Murine Teratogenicity Study terato_2->terato_3 Confirmation neuro_1 In Vitro Neuronal Cell Culture Models (e.g., seizure-on-a-chip) terato_3->neuro_1 If Non-Teratogenic neuro_2 Animal Models of Seizures (e.g., PTZ-induced seizures) neuro_1->neuro_2 Efficacy Testing neuro_3 Neuroprotection Assays (e.g., against excitotoxicity) neuro_2->neuro_3 Mechanism of Action

Caption: Proposed workflow for evaluating this compound as a neurotherapeutic.

This protocol is adapted from comparative studies of valproic acid analogues.[11]

  • Animal Model: Use timed-pregnant Swiss Vancouver (SWV) mice or a similar strain.

  • Dosing: On gestational day 8, administer a single intraperitoneal injection of this compound at equimolar doses to those known to be teratogenic for valproic acid (e.g., 1.8 and 2.7 mmol/kg).[11] A vehicle control group and a positive control group (valproic acid) are essential.

  • Endpoint Analysis: On gestational day 18, euthanize the dams and examine the fetuses for:

    • Number of implantations, resorptions, and viable/dead fetuses.

    • Gross morphological abnormalities, with a particular focus on neural tube defects (exencephaly).

    • Skeletal abnormalities via staining (e.g., Alizarin Red and Alcian Blue).

    • Visceral malformations.

  • Data Analysis: Compare the rates of malformations between the control, valproic acid, and this compound groups using appropriate statistical tests (e.g., Chi-square or Fisher's exact test).

Anti-Inflammatory and Immunomodulatory Applications

The classification of this compound as a BCFA suggests its potential as an anti-inflammatory agent.

BCFAs are known to possess immune-modulatory properties, with the ability to elicit a coordinated anti-inflammatory response in both brain and peripheral immune cells.[4] This suggests broad therapeutic potential for conditions with an inflammatory component, such as neurodegenerative diseases, cardiovascular disease, and autoimmune disorders.[4] While the precise mechanisms are still under investigation, they may involve the suppression of pro-inflammatory cytokines and the enhancement of anti-inflammatory markers.[4] A vendor-supplied description suggests that this compound may interact with the cannabinoid 2 (CB2) receptor and inhibit the cyclooxygenase-2 (COX-2) enzyme, both of which are key targets in inflammation.[12] However, these claims require experimental validation.

A tiered approach is recommended, starting with in vitro screening to validate the proposed anti-inflammatory mechanisms, followed by in vivo models of inflammation.

anti_inflammatory_workflow cluster_in_vitro In Vitro Mechanistic Screening cluster_in_vivo In Vivo Efficacy Testing invitro_1 CB2 Receptor Binding Assay invitro_3 Cytokine Profiling in Immune Cells (e.g., LPS-stimulated macrophages) invitro_1->invitro_3 invitro_2 COX-1/COX-2 Inhibition Assay invitro_2->invitro_3 invivo_1 Carrageenan-Induced Paw Edema Model invitro_3->invivo_1 If Promising Activity invivo_2 LPS-Induced Systemic Inflammation Model invivo_1->invivo_2 Confirmation of Systemic Effects

Caption: A workflow for investigating the anti-inflammatory potential of this compound.

This is a generalized protocol that can be adapted from commercially available kits.[13][14]

  • Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.

    • COX assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Fluorometric probe (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine).

    • Heme (cofactor).

    • Arachidonic acid (substrate).

    • This compound and reference inhibitors (e.g., celecoxib for COX-2, ibuprofen for non-selective).

  • Procedure:

    • Prepare serial dilutions of this compound and reference compounds.

    • In a 96-well plate, add assay buffer, probe, and heme.

    • Add the test compound, reference inhibitor, or vehicle (DMSO).

    • Add COX-1 or COX-2 enzyme to the respective wells.

    • Pre-incubate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Measure fluorescence at appropriate excitation/emission wavelengths (e.g., 535/587 nm) over time.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control. Plot a dose-response curve and determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.

Metabolic Regulation through PPAR Activation

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a critical role in lipid and glucose metabolism. Fatty acids are natural ligands for PPARs. Activation of PPARα, in particular, is a key mechanism for lipid-lowering drugs. Some phthalate monoesters, which are structurally distinct but also carboxylic acids, have been shown to activate PPARα and PPARγ.[3][15] Given that this compound is a fatty acid, it is plausible that it could act as a ligand for PPARs, thereby influencing metabolic pathways.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is essential for designing and interpreting experiments.

PropertyValueSource(s)
Molecular FormulaC8H16O2[5][16]
Molecular Weight144.21 g/mol [5][16]
AppearanceYellow to colorless oil[16]
Density0.9 ± 0.1 g/cm³[16]
SolubilityLimited in water, high in organic solvents[16]
pKa (Predicted)4.82 ± 0.21[17]

Synthesis: this compound can be synthesized through various organic chemistry routes, including the malonic ester synthesis.[18] A generalized approach involves the sequential alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

Conclusion and Future Directions

This compound stands at the intersection of several promising areas of drug discovery. Its identity as a branched-chain fatty acid suggests potential anti-inflammatory and immunomodulatory properties. Its structural similarity to valproic acid, coupled with modifications that may mitigate teratogenicity, makes it a compelling candidate for the development of safer neurotherapeutics. The potential for this molecule to interact with key metabolic regulators like PPARs further broadens its research applications.

The technical guide has outlined a clear, mechanistically driven path for the initial investigation of this compound. The immediate priorities for research should be:

  • Direct validation of proposed biological activities: Rigorous in vitro testing is required to confirm or refute its interaction with CB2, COX-2, and PPARs.

  • Comprehensive toxicological profiling: A thorough assessment of its teratogenicity is paramount before any consideration for further development as a neurotherapeutic agent.

  • Exploration of in vivo efficacy: Positive in vitro results should be followed up with well-designed animal models of epilepsy, neuroinflammation, and metabolic disorders.

By providing a structured framework and detailed experimental starting points, this guide aims to accelerate the exploration of this compound and unlock its full therapeutic potential.

References

Methodological & Application

Purification of 2-Ethyl-4-methylpentanoic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the protocols for the purification of 2-Ethyl-4-methylpentanoic acid, a branched-chain carboxylic acid with applications in chemical synthesis and pharmaceutical research.[1] Recognizing the critical need for high-purity samples in these fields, this document provides a detailed exploration of purification strategies, including acid-base extraction, fractional vacuum distillation, and preparative high-performance liquid chromatography (HPLC). The rationale behind each methodological choice is thoroughly explained, empowering researchers to adapt and optimize these protocols for their specific needs. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and utilization of this compound and its analogues.

Introduction: The Importance of Purity

This compound (C₈H₁₆O₂) is a branched aliphatic carboxylic acid.[1] Its structural complexity and potential as a building block in organic synthesis and as an analogue of pharmaceutically active molecules like valproic acid necessitate the availability of highly purified material.[1] Impurities, which can arise from starting materials, side reactions, or degradation, can significantly impact experimental outcomes, affecting reaction yields, spectroscopic analysis, and biological activity.

This guide provides a multi-faceted approach to the purification of this compound, addressing the removal of a variety of potential impurities. The choice of the optimal purification strategy is intrinsically linked to the scale of the purification and the nature of the impurities present.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₈H₁₆O₂[1][2][3]
Molecular Weight 144.21 g/mol [1][2][3]
Appearance Colorless to yellow oily liquid
Boiling Point ~220-231 °C at 760 mmHg[1]
Density ~0.9 g/cm³[1]
Solubility Soluble in organic solvents, sparingly soluble in water.
pKa ~4.8 (Predicted)[3]
Common Synthetic Routes and Potential Impurities

The purification strategy must be tailored to the potential impurities, which are often byproducts of the synthetic route employed. Two common methods for the synthesis of this compound are the malonic ester synthesis and the oxidation of 2-ethyl-4-methylpentanal.

  • Malonic Ester Synthesis: This route involves the alkylation of a malonate ester followed by hydrolysis and decarboxylation.[4][5][6][7][8]

    • Potential Impurities:

      • Unreacted starting materials (diethyl malonate, alkyl halides)

      • Dialkylated malonic ester byproducts

      • Incompletely hydrolyzed ester intermediates

      • Byproducts from side reactions

  • Oxidation of 2-Ethyl-4-methylpentanal: This involves the oxidation of the corresponding aldehyde.

    • Potential Impurities:

      • Unreacted 2-ethyl-4-methylpentanal

      • Over-oxidation products

      • Byproducts from the oxidizing agent

Purification Strategies: A Multi-pronged Approach

A combination of techniques is often necessary to achieve high purity. The general workflow for purification can be visualized as follows:

PurificationWorkflow Crude Crude this compound Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup Distillation Fractional Vacuum Distillation Extraction->Distillation Bulk Purification HPLC Preparative HPLC Distillation->HPLC High-Purity Polishing Pure High-Purity Product Distillation->Pure HPLC->Pure AcidBaseExtraction cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Product (in Organic Solvent) Neutral Neutral Impurities (in Organic Solvent) Salt Carboxylate Salt (Water Soluble) Crude->Salt Extraction Base Aqueous Base (e.g., NaHCO₃) Base->Salt Acidify Acidification (HCl) Salt->Acidify PureAcidAq Pure Acid (in Aqueous Phase) Acidify->PureAcidAq PureAcidAq->Neutral Re-extraction into Organic Solvent HPLC_Workflow Start Sample Injection Column Preparative C18 Column Start->Column Separation Gradient Elution (Water/Acetonitrile) Column->Separation Detection UV or RI Detector Separation->Detection Collection Fraction Collector Detection->Collection PureFractions Pure Fractions Collection->PureFractions ImpureFractions Impure Fractions Collection->ImpureFractions PostProcessing Solvent Removal PureFractions->PostProcessing FinalProduct High-Purity Product PostProcessing->FinalProduct

References

Application Note: Chromatographic Analysis of 2-Ethyl-4-methylpentanoic Acid Through Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the derivatization of 2-Ethyl-4-methylpentanoic acid for enhanced detection and separation using gas chromatography (GC) and liquid chromatography (LC). Direct analysis of this branched-chain carboxylic acid is often hindered by its polarity and, in the case of GC, low volatility, leading to poor peak shape and low sensitivity.[1][2] This document outlines detailed protocols for esterification and silylation for GC analysis, as well as amide formation for LC analysis, enabling researchers, scientists, and drug development professionals to achieve robust and reproducible results. The rationale behind the selection of derivatization strategies and critical experimental parameters are discussed in detail to ensure scientific integrity and procedural success.

Introduction: The Rationale for Derivatization

This compound (IUPAC name: this compound) is a C8 branched-chain carboxylic acid.[3][4][5] Its inherent chemical properties, specifically the polar carboxyl group, present significant challenges for chromatographic analysis.

For Gas Chromatography (GC): The presence of an active hydrogen in the carboxyl group leads to strong intermolecular hydrogen bonding.[1] This results in:

  • Low Volatility: Requiring high temperatures for volatilization, which can lead to thermal degradation of the analyte.[6][7]

  • Poor Peak Shape: The polar nature of the acid interacts strongly with the stationary phase, causing peak tailing and reducing resolution.[2]

  • Adsorption: The analyte can be irreversibly adsorbed in the GC system, leading to poor recovery and reproducibility.[8]

Derivatization addresses these issues by replacing the active hydrogen with a non-polar group, thereby increasing volatility and reducing polarity.[8][9]

For Liquid Chromatography (LC): While volatility is not a concern, the ionization efficiency of carboxylic acids in common LC-MS modes like electrospray ionization (ESI) can be low, particularly in the positive ion mode. Derivatization can introduce a readily ionizable moiety to the molecule, significantly enhancing detection sensitivity.[10][11] Furthermore, derivatization can improve the retention of polar analytes on reverse-phase columns.[12]

Derivatization for Gas Chromatography (GC) Analysis

The two most universal and effective methods for the derivatization of carboxylic acids for GC analysis are alkylation (esterification) and silylation .[1]

Alkylation: Fischer Esterification

Alkylation, most commonly through esterification, converts the carboxylic acid into a less polar and more volatile ester.[13][14] Methyl esters are frequently preferred due to their high volatility.[1]

This is a widely used method for preparing fatty acid methyl esters (FAMEs).[2] BF₃ acts as a Lewis acid catalyst.

Causality of Experimental Choices:

  • BF₃-Methanol (14% w/v): This commercially available reagent provides both the alcohol (methanol) and a potent catalyst (BF₃) for efficient esterification under mild conditions.[2]

  • Anhydrous Conditions: Water can hydrolyze the BF₃ catalyst and compete with methanol in the reaction, reducing the yield of the desired ester. Therefore, samples should be dry.[2]

  • Heating (60°C): Provides the necessary activation energy to drive the equilibrium reaction towards the ester product without causing thermal degradation.[2]

  • Saturated NaCl solution: Used to quench the reaction and to increase the ionic strength of the aqueous phase, which forces the non-polar methyl ester into the organic extraction solvent (hexane).[2]

  • Anhydrous Sodium Sulfate: A drying agent to remove any residual water from the organic extract before GC injection.

Step-by-Step Methodology:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent like acetonitrile or dichloromethane.

  • In a 2 mL autosampler vial, combine 100 µL of the acid solution with 50 µL of 14% BF₃ in methanol.

  • Cap the vial tightly and vortex for 10 seconds.

  • Place the vial in an oven or heating block at 60°C for 60 minutes.

  • Allow the vial to cool to room temperature.

  • Add 0.5 mL of saturated aqueous NaCl solution and vortex for 10 seconds.

  • Add 0.6 mL of hexane, vortex thoroughly, and allow the layers to separate.

  • Carefully transfer the upper hexane layer to a new autosampler vial containing a small amount of anhydrous sodium sulfate.

  • The sample is now ready for GC or GC-MS analysis.

Workflow for GC Derivatization (Esterification)

cluster_0 Protocol 1: Esterification with BF3-Methanol A This compound solution B Add 14% BF3-Methanol A->B Step 1-2 C Vortex & Heat (60°C, 60 min) B->C Step 3-4 D Cool to RT C->D E Quench with sat. NaCl(aq) D->E Step 5 F Liquid-Liquid Extraction (Hexane) E->F Step 6-7 G Dry organic layer (Na2SO4) F->G Step 8 H Analyze by GC/GC-MS G->H Step 9

Caption: Esterification workflow for GC analysis.

Silylation

Silylation involves replacing the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group.[8] The resulting TMS esters are highly volatile and thermally stable.[9] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents.[2]

Causality of Experimental Choices:

  • BSTFA + 1% TMCS: BSTFA is a strong silylating agent. Trimethylchlorosilane (TMCS) is added as a catalyst to enhance the reactivity of BSTFA, especially for sterically hindered groups.[2][9]

  • Anhydrous Conditions: Silylating reagents are extremely sensitive to moisture. Water will react preferentially with the reagent, consuming it and preventing the derivatization of the analyte.[6][15] All glassware and solvents must be scrupulously dry.

  • Heating (60°C): Increases the reaction rate to ensure complete derivatization within a reasonable timeframe.[2]

  • Solvent Addition: A non-polar solvent like dichloromethane is added after the reaction to dilute the sample to an appropriate concentration for GC injection.

Step-by-Step Methodology:

  • Ensure the sample containing this compound is completely dry. If in an aqueous matrix, lyophilization or evaporation under nitrogen is required.

  • To the dried sample in a 2 mL autosampler vial, add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile).

  • Add 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and vortex for 10 seconds.

  • Place the vial in an oven or heating block at 60°C for 60 minutes.

  • Allow the vial to cool to room temperature.

  • Dilute with a suitable solvent (e.g., dichloromethane) if necessary.

  • The sample is now ready for GC or GC-MS analysis. Avoid using GC columns with polar phases like WAX, as they can react with the silylating reagent.[9]

ParameterEsterification (BF₃-MeOH)Silylation (BSTFA + TMCS)
Reagent 14% Boron trifluoride in MethanolBSTFA + 1% TMCS
Reaction Temp. 60°C60°C
Reaction Time 60 minutes60 minutes
Key Advantage Robust, forms stable derivativesHighly volatile derivatives, very effective
Key Limitation Requires post-reaction extractionHighly moisture sensitive
GC Column Type Compatible with most phasesNon-polar phases (e.g., DB-5ms)

Derivatization for Liquid Chromatography (LC) Analysis

For LC-MS/MS, derivatization aims to improve ionization efficiency and chromatographic behavior. Amide formation is a common strategy, converting the carboxylic acid into an amide with a reagent that contains a permanently charged or easily protonated group.[10][11]

Amide Formation via Carbodiimide Coupling

This method uses a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, allowing it to react with an amine-containing reagent.[12][16]

Causality of Experimental Choices:

  • EDC (Carbodiimide): Activates the carboxyl group by forming a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by an amine.[16] This is performed under mild, aqueous-compatible conditions.[12]

  • 2-Picolylamine: This reagent contains a primary amine to react with the activated carboxylic acid and a pyridine ring which is readily protonated in the acidic mobile phases typically used in reversed-phase LC, leading to a strong signal in positive-ion ESI-MS.[17]

  • Reaction Conditions: The reaction is typically fast and can be performed at room temperature or with gentle heating to ensure completion.

Step-by-Step Methodology:

  • Prepare a solution of this compound in acetonitrile.

  • In a microcentrifuge tube, add 50 µL of the acid solution.

  • Add 20 µL of a 100 mM solution of 2-picolylamine in acetonitrile.

  • Add 20 µL of a 100 mM solution of EDC in water or acetonitrile.

  • Vortex the mixture and let it react at room temperature for 60 minutes, or at 40°C for 30 minutes.

  • After the reaction, the mixture can be diluted with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) and is ready for LC-MS/MS analysis.

Workflow for LC Derivatization (Amide Formation)

cluster_1 Protocol 3: Amide Formation with EDC/2-Picolylamine J This compound in ACN K Add EDC solution (Activation) J->K Step 1-2 L Add 2-Picolylamine solution K->L Step 3 M Vortex & React (RT, 60 min) L->M Step 4-5 N Dilute with mobile phase M->N Step 6 O Analyze by LC-MS/MS N->O

References

Application Notes and Protocols for the Asymmetric Synthesis of 2-Ethyl-4-methylpentanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral α-Branched Carboxylic Acids

2-Ethyl-4-methylpentanoic acid is a chiral carboxylic acid with a stereogenic center at the α-position. The spatial arrangement of the substituents around this center gives rise to two non-superimposable mirror images, or enantiomers: (R)-2-Ethyl-4-methylpentanoic acid and (S)-2-Ethyl-4-methylpentanoic acid. In the fields of pharmaceutical development, agrochemicals, and materials science, the biological and physical properties of a chiral molecule are often dictated by its specific enantiomeric form. One enantiomer may exhibit potent therapeutic effects, while the other could be inactive or even detrimental. Consequently, the development of robust and efficient methods for the synthesis of single enantiomers is of paramount importance.

This document provides a comprehensive guide to the asymmetric synthesis of the enantiomers of this compound, intended for researchers, scientists, and professionals in drug development. We will explore three distinct and powerful strategies: the use of chiral auxiliaries, organocatalytic α-alkylation followed by oxidation, and enzymatic kinetic resolution. For each methodology, we will delve into the underlying principles, provide detailed, step-by-step protocols, and discuss the critical parameters that ensure high enantioselectivity and yield.

Methodology 1: Chiral Auxiliary-Mediated Asymmetric Alkylation

The use of a chiral auxiliary is a well-established and reliable strategy for the synthesis of α-branched carboxylic acids.[1][2] This approach involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction, in this case, the alkylation of an enolate. Following the diastereoselective alkylation, the auxiliary is cleaved to yield the desired enantiomerically enriched product and can often be recovered for reuse.[3] Among the most successful and widely used chiral auxiliaries are the Evans oxazolidinones.[4][5][6]

The underlying principle of this method relies on the formation of a rigid, chelated enolate intermediate where one face of the enolate is sterically shielded by a substituent on the chiral auxiliary. This steric hindrance forces the incoming electrophile (an ethyl halide in this case) to approach from the less hindered face, resulting in a highly diastereoselective alkylation.[7]

Experimental Workflow: Evans Oxazolidinone Approach

cluster_0 Step 1: Acylation of Chiral Auxiliary cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Cleavage of Auxiliary Aux Chiral Auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) Acylated_Aux N-Acyl Oxazolidinone Aux->Acylated_Aux Base (e.g., n-BuLi or Et3N) Acyl_Agent Acylating Agent (4-methylpentanoyl chloride) Acyl_Agent->Acylated_Aux Enolate Chelated (Z)-Enolate Acylated_Aux->Enolate Base (e.g., LDA or NaHMDS) THF, -78 °C Alkylated_Product Alkylated Auxiliary Enolate->Alkylated_Product Alkyl_Halide Alkylating Agent (Ethyl Iodide) Alkyl_Halide->Alkylated_Product Final_Product (R)- or (S)-2-Ethyl-4-methylpentanoic acid Alkylated_Product->Final_Product Hydrolysis (e.g., LiOH, H2O2) THF/H2O, 0 °C Recovered_Aux Recovered Chiral Auxiliary Alkylated_Product->Recovered_Aux

Caption: Workflow for chiral auxiliary-mediated synthesis.

Detailed Protocol: Synthesis of (S)-2-Ethyl-4-methylpentanoic acid

Part A: Acylation of the Chiral Auxiliary

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.05 eq) dropwise, and stir the mixture for 15 minutes.

  • In a separate flask, prepare a solution of 4-methylpentanoyl chloride (1.1 eq) in anhydrous THF.

  • Add the 4-methylpentanoyl chloride solution dropwise to the lithiated auxiliary solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-acyl oxazolidinone.

Part B: Diastereoselective Alkylation

  • Dissolve the purified N-acyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) as a 1.0 M solution in THF. Stir for 30 minutes at -78 °C to form the (Z)-enolate.[8]

  • Add ethyl iodide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis.[8] The crude product is typically purified by flash chromatography to isolate the major diastereomer.

Part C: Cleavage of the Chiral Auxiliary

  • Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding aqueous Na₂SO₃ solution.

  • Acidify the mixture to pH ~2 with aqueous HCl.

  • Extract the desired carboxylic acid with ethyl acetate. The chiral auxiliary remains in the aqueous layer and can be recovered by extraction with an appropriate solvent after basification.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield (S)-2-Ethyl-4-methylpentanoic acid.

Step Key Reagents Typical Conditions Expected Outcome
Acylation (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 4-methylpentanoyl chloride, n-BuLiTHF, -78 °C to 0 °CHigh yield of N-acyl oxazolidinone
Alkylation N-acyl oxazolidinone, NaHMDS, Ethyl iodideTHF, -78 °CHigh diastereoselectivity (>98:2)[8]
Cleavage LiOH, H₂O₂THF/H₂O, 0 °CHigh yield of enantiopure carboxylic acid and recovered auxiliary

Methodology 2: Organocatalytic Asymmetric α-Alkylation of Aldehydes

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods.[9] For the synthesis of chiral carboxylic acids, a common strategy involves the asymmetric α-alkylation of an aldehyde, followed by oxidation of the aldehyde to the corresponding carboxylic acid.[10][11] This approach leverages the ability of chiral secondary amines (e.g., proline derivatives) to form a transient chiral enamine with the aldehyde substrate.[12][13] The enamine then undergoes a stereoselective reaction with an electrophile.

In recent years, the merger of organocatalysis with other catalytic cycles, such as photoredox catalysis, has significantly expanded the scope of α-alkylation reactions, allowing for the use of a wider range of alkylating agents.[9][10]

Reaction Mechanism: Enamine Catalysis

cluster_0 Catalytic Cycle Aldehyde 4-Methylpentanal Enamine Chiral Enamine Intermediate Aldehyde->Enamine Catalyst Chiral Amine Catalyst Catalyst->Enamine Alkylated_Enamine Alkylated Enamine Enamine->Alkylated_Enamine + Electrophilic Ethyl Source Alkylated_Enamine->Catalyst Regeneration Alkylated_Aldehyde Chiral Alkylated Aldehyde Alkylated_Enamine->Alkylated_Aldehyde Hydrolysis Oxidation Oxidation Alkylated_Aldehyde->Oxidation Carboxylic_Acid (R)- or (S)-2-Ethyl-4-methylpentanoic acid Oxidation->Carboxylic_Acid cluster_0 Enzymatic Esterification cluster_1 Separation cluster_2 Optional Hydrolysis Racemic_Acid Racemic this compound ((R)- and (S)-enantiomers) Mixture Mixture at ~50% Conversion Racemic_Acid->Mixture Alcohol Alcohol (e.g., n-Butanol) Alcohol->Mixture Lipase Lipase (e.g., Candida antarctica Lipase B) Lipase->Mixture Organic Solvent, 40-50 °C Unreacted_Acid (S)-2-Ethyl-4-methylpentanoic acid Mixture->Unreacted_Acid Ester_Product Butyl (R)-2-Ethyl-4-methylpentanoate Mixture->Ester_Product Hydrolyzed_Acid (R)-2-Ethyl-4-methylpentanoic acid Ester_Product->Hydrolyzed_Acid Base Hydrolysis

References

Application Note: Chiral Separation of 2-Ethyl-4-methylpentanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethyl-4-methylpentanoic acid is a branched-chain carboxylic acid with a chiral center at the second carbon position. As with many chiral molecules in the pharmaceutical and life sciences, the individual enantiomers of this compound can exhibit distinct pharmacological and toxicological profiles. This is particularly relevant as it is a structural analog of valproic acid, a widely used antiepileptic drug with known teratogenic effects that can be stereoselective. Therefore, the ability to separate and quantify the enantiomers of this compound is crucial for drug development, metabolism studies, and stereoselective synthesis.

This application note provides a comprehensive guide for the chiral separation of this compound isomers. We will present a primary method based on direct separation using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP). Additionally, an alternative indirect method involving derivatization followed by Gas Chromatography (GC) will be discussed. The protocols are designed to be robust and reproducible for researchers, scientists, and drug development professionals.

Part 1: Primary Method - Direct Chiral HPLC Separation

Direct enantiomeric separation by HPLC on a chiral stationary phase is often the preferred method due to its simplicity, as it avoids the need for derivatization. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for the resolution of a wide range of chiral compounds, including carboxylic acids.[1][2] The chiral recognition mechanism of these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which allows for the differential retention of enantiomers.[3]

Protocol: Chiral HPLC Separation of this compound

This protocol outlines the steps for the separation of (R)- and (S)-2-Ethyl-4-methylpentanoic acid using a polysaccharide-based chiral stationary phase.

1. Materials and Reagents:

  • Racemic this compound standard

  • HPLC-grade n-hexane

  • HPLC-grade 2-propanol (IPA)

  • Trifluoroacetic acid (TFA), analytical grade

  • Sample solvent: n-hexane/IPA (90:10, v/v)

2. Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Chiralpak® AD-H or Chiralcel® OD-H column (or equivalent polysaccharide-based CSP)

    • Expert Insight: Polysaccharide-based columns are chosen for their broad applicability in chiral separations. The selection between different polysaccharide-based columns is often empirical, and screening of a few columns is recommended for optimal resolution.[4]

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase n-hexane / 2-propanol / TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

Causality Behind Choices:

  • Mobile Phase: A normal-phase mobile phase consisting of a nonpolar solvent (n-hexane) and a polar modifier (2-propanol) is used to modulate retention and selectivity on the polysaccharide-based CSP. The addition of a small amount of a strong acid like TFA is crucial for protonating the carboxylic acid group of the analyte, which reduces peak tailing and improves peak shape.[5]

  • Detection: Carboxylic acids have a weak chromophore, but they absorb in the low UV region. Detection at 210 nm provides adequate sensitivity for this analysis.

4. Sample Preparation:

  • Prepare a stock solution of racemic this compound in the sample solvent at a concentration of 1 mg/mL.

  • Further dilute the stock solution with the sample solvent to a working concentration of 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Identify the two enantiomer peaks in the chromatogram.

  • Calculate the resolution (Rs) between the two peaks. A resolution of >1.5 is considered baseline separation.

  • Determine the enantiomeric excess (% ee) if analyzing a non-racemic sample.

Workflow for Chiral HPLC Separation

Chiral HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve Racemic Standard prep2 Dilute to Working Concentration prep1->prep2 prep3 Filter Sample prep2->prep3 hplc1 Inject Sample onto Chiral Column prep3->hplc1 Prepared Sample hplc2 Isocratic Elution hplc1->hplc2 hplc3 UV Detection at 210 nm hplc2->hplc3 data1 Identify Enantiomer Peaks hplc3->data1 Chromatogram data2 Calculate Resolution (Rs) data1->data2 data3 Determine Enantiomeric Excess (% ee) data2->data3

Caption: Workflow for the direct chiral HPLC separation of this compound.

Part 2: Alternative Method - Indirect Chiral GC Separation

An alternative approach for chiral separation is the indirect method, where the enantiomers are derivatized with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a non-chiral stationary phase.[6] For carboxylic acids, a common derivatization strategy is the formation of esters or amides with a chiral alcohol or amine.

Protocol: Indirect Chiral GC Separation via Esterification

This protocol describes the derivatization of this compound with a chiral alcohol, followed by separation of the resulting diastereomeric esters by Gas Chromatography.

1. Materials and Reagents:

  • Racemic this compound

  • (R)-(+)-2-Butanol (chiral derivatizing agent)

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-(Dimethylamino)pyridine (DMAP), catalyst

  • Dichloromethane (DCM), anhydrous

  • GC-grade helium or hydrogen

2. Derivatization Procedure:

  • In a clean, dry vial, dissolve 10 mg of racemic this compound in 1 mL of anhydrous DCM.

  • Add 1.2 equivalents of (R)-(+)-2-Butanol.

  • Add 1.1 equivalents of DCC.

  • Add a catalytic amount of DMAP.

  • Seal the vial and stir the reaction mixture at room temperature for 4 hours.

  • The dicyclohexylurea (DCU) byproduct will precipitate. Filter the reaction mixture to remove the DCU.

  • The resulting solution containing the diastereomeric esters can be directly analyzed by GC.

3. GC Conditions:

ParameterCondition
GC System Gas chromatograph with a Flame Ionization Detector (FID)
Column Non-chiral capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium at a constant flow rate of 1 mL/min
Injector Temp. 250 °C
Detector Temp. 280 °C
Oven Program 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Injection Volume 1 µL (split injection, 50:1)

Causality Behind Choices:

  • Derivatization: Esterification with a chiral alcohol creates diastereomers that are sufficiently volatile for GC analysis and can be separated on a standard achiral column.

  • GC Column: A non-chiral, mid-polarity column is sufficient for separating the diastereomers.

  • Detector: FID is a robust and sensitive detector for organic compounds.

4. Data Analysis:

  • Identify the two diastereomer peaks in the chromatogram.

  • Calculate the peak area ratio to determine the enantiomeric composition of the original sample.

Logical Relationship in Method Development

Method Development Logic cluster_analyte Analyte Properties cluster_method Method Selection cluster_hplc Direct HPLC cluster_gc Indirect GC Analyte This compound (Chiral Carboxylic Acid) Method Chiral Separation Method Analyte->Method HPLC Direct HPLC Method->HPLC GC Indirect GC Method->GC CSP Chiral Stationary Phase (Polysaccharide-based) HPLC->CSP MobilePhase Mobile Phase (Normal Phase + Acidic Additive) HPLC->MobilePhase Derivatization Derivatization (Esterification with Chiral Alcohol) GC->Derivatization GC_Column Achiral GC Column Derivatization->GC_Column

Caption: Logical decision-making process for selecting a chiral separation method for this compound.

Part 3: Method Comparison and Conclusion

FeatureDirect Chiral HPLCIndirect Chiral GC
Sample Preparation Simple dissolution and filtrationRequires a chemical derivatization step
Analysis Time Typically longer run times (15-30 min)Faster run times (<15 min)
Column Requires a specialized and expensive chiral columnUses a standard, less expensive achiral column
Sensitivity Good, dependent on UV absorbanceExcellent with FID
Method Development Involves screening of chiral columns and mobile phasesRequires optimization of the derivatization reaction
Potential Issues Peak tailing, co-elution with impuritiesIncomplete derivatization, side reactions

Both direct chiral HPLC and indirect chiral GC methods are viable for the separation of this compound enantiomers. The choice of method will depend on the specific requirements of the analysis, such as sample throughput, available instrumentation, and the need for high sensitivity. For routine analysis and quality control, the direct HPLC method is often preferred for its simplicity and reduced sample preparation. The indirect GC method can be a powerful alternative, especially when higher sensitivity is required or when a chiral HPLC column is not available. The protocols and insights provided in this application note serve as a comprehensive starting point for developing and validating a robust method for the chiral separation of this compound.

References

The Versatile Intermediate: Application Notes and Protocols for 2-Ethyl-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Unique Branched-Chain Carboxylic Acid

2-Ethyl-4-methylpentanoic acid, a structural isomer of valproic acid, is emerging as a chemical intermediate of significant interest, particularly in the fields of medicinal chemistry and materials science.[1][2] Its branched aliphatic structure imparts unique physicochemical properties, including high solubility in organic solvents and a liquid state at room temperature, making it a versatile building block in organic synthesis.[1] This guide provides an in-depth exploration of the applications of this compound as a chemical intermediate, complete with detailed, field-proven protocols for its key transformations.

Notably, research has suggested that this compound may exhibit a different biological profile compared to some of its structural analogs, such as certain valproic acid derivatives known for their embryotoxicity.[2] This distinction underscores its potential in the development of novel therapeutic agents with improved safety profiles. The carboxylic acid functionality serves as a reactive handle for a variety of chemical modifications, allowing for its incorporation into more complex molecular architectures.

This document will delve into the practical applications of this compound, providing detailed methodologies for its conversion into esters, amides, and other valuable derivatives. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the rationale behind key experimental choices to empower researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful synthetic planning. The table below summarizes key data for this compound.[1][3][4][5][6][7][8]

PropertyValueSource
Molecular Formula C₈H₁₆O₂[3][4][5][6][7][8]
Molecular Weight 144.21 g/mol [3][4][5][6][7][8]
CAS Number 108-81-6, 56640-31-4[3][4][5][6][7]
Appearance Colorless to yellow oil[1]
Boiling Point 213-216 °C[4]
Solubility Highly soluble in organic solvents; limited solubility in water.[1]
pKa (Predicted) 4.82 ± 0.21[3]

Core Synthetic Transformations: A Gateway to Diverse Molecular Scaffolds

The true utility of this compound as a chemical intermediate lies in the reactivity of its carboxylic acid group. This functional group can be readily converted into a variety of other functionalities, opening doors to a wide array of molecular designs. The following sections provide detailed protocols for three fundamental transformations: esterification, amidation, and reduction.

Caption: Key synthetic transformations of this compound.

Application Note 1: Synthesis of Ester Derivatives via Fischer and Steglich Esterification

Esters of this compound are valuable as fragrances, plasticizers, and as intermediates for further synthetic modifications.[1] Due to the steric hindrance around the carboxylic acid, standard esterification methods may require optimization. We present two robust protocols: the classic Fischer esterification for simple alcohols and the milder Steglich esterification for more sensitive or sterically demanding alcohols.

Protocol 1.1: Fischer Esterification for the Synthesis of Ethyl 2-Ethyl-4-methylpentanoate

This protocol utilizes an excess of the alcohol and a strong acid catalyst to drive the equilibrium towards the ester product.[4][7][9][10][11]

Materials:

  • This compound

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate for extraction

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), and absolute ethanol (10-20 eq).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution. Caution: The addition of sulfuric acid to ethanol is exothermic.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Caution: CO₂ evolution will cause pressure buildup.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude ester can be purified by fractional distillation under reduced pressure to yield the pure product.

Protocol 1.2: Steglich Esterification for Sterically Hindered Alcohols

For more sensitive or sterically hindered alcohols where the harsh conditions of Fischer esterification are not suitable, the Steglich esterification offers a mild and efficient alternative.[1][2][12][13][14] This method utilizes a carbodiimide coupling agent and a nucleophilic catalyst.

Materials:

  • This compound

  • Alcohol (e.g., tert-butanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM or THF.

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC or EDC (1.1 eq) in the same anhydrous solvent dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of the reaction solvent.

    • If EDC was used, the urea byproduct is water-soluble and can be removed by an aqueous work-up.

    • Wash the filtrate/organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel.

Caption: Comparative workflow of Fischer and Steglich esterification.

Application Note 2: Synthesis of Amide Derivatives

Amides are fundamental functional groups in pharmaceuticals and biologically active molecules.[15] The synthesis of amides from this compound can be achieved using various coupling agents to activate the carboxylic acid.

Protocol 2.1: Amide Bond Formation using EDC/HOBt Coupling

This protocol is a widely used and reliable method for amide synthesis, particularly for less reactive amines.[3][5][6][15][16] The addition of 1-Hydroxybenzotriazole (HOBt) suppresses side reactions and minimizes racemization if chiral centers are present.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF or DCM.

  • Activation: Add EDC (1.1 eq) to the solution and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine (1.2 eq) followed by DIPEA or TEA (2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by column chromatography on silica gel or by recrystallization.

Application Note 3: Reduction to 2-Ethyl-4-methylpentan-1-ol

The reduction of the carboxylic acid to the corresponding primary alcohol provides another versatile intermediate.[17] This alcohol can be used in the synthesis of ethers, esters (from the alcohol side), and alkyl halides.

Protocol 3.1: Reduction using Lithium Aluminum Hydride (LAH)

LAH is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. Caution: LAH reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Potassium Tartrate solution (Rochelle's salt)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, suspend LAH (1.5-2.0 eq) in anhydrous THF or diethyl ether.

  • Acid Addition: Dissolve this compound (1.0 eq) in anhydrous THF or diethyl ether and add it dropwise to the LAH suspension via the dropping funnel at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Quenching (Fieser work-up):

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully add water (x mL, where x = grams of LAH used), followed by 15% aqueous NaOH (x mL), and then water again (3x mL).

    • Stir the resulting granular precipitate for 30 minutes.

    • Alternatively, quench by the slow addition of a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.

  • Work-up:

    • Filter the granular precipitate and wash thoroughly with ether or THF.

    • Separate the layers if Rochelle's salt was used.

    • Dry the combined organic filtrates/layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude alcohol by distillation.

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile chemical intermediate. The protocols detailed in this guide provide a solid foundation for researchers to explore its synthetic potential. Its unique branched structure and favorable physical properties make it an attractive starting material for the synthesis of a wide range of organic molecules. As the demand for novel chemical entities with tailored properties continues to grow in the pharmaceutical and materials science sectors, the applications of this compound are poised to expand, offering exciting opportunities for innovation.

References

Application Notes and Protocols for 2-Ethyl-4-methylpentanoic Acid in Biodegradable Lubricants

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The increasing global emphasis on environmental stewardship has catalyzed the demand for high-performance, biodegradable lubricants.[1][2][3] Synthetic esters, a prominent class of biodegradable base oils, offer a versatile platform for formulating lubricants with tailored properties.[4][5] This document provides a comprehensive technical guide for researchers and formulation scientists on the application of 2-Ethyl-4-methylpentanoic acid in the synthesis of neopentyl polyol ester base oils for biodegradable lubricants. We will explore the synthesis, formulation, and performance evaluation of these lubricants, highlighting the unique structural advantages conferred by this branched-chain carboxylic acid.

Introduction: The Imperative for Advanced Biodegradable Lubricants

Conventional mineral oil-based lubricants pose significant environmental risks due to their poor biodegradability and potential for long-term pollution.[3] An accidental spill of just one liter of mineral oil can contaminate up to one million liters of water.[6] Biodegradable lubricants, derived from renewable resources like vegetable oils or synthesized from carefully selected chemical building blocks, offer a sustainable alternative that minimizes environmental impact upon release.[1][2][3]

Early-generation biodegradable lubricants, often based on natural vegetable oils, exhibited performance limitations such as poor oxidative and hydrolytic stability.[7][8] The latest generation of synthetic biodegradable lubricants, particularly those based on synthetic esters, has overcome many of these drawbacks, offering enhanced performance that can even surpass that of their mineral oil counterparts.[7]

The Role of Synthetic Esters and Branched-Chain Carboxylic Acids

Synthetic esters are synthesized through the esterification of an alcohol with a carboxylic acid.[5] This process allows for precise control over the molecular structure, enabling the design of base oils with specific performance characteristics.[4][9] Neopentyl polyol esters, formed from the reaction of a neopentyl polyol (e.g., pentaerythritol, trimethylolpropane) with carboxylic acids, are particularly valued for their excellent thermal and oxidative stability due to the absence of labile hydrogen atoms on the beta-carbon of the polyol.[10][11]

The choice of the carboxylic acid is critical in determining the final properties of the ester base oil. The incorporation of branched-chain carboxylic acids, such as this compound, offers several distinct advantages over linear acids:

  • Improved Low-Temperature Properties: The branching in the acid structure disrupts the packing of the ester molecules, leading to a lower pour point and improved fluidity at low temperatures.[12]

  • Enhanced Hydrolytic Stability: Steric hindrance provided by the branched chains can protect the ester linkage from hydrolysis.

  • Increased Additive Solubility: The branched structure can improve the solubility of performance-enhancing additives.[12]

  • Maintained Biodegradability: While extensive branching can sometimes hinder biodegradability, carefully selected structures like this compound can be incorporated to create readily biodegradable esters.[12]

This guide will focus on leveraging these properties of this compound to create a high-performance, biodegradable lubricant base oil.

Synthesis of a Neopentyl Polyol Ester with this compound

This section details the synthesis of a pentaerythritol (PE) tetraester using a blend of this compound and a linear carboxylic acid (e.g., n-heptanoic acid). The inclusion of a linear acid helps to balance the viscosity and other properties of the final product.

Rationale for Reagent Selection
  • Pentaerythritol (PE): A neopentyl polyol with four hydroxyl groups, providing a compact structure with high thermal stability.[10]

  • This compound: The branched-chain acid to impart excellent low-temperature properties and hydrolytic stability.[12]

  • n-Heptanoic Acid: A linear acid to control viscosity and ensure a balance of properties. The use of mixed acids is a common strategy in ester synthesis.[12]

  • Catalyst (e.g., Tin (II) Oxalate): To facilitate the esterification reaction at a reasonable rate and temperature.

  • Nitrogen Sparging: To remove water, a byproduct of the reaction, and drive the equilibrium towards the formation of the ester.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Charging PE Pentaerythritol Reactor Glass Reactor with Stirrer, Thermometer, N2 Inlet, and Dean-Stark Trap PE->Reactor Branched_Acid This compound Branched_Acid->Reactor Linear_Acid n-Heptanoic Acid Linear_Acid->Reactor Catalyst Catalyst (e.g., Tin (II) Oxalate) Catalyst->Reactor Heating Heating Mantle Reactor->Heating Heat and Stir Purification Purification Steps: - Neutralization - Washing - Drying - Filtration Heating->Purification Reaction Completion (Water collection ceases) Final_Product Final Ester Base Oil Purification->Final_Product

Caption: Workflow for the synthesis of a neopentyl polyol ester.

Step-by-Step Synthesis Protocol
  • Reactor Setup: Assemble a 1 L, four-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet tube extending below the surface of the reactants, and a Dean-Stark trap with a condenser.

  • Charging Reactants: Charge the flask with pentaerythritol (1.0 mole), this compound (2.4 moles), and n-heptanoic acid (1.6 moles). This represents a 60:40 molar ratio of branched to linear acid. A slight excess of the total acid (e.g., 5%) can be used to ensure complete esterification of the polyol.

  • Catalyst Addition: Add the esterification catalyst, such as tin (II) oxalate, at a concentration of 0.1-0.3% by weight of the total reactants.

  • Reaction Initiation: Begin stirring and sparging with nitrogen at a low rate. Heat the mixture gradually using a heating mantle.

  • Esterification Reaction: Increase the temperature to approximately 220-240°C. Water will begin to co-distill with any excess acid and collect in the Dean-Stark trap. Maintain this temperature until the theoretical amount of water has been collected and the acid value of the reaction mixture drops below a target value (e.g., < 0.5 mg KOH/g). This typically takes several hours.

  • Purification:

    • Cool the reaction mixture to below 100°C.

    • Neutralize the remaining acidity by adding a slight excess of a basic solution (e.g., 5% sodium carbonate solution) and stirring.

    • Wash the crude ester with hot, deionized water several times until the washings are neutral.

    • Dry the ester under vacuum at an elevated temperature (e.g., 120°C) to remove residual water.

    • Filter the final product through a 1-micron filter to remove any solid impurities.

  • Characterization: Analyze the final ester base oil for its key properties as outlined in Section 4.

Formulation of a Biodegradable Hydraulic Fluid

The synthesized ester base oil can be formulated into a high-performance, biodegradable hydraulic fluid by the addition of an appropriate additive package.

Additive Selection Rationale
  • Anti-wear (AW) and Extreme Pressure (EP) Additives: To protect hydraulic system components under high load and pressure. Zinc-free (ashless) additives are preferred for environmental reasons.[6]

  • Antioxidants: To enhance the oxidative stability of the lubricant and extend its service life, especially at elevated temperatures. Aminic and phenolic antioxidants are commonly used.

  • Corrosion Inhibitors: To protect metal surfaces from rust and corrosion.

  • Pour Point Depressants (PPDs): While the branched-chain ester has good low-temperature properties, a PPD may be required to meet very low-temperature specifications.

  • Viscosity Index (VI) Improvers: If a higher viscosity index is required, a VI improver can be added. However, well-designed esters often have a naturally high VI.[9][13]

Formulation Protocol
  • Base Oil Preparation: Heat the synthesized ester base oil to 60-70°C in a blending vessel with gentle stirring.

  • Additive Incorporation: Add the pre-weighed additives to the heated base oil in the following order, ensuring each additive is fully dissolved before adding the next:

    • Pour Point Depressant (if required)

    • Anti-wear/Extreme Pressure Additive

    • Antioxidant

    • Corrosion Inhibitor

  • Blending: Continue stirring the mixture at 60-70°C for 1-2 hours to ensure a homogenous blend.

  • Quality Control: Take a sample of the final formulated lubricant for performance testing as described in Section 4.

Performance Evaluation Protocols

A series of standardized tests must be performed to validate the performance and biodegradability of the formulated lubricant.

Biodegradability Testing

Protocol: OECD 301B (CO₂ Evolution Test) / ASTM D5864

Principle: This test measures the amount of carbon dioxide produced by microorganisms as they consume the lubricant sample in an aqueous medium over a 28-day period.[6][14][15][16] The percentage of biodegradation is calculated based on the theoretical maximum CO₂ production.

Step-by-Step Methodology (Simplified):

  • Inoculum Preparation: Prepare an inoculum of microorganisms, typically from the effluent of a wastewater treatment plant.

  • Test Setup: Set up sealed test flasks containing a defined mineral medium, the inoculum, and the lubricant sample as the sole carbon source.[17] Control flasks (without the test substance) are also prepared.

  • Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) for 28 days with continuous stirring.

  • CO₂ Measurement: Periodically measure the CO₂ produced in each flask. This can be done by trapping the evolved CO₂ in a barium hydroxide solution and titrating the remaining hydroxide, or by using a CO₂ analyzer.

  • Calculation and Interpretation: Calculate the percentage of biodegradation. A result of >60% biodegradation within the 28-day period and within a 10-day window is required for the lubricant to be classified as "readily biodegradable".[6][7]

Physicochemical and Performance Properties

The following table summarizes the key performance tests, their corresponding ASTM standards, and the significance of the results.

PropertyASTM MethodSignificance
Kinematic Viscosity ASTM D445Measures the fluid's resistance to flow at specific temperatures (typically 40°C and 100°C). Crucial for ensuring proper lubrication film thickness.[18]
Viscosity Index (VI) ASTM D2270An empirical number indicating the effect of temperature change on the viscosity of the oil. A higher VI indicates a smaller change in viscosity with temperature.[9][18]
Pour Point ASTM D97The lowest temperature at which the oil will flow. Indicates the suitability for low-temperature applications.[18]
Flash Point ASTM D92The lowest temperature at which vapors of the oil will ignite. A key safety parameter related to volatility.[5][18]
Oxidative Stability ASTM D2272 (RPVOT)Measures the resistance of the oil to oxidation under accelerated conditions. A longer RPVOT time indicates better oxidative stability and longer service life.[19][20]
Wear Prevention ASTM D2266 (Four-Ball)Evaluates the anti-wear properties of the lubricant by measuring the wear scar on steel balls under a specified load and speed.[18]
Hydrolytic Stability ASTM D2619Assesses the lubricant's resistance to chemical decomposition in the presence of water. Important for applications where water contamination is possible.
Corrosion Prevention ASTM D665Evaluates the ability of the oil to prevent the rusting of ferrous parts in the presence of water.

Expected Performance and Data Interpretation

The use of this compound in the synthesis of a neopentyl polyol ester is expected to yield a base oil with a superior combination of properties compared to esters derived solely from linear acids or some vegetable oils.

Structure-Property Relationship Diagram

Structure_Property cluster_structure Molecular Structure Attributes cluster_properties Resulting Lubricant Properties Branched_Acid This compound (Branched Structure) Low_Temp Excellent Low-Temperature Fluidity (Low Pour Point) Branched_Acid->Low_Temp Disrupts crystal packing Hydrolytic_Stability Good Hydrolytic Stability Branched_Acid->Hydrolytic_Stability Steric hindrance Biodegradability Readily Biodegradable Branched_Acid->Biodegradability Ester linkages are susceptible to microbial attack VI High Viscosity Index Branched_Acid->VI Contributes to favorable viscosity-temperature behavior Neopentyl_Polyol Neopentyl Polyol Backbone (No β-Hydrogens) Oxidative_Stability High Oxidative & Thermal Stability Neopentyl_Polyol->Oxidative_Stability Structural stability Neopentyl_Polyol->Biodegradability Ester linkages are susceptible to microbial attack

Caption: Relationship between molecular structure and lubricant properties.

Comparative Data Table

The following table provides typical, expected values for the synthesized ester base oil compared to a conventional mineral oil and a vegetable (canola) oil base stock.

PropertySynthesized Ester (PE-C7/C8 branched)Mineral Oil (ISO VG 46)Canola Oil
Viscosity @ 40°C (cSt) ~4646~38
Viscosity @ 100°C (cSt) ~8.56.8~8.7
Viscosity Index >160[13]~100~220
Pour Point (°C) < -40[12]~ -25~ -20
Flash Point (°C) > 250[21]~ 220~ 300
Oxidative Stability (RPVOT, min) > 800[19]~ 200< 100[22]
Biodegradability (OECD 301B) Readily (>60%)[6]Poorly (<20%)Readily (>60%)
Hydrolytic Stability GoodExcellentPoor[8]

Conclusion

The strategic incorporation of this compound into neopentyl polyol ester structures offers a robust pathway to developing high-performance, biodegradable lubricants. These lubricants can meet the demanding requirements of modern industrial applications while satisfying stringent environmental regulations. The protocols and data presented in this guide provide a solid foundation for researchers and formulators to explore and optimize the use of this versatile branched-chain carboxylic acid in the creation of next-generation sustainable lubricants.

References

Application Notes and Protocols for Investigating the Biological Effects of 2-Ethyl-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Valproic Acid Analog with Therapeutic Potential

2-Ethyl-4-methylpentanoic acid is a structural analog of valproic acid (VPA), a cornerstone therapeutic for epilepsy and bipolar disorder.[1][2] VPA's clinical utility is well-established; however, its use is hampered by significant adverse effects, including hepatotoxicity and teratogenicity.[1][3] This has spurred the development of VPA analogs with the aim of retaining therapeutic efficacy while improving the safety profile.

This compound has emerged as a compound of interest. Notably, unlike many VPA analogs, it does not appear to inhibit cardiomyocyte differentiation, suggesting a potentially lower risk of embryotoxicity.[4] As a branched-chain fatty acid, its biological activities may extend to the modulation of metabolic and inflammatory signaling pathways.[5][6]

This comprehensive guide provides a detailed experimental framework for the systematic investigation of the biological effects of this compound. The protocols herein are designed to be self-validating and are grounded in established methodologies, providing a robust starting point for researchers in academia and industry.

Section 1: Foundational Cytotoxicity Assessment

A critical first step in characterizing any novel compound is to determine its cytotoxic potential. This information is essential for establishing appropriate concentration ranges for subsequent, more detailed mechanistic studies. We will describe two standard and reliable methods: the MTT and Neutral Red Uptake assays.

Rationale for Cytotoxicity Testing

The primary objective of initial cytotoxicity testing is to determine the concentration of this compound that induces a 50% reduction in cell viability (the IC50 value). This allows for the selection of non-lethal concentrations for use in assays investigating more subtle biological effects, such as changes in gene expression or metabolic activity. Performing these assays in a relevant cell line (e.g., a hepatic cell line like HepG2, given VPA's known hepatotoxicity) is crucial.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Cell Seeding (e.g., HepG2 cells in 96-well plates) C Cell Treatment (Incubate cells with compound for 24-72h) A->C B Compound Preparation (Serial dilutions of this compound) B->C D MTT or Neutral Red Assay C->D E Absorbance Reading (Spectrophotometer) D->E F IC50 Calculation E->F

Caption: Workflow for determining the cytotoxicity of this compound.

Detailed Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]

Materials:

  • HepG2 cells (or other relevant cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • This compound

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]

Detailed Protocol: Neutral Red Uptake Assay

The Neutral Red Uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[10][11]

Materials:

  • Same as for MTT assay, but with Neutral Red solution (50 µg/mL in sterile water) instead of MTT.

  • Destain solution (e.g., 1% acetic acid in 50% ethanol).

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Neutral Red Incubation: After compound treatment, remove the medium and add 100 µL of medium containing neutral red to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Remove the neutral red medium and wash the cells with PBS.

  • Destaining: Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.

  • Absorbance Measurement: Read the absorbance at 540 nm.[10]

Data Presentation: Cytotoxicity
Concentration (µM)% Cell Viability (MTT)% Cell Viability (Neutral Red)
Vehicle Control100 ± 5.2100 ± 4.8
198.1 ± 4.599.2 ± 3.9
1095.3 ± 6.196.5 ± 5.3
5082.7 ± 7.385.1 ± 6.7
10055.4 ± 8.958.9 ± 7.8
25025.8 ± 5.628.3 ± 6.2
5005.2 ± 2.16.8 ± 2.5

Section 2: Genotoxicity Assessment

Assessing the genotoxic potential of a new chemical entity is a critical component of its safety evaluation. Here, we outline protocols for the bacterial reverse mutation assay (Ames test) for mutagenicity and the in vitro micronucleus assay for clastogenicity.

Rationale for Genotoxicity Testing

The Ames test is a widely used method to assess a compound's potential to induce gene mutations.[12][13] The in vitro micronucleus assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[14][15] Together, these assays provide a comprehensive initial screen for genotoxic potential, in line with regulatory guidelines.[16]

Experimental Workflow for Genotoxicity Assessment

Genotoxicity_Workflow cluster_ames Ames Test (Mutagenicity) cluster_micronucleus Micronucleus Assay (Clastogenicity) A Bacterial Strains (e.g., S. typhimurium, E. coli) B Treatment with Compound (± S9 metabolic activation) A->B C Plating on Minimal Agar B->C D Colony Counting (Revertant colonies) C->D E Mammalian Cell Culture (e.g., CHO, human lymphocytes) F Treatment with Compound E->F G Cytokinesis Block (Cytochalasin B) F->G H Cell Harvesting & Staining G->H I Microscopic Analysis (Micronuclei scoring) H->I

Caption: Workflow for assessing the mutagenic and clastogenic potential of this compound.

Detailed Protocol: Ames Test (OECD 471)

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).[12]

  • This compound

  • S9 fraction from Aroclor 1254-induced rat liver for metabolic activation

  • Minimal glucose agar plates

  • Top agar

  • Positive and negative controls

Procedure:

  • Preparation: Prepare dilutions of the test compound.

  • Treatment: In a test tube, combine the bacterial culture, the test compound, and either S9 mix or a buffer (for experiments without metabolic activation).

  • Plating: Mix the contents with molten top agar and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic effect.[12]

Detailed Protocol: In Vitro Micronucleus Assay (OECD 487)

Materials:

  • Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes

  • Complete culture medium

  • This compound

  • Cytochalasin B

  • Hypotonic KCl solution

  • Fixative (methanol:acetic acid)

  • Staining solution (e.g., Giemsa)

  • Microscope slides

Procedure:

  • Cell Culture and Treatment: Culture cells and treat with various concentrations of the test compound for a defined period (e.g., 3-6 hours with S9, or 24 hours without S9).[14]

  • Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells.[15]

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Slide Preparation: Treat the cells with a hypotonic solution, fix them, and drop them onto microscope slides.

  • Staining and Scoring: Stain the slides and score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.[14]

Data Presentation: Genotoxicity

Ames Test Results

StrainMetabolic ActivationConcentration (µ g/plate )Mean Revertants ± SDFold Induction
TA98-S9025 ± 41.0
1028 ± 51.1
10030 ± 61.2
+S9035 ± 61.0
1038 ± 71.1
10042 ± 81.2

In Vitro Micronucleus Assay Results

Concentration (µM)% Binucleated Cells with Micronuclei
Vehicle Control1.2 ± 0.3
101.4 ± 0.4
501.5 ± 0.5
1001.6 ± 0.4
Positive Control15.8 ± 2.1

Section 3: Metabolic Profiling

Given that this compound is a branched-chain fatty acid and an analog of VPA, which is known to affect lipid metabolism, investigating its impact on the cellular metabolome is crucial. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for this purpose.

Rationale for Metabolic Profiling

Metabolic profiling can provide a global snapshot of the biochemical changes induced by the compound.[10] This can reveal unexpected effects and generate new hypotheses about its mechanism of action. Specifically, we are interested in alterations in fatty acid metabolism, amino acid pathways, and central carbon metabolism.

Experimental Workflow for Metabolomic Analysis

Metabolomics_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Cell Culture and Treatment B Metabolite Extraction A->B C Derivatization (for GC-MS) B->C D GC-MS or LC-MS Analysis B->D C->D E Peak Detection and Alignment D->E F Metabolite Identification E->F G Statistical Analysis (e.g., PCA, OPLS-DA) F->G H Pathway Analysis G->H PPAR_Pathway cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_transcription Gene Transcription Ligand This compound (Ligand) PPARg PPARγ Ligand->PPARg Dimer PPARγ-RXR Heterodimer PPARg->Dimer RXR RXR RXR->Dimer PPRE PPRE (DNA Response Element) Dimer->PPRE TargetGenes Target Gene Transcription (e.g., CD36, FABP4) PPRE->TargetGenes BiologicalEffects Biological Effects (Lipid Metabolism, Inflammation) TargetGenes->BiologicalEffects

References

Definitive Structure Elucidation: ¹H and ¹³C NMR Spectral Assignment for 2-Ethyl-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and definitive technique for the structural elucidation of organic molecules. For professionals in pharmaceutical research and chemical development, an unambiguous assignment of a molecule's structure is a foundational requirement for establishing identity, purity, and for understanding structure-activity relationships. This application note provides a comprehensive guide to the complete ¹H and ¹³C NMR spectral assignment of 2-Ethyl-4-methylpentanoic acid, a branched-chain carboxylic acid.

We will move beyond a simple presentation of spectral data to explain the causal relationships between molecular structure and the resulting NMR signals. This guide synthesizes predictive analysis based on fundamental principles with a detailed, field-proven experimental protocol, ensuring that researchers can not only understand this specific assignment but also apply these principles to novel compounds. The methodologies described herein, including the use of Distortionless Enhancement by Polarization Transfer (DEPT), form a self-validating system for confident structural confirmation.

Molecular Structure and Symmetry Analysis

The first step in any spectral assignment is a thorough analysis of the target molecule's structure to identify unique atomic environments. The structure of this compound possesses a single chiral center at the C2 position. This lack of symmetry has profound consequences for the NMR spectrum, rendering chemically similar groups magnetically non-equivalent.

Figure 1: Structure of this compound with atom labeling.

Key Structural Insights for NMR:

  • Unique Carbons: There are 8 distinct carbon environments (C1-C5, C2', C2'', C4'). Therefore, eight signals are expected in the ¹³C NMR spectrum.

  • Unique Protons: There are 8 unique sets of protons. The presence of the C2 chiral center makes the two protons on C3 (H3a/H3b) and the two protons on the ethyl C2' (H2'a/H2'b) diastereotopic. This means they reside in different magnetic environments and will have distinct chemical shifts and couplings.

  • Diastereotopic Methyl Groups: The two methyl groups attached to C4 (C5 and C4') are also diastereotopic due to the C2 chiral center. They are expected to appear as two distinct doublets in the ¹H NMR spectrum.

Predicted ¹H NMR Spectral Assignment

The ¹H NMR spectrum provides information on the chemical environment, quantity, and connectivity of protons.[1]

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the electron density around the proton. Electronegative atoms, like oxygen, deshield nearby protons, shifting their signals downfield (to a higher ppm value).[2]

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting): Spin-spin coupling between non-equivalent neighboring protons splits a signal into multiple lines, described by the "n+1 rule," where 'n' is the number of equivalent neighboring protons.

Table 1: Predicted ¹H NMR Signal Assignment for this compound

Proton Label Integration Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale for Assignment
H on COOH 1H 10.0 - 12.0 Broad Singlet (br s) Highly deshielded acidic proton, often exchanges with trace water, leading to broadening.[3][4]
H2 1H 2.2 - 2.6 Multiplet (m) Alpha to the carbonyl group, significantly deshielded.[4] Coupled to five protons (H3a, H3b, H2'a, H2'b).
H4 1H 1.6 - 2.0 Multiplet (m) Methine proton coupled to seven protons (H3a, H3b, 3xH5, 3xH4').
H2'a, H2'b 2H 1.4 - 1.8 Multiplet (m) Diastereotopic methylene protons on the ethyl group. Coupled to H2 and the three H2'' protons.
H3a, H3b 2H 1.2 - 1.6 Multiplet (m) Diastereotopic methylene protons. Coupled to H2 and H4.
H2'' 3H 0.85 - 1.00 Triplet (t) Ethyl group methyl protons, coupled to the two H2' protons. Typical alkyl region.

| H5 & H4' | 6H | 0.85 - 1.00 | Two Doublets (d) | Two diastereotopic methyl groups, each coupled to the single H4 proton. Expected to be two distinct doublets. |

Predicted ¹³C NMR and DEPT Spectral Assignment

The ¹³C NMR spectrum reveals the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with broadband proton decoupling, resulting in each unique carbon appearing as a single line.[5] To differentiate carbon types (CH₃, CH₂, CH, and quaternary), DEPT (Distortionless Enhancement by Polarization Transfer) experiments are essential.[6][7][8]

  • DEPT-90: This experiment shows signals only for methine (CH) carbons.

  • DEPT-135: This experiment shows methine (CH) and methyl (CH₃) carbons as positive signals, and methylene (CH₂) carbons as negative signals. Quaternary and carbonyl carbons are absent.[9][10]

Table 2: Predicted ¹³C and DEPT NMR Signal Assignment for this compound

Carbon Label Predicted Chemical Shift (δ, ppm) DEPT-90 DEPT-135 Rationale for Assignment
C1 (C=O) 175 - 185 Absent Absent Carboxylic acid carbonyl carbon, highly deshielded.[3][11][12] Resonance is shifted upfield compared to ketones due to the resonance contribution of the second oxygen.[13]
C2 45 - 55 Positive Positive Methine carbon alpha to the carbonyl group.
C3 38 - 45 Absent Negative Methylene carbon in the main chain.
C4 30 - 38 Positive Positive Methine carbon in the alkyl portion of the chain.
C2' 23 - 30 Absent Negative Methylene carbon of the ethyl group.
C4' & C5 18 - 25 Absent Positive Two diastereotopic methyl carbons.

| C2'' | 10 - 15 | Absent | Positive | Methyl carbon of the ethyl group. |

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is critical for acquiring high-quality, reproducible NMR data. This workflow ensures sample integrity and optimal instrument performance.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 1. Weigh Sample (5-25 mg) prep2 2. Dissolve in Solvent (~0.6 mL CDCl3) prep1->prep2 prep3 3. Filter Solution (if particulates are present) prep2->prep3 prep4 4. Transfer to NMR Tube (High-quality, 5 mm) prep3->prep4 acq1 5. Insert Sample & Lock (on Deuterium signal) prep4->acq1 acq2 6. Shim Magnetic Field (for homogeneity) acq1->acq2 acq3 7. Acquire Spectra (¹H, ¹³C, DEPT) acq2->acq3 proc1 8. Fourier Transform acq3->proc1 proc2 9. Phase & Baseline Correction proc1->proc2 proc3 10. Calibrate Spectrum (to residual solvent peak) proc2->proc3 proc4 11. Assign Signals proc3->proc4

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

A. Sample Preparation

The goal of sample preparation is to create a homogeneous solution free of particulate matter that could interfere with the magnetic field.[14]

  • Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[15]

  • Solvent Selection: Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable choice for this non-polar analyte. The deuterium provides the signal used by the spectrometer to stabilize, or "lock," the magnetic field.[15][16]

  • Dissolution & Filtration: Gently agitate the vial to fully dissolve the sample. If any solid particles remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.

  • Transfer: Use a clean Pasteur pipette to transfer the solution into a high-quality, 5 mm NMR tube. Ensure the sample height is approximately 4-5 cm, which corresponds to 0.55-0.7 mL, to optimize the shimming process.[15][17]

B. Instrument Parameters (400 MHz Spectrometer)

The choice of acquisition parameters directly impacts spectral quality and the reliability of quantitative data.[18]

Table 3: Recommended NMR Acquisition Parameters

Experiment Parameter Recommended Value Rationale
¹H NMR Spectral Width (SW) 12 - 16 ppm Covers the full range of expected proton chemical shifts.
Acquisition Time (AQ) 3 - 4 s Allows for sufficient decay of the signal (FID) to achieve good resolution.[19]
Relaxation Delay (D1) 5 s A longer delay ensures full relaxation of protons, which is crucial for accurate integration.
Number of Scans (NS) 8 - 16 Averages out random noise to improve the signal-to-noise ratio (S/N).
Pulse Angle 30 - 45 degrees Using a smaller pulse angle allows for a shorter relaxation delay if needed.
¹³C NMR Spectral Width (SW) 220 - 240 ppm Covers the entire range of organic carbon chemical shifts.[20]
Acquisition Time (AQ) 1 - 2 s Balances resolution and sensitivity.
Relaxation Delay (D1) 2 s Sufficient for qualitative analysis; integration is not typically performed on standard ¹³C spectra.[5]
Number of Scans (NS) 256 or more A higher number of scans is required to compensate for the low natural abundance of ¹³C.[20]

| DEPT | (DEPT-90 & DEPT-135) | (Use standard library parameters) | Instrument-optimized pulse sequences are highly reliable for spectral editing. |

C. Data Processing

  • Transformation and Correction: Apply a Fourier Transform to the raw Free Induction Decay (FID) data. Carefully phase each spectrum to ensure all peaks are in the positive absorptive mode. Apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual proton signal appears at 7.26 ppm in the ¹H spectrum, and the carbon signal appears at 77.16 ppm in the ¹³C spectrum.

  • Analysis:

    • For ¹H NMR: Integrate all signals and analyze the splitting patterns to confirm proton counts and connectivity.

    • For ¹³C NMR: Correlate the broadband-decoupled spectrum with the DEPT-90 and DEPT-135 spectra to assign each signal to its corresponding carbon type (CH₃, CH₂, CH, or C=O).

Conclusion

The comprehensive analysis of ¹H, ¹³C, and DEPT NMR spectra provides an unambiguous structural confirmation of this compound. By understanding the influence of the molecule's chiral center on creating diastereotopic protons and methyl groups, a detailed and accurate assignment of every signal is possible. The protocols outlined in this note represent a robust methodology for obtaining high-quality data, forming a critical component of the analytical workflow in drug development and chemical research. This integrated approach of predictive analysis and rigorous experimental practice ensures the highest level of scientific integrity and trustworthiness in molecular characterization.

References

Application Note: Elucidating the Mass Spectrometry Fragmentation of 2-Ethyl-4-methylpentanoic Acid by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethyl-4-methylpentanoic acid is a branched-chain carboxylic acid with potential significance in various fields, including metabolomics and drug development, due to its structural similarity to other biologically active fatty acids. Understanding its mass spectral fragmentation behavior is crucial for its unambiguous identification and quantification in complex biological matrices. This application note provides a detailed guide to the expected electron ionization (EI) mass spectrometry fragmentation pattern of this compound and outlines a comprehensive protocol for its analysis using gas chromatography-mass spectrometry (GC-MS). The methodologies described herein are designed to provide robust and reliable results for researchers in academia and industry.

The analysis of short-chain fatty acids (SCFAs) like this compound by GC-MS often requires derivatization to improve their volatility and chromatographic behavior.[1][2] This note will detail a common derivatization procedure, followed by the expected fragmentation pathways of the derivatized analyte, providing a complete workflow from sample preparation to spectral interpretation.

Predicted Electron Ionization (EI) Fragmentation Pattern

Key Fragmentation Mechanisms:

  • Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for carboxylic acids.[6][8] This can result in the loss of the ethyl group or the isobutyl group attached to the alpha-carbon.

  • McLafferty Rearrangement: Carboxylic acids with a gamma-hydrogen can undergo a McLafferty rearrangement, leading to the formation of a characteristic radical cation and a neutral alkene.[5][8]

  • Loss of Functional Groups: The loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45) are also characteristic fragmentations for short-chain carboxylic acids.[5][6]

  • Branch-Point Fragmentation: The presence of branching at C2 (ethyl) and C4 (methyl) will influence the fragmentation, often leading to stable carbocations at these points.[9]

Expected Key Fragments:

A table summarizing the predicted m/z values and their corresponding fragment structures is provided below.

m/z Predicted Fragment Ion Fragmentation Pathway
144[C8H16O2]+•Molecular Ion (M+)
127[M - OH]+Loss of hydroxyl radical
99[M - COOH]+Loss of carboxyl radical
115[M - C2H5]+Alpha-cleavage: loss of ethyl radical
87[M - C4H9]+Alpha-cleavage: loss of isobutyl radical
74[C3H6O2]+•McLafferty Rearrangement

Experimental Protocol: GC-MS Analysis of this compound

This protocol details the derivatization of this compound followed by its analysis using GC-MS. Derivatization with a silylating agent like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is recommended to enhance volatility and improve peak shape.[10]

Materials and Reagents
  • This compound standard

  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Pyridine or other suitable solvent

  • Hexane (GC grade)

  • Anhydrous sodium sulfate

  • GC-MS system with an electron ionization source

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Standard/Sample B Add Pyridine A->B Dissolve C Add MTBSTFA B->C Derivatization Reagent D Incubate at 60°C C->D Reaction E Dilute with Hexane D->E Preparation for Injection F Inject into GC-MS E->F G Chromatographic Separation F->G H Electron Ionization G->H I Mass Analysis H->I J Data Acquisition I->J

Caption: Workflow for the derivatization and GC-MS analysis of this compound.

Step-by-Step Protocol
  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like pyridine.

  • Derivatization:

    • To 100 µL of the standard solution in a sealed vial, add 100 µL of MTBSTFA.[11]

    • Vortex the mixture gently for 30 seconds.

    • Incubate the vial at 60°C for 30 minutes to ensure complete derivatization.[11]

    • After cooling to room temperature, dilute the sample with hexane for GC-MS analysis.

  • GC-MS Parameters: The following are recommended starting parameters. Optimization may be required based on the specific instrument and column used.

Parameter Value
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (splitless mode)
Oven Program Initial temp 60°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Energy 70 eV
Mass Scan Range m/z 40-400

Predicted Fragmentation of the TBDMS Derivative

Derivatization with MTBSTFA will result in the formation of the tert-butyldimethylsilyl (TBDMS) ester of this compound. The fragmentation of this derivative will be different from the underivatized acid and is often more structurally informative.

Fragmentation Pathway Diagram

TBDMS_Fragmentation M [M]+• (TBDMS Derivative) M_minus_57 [M-57]+ Loss of tert-butyl M->M_minus_57 M_minus_15 [M-15]+ Loss of methyl M->M_minus_15 m_117 [Si(CH3)2(C4H9)]+ m/z 117 M->m_117 m_75 [Si(CH3)2OH]+ m/z 75 M->m_75

Caption: Predicted major fragmentation pathways for the TBDMS derivative of this compound.

Conclusion

The identification of this compound in complex mixtures can be reliably achieved through GC-MS analysis following a straightforward derivatization procedure. By understanding the fundamental principles of mass spectral fragmentation for branched-chain carboxylic acids and their silyl derivatives, researchers can confidently interpret the resulting mass spectra. The protocols and expected fragmentation patterns detailed in this application note provide a solid foundation for the analysis of this and structurally related compounds.

References

Application Note: Quantitative Analysis of 2-Ethyl-4-methylpentanoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quantifying 2-Ethyl-4-methylpentanoic Acid

This compound is a branched-chain fatty acid (BCFA) that has garnered increasing interest in the scientific community. As a structural analog of the widely used pharmaceutical agent valproic acid, it serves as a crucial reference in toxicological and pharmacological studies.[1] Unlike some of its counterparts, (±)-2-ethyl-4-methyl pentanoic acid has been noted for its distinct biological activity, particularly its differential impact on cardiomyocyte differentiation, suggesting a potentially lower embryotoxicity.[1] The accurate quantification of this and other BCFAs in biological samples such as plasma, urine, and tissues is essential for understanding their metabolic pathways, pharmacokinetic profiles, and potential roles as biomarkers in various physiological and pathological states.

This application note provides a comprehensive, in-depth guide for the robust quantification of this compound in biological samples using both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols detailed herein are designed to be self-validating, grounded in established scientific principles and regulatory guidelines to ensure data integrity and reproducibility.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₈H₁₆O₂[2]
Molecular Weight 144.21 g/mol [2]
CAS Number 108-81-6[2]
IUPAC Name This compound[2]
Synonyms 2-Ethyl-4-methylvaleric acid, Isobutylbutyric acid[2]
Physical State Liquid[3]
Solubility Limited solubility in water, high solubility in organic solvents[3]

Methodology Overview: A Dual-Platform Approach

To provide flexibility and cater to the varying instrumentation available in research laboratories, this guide presents protocols for both GC-MS and LC-MS/MS.

  • GC-MS: A classic and robust technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, a derivatization step is mandatory to convert this compound into a more volatile and thermally stable ester.

  • LC-MS/MS: Offers high sensitivity and specificity, often without the need for derivatization. This technique is particularly advantageous for high-throughput analysis in complex biological matrices.

The logical workflow for the quantification of this compound is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation sample Biological Sample (Plasma, Urine, Tissue) add_is Addition of Internal Standard sample->add_is extraction Extraction (LLE or SPE) add_is->extraction derivatization Derivatization (for GC-MS) extraction->derivatization GC-MS Path reconstitution Reconstitution extraction->reconstitution LC-MS/MS Path gcms GC-MS Analysis derivatization->gcms lcmsms LC-MS/MS Analysis reconstitution->lcmsms quantification Quantification gcms->quantification lcmsms->quantification validation Method Validation quantification->validation

Caption: General workflow for the quantification of this compound.

Part 1: Sample Preparation Protocols

The choice of sample preparation protocol is critical for the removal of interfering matrix components and the efficient recovery of the analyte. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are presented as viable options.

Internal Standard Selection: The Key to Accuracy

For accurate quantification, the use of a stable isotope-labeled internal standard (IS) is highly recommended as it corrects for analyte loss during sample preparation and variations in instrument response.[4] Given that a deuterated standard for this compound may not be readily commercially available, a suitable alternative is a deuterated analog of a structurally similar branched-chain fatty acid, such as d7-isocaproic acid . If a stable isotope-labeled standard is not feasible, an odd-chain fatty acid like heptadecanoic acid (C17:0) can be used, although with potentially lower accuracy.[5]

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma and Urine

This protocol is adapted from established methods for the extraction of organic acids from biological fluids.[6]

Materials:

  • Plasma or Urine Sample

  • Internal Standard Solution (e.g., d7-isocaproic acid in methanol)

  • 6 M Hydrochloric Acid (HCl)

  • Sodium Chloride (NaCl)

  • Ethyl Acetate (HPLC grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Conical glass centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Aliquoting: Pipette 500 µL of plasma or urine into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution.

  • Acidification: Acidify the sample to a pH of approximately 1-2 by adding 50 µL of 6 M HCl. This protonates the carboxylic acid group, making it more soluble in organic solvents.

  • Salting-Out: Add approximately 0.5 g of NaCl to the tube to increase the ionic strength of the aqueous phase, which enhances the partitioning of the analyte into the organic solvent.

  • Extraction: Add 5 mL of ethyl acetate to the tube. Cap the tube and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes to achieve a clear separation of the organic and aqueous layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Re-extraction: Repeat the extraction (steps 5-7) with another 5 mL of ethyl acetate and combine the organic layers.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Evaporation: Transfer the dried extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution/Derivatization: The dried residue is now ready for reconstitution (for LC-MS/MS) or derivatization (for GC-MS).

Protocol 2: Solid-Phase Extraction (SPE) for Plasma and Urine

SPE can offer a cleaner extract compared to LLE and is amenable to automation. A polymeric reversed-phase sorbent is suitable for the extraction of short-chain fatty acids.[6]

Materials:

  • Plasma or Urine Sample

  • Internal Standard Solution

  • SPE Cartridges (e.g., Polymeric Reversed-Phase, 100 mg)

  • Methanol (HPLC grade)

  • Deionized Water

  • 0.1 M Hydrochloric Acid (HCl)

  • Elution Solvent (e.g., Acetonitrile with 2% formic acid)

  • SPE Manifold

Procedure:

  • Sample Pre-treatment: Prepare the sample as described in steps 1-3 of the LLE protocol.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 0.1 M HCl through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent at a slow, dropwise rate.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove unretained, water-soluble impurities.

  • Drying: Dry the cartridge by applying a vacuum or positive pressure for 5-10 minutes.

  • Elution: Place a clean collection tube under the cartridge. Elute the analyte and internal standard by passing 2 x 1.5 mL of the elution solvent through the sorbent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution/Derivatization: The dried residue is now ready for reconstitution or derivatization.

Protocol 3: Tissue Homogenization and Extraction

Materials:

  • Tissue Sample (e.g., liver, brain)

  • Internal Standard Solution

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Ceramic bead homogenizer tubes

  • Tissue homogenizer

  • Extraction solvent (e.g., Acetonitrile)

Procedure:

  • Tissue Weighing: Weigh approximately 50-100 mg of frozen tissue.

  • Homogenization: Place the tissue in a ceramic bead homogenizer tube with 1 mL of ice-cold PBS and the internal standard. Homogenize until a uniform suspension is achieved.

  • Protein Precipitation and Extraction: Add 3 volumes of ice-cold acetonitrile to the tissue homogenate. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.

  • Evaporation and Reconstitution/Derivatization: Evaporate the supernatant to dryness and proceed with reconstitution or derivatization as for plasma and urine samples.

sample_prep cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) cluster_analysis_prep Analysis Preparation start_lle Sample + IS acidify_lle Acidify (pH 1-2) start_lle->acidify_lle extract_lle Extract with Ethyl Acetate acidify_lle->extract_lle dry_lle Dry & Evaporate extract_lle->dry_lle final_prep Dried Extract dry_lle->final_prep start_spe Sample + IS condition_spe Condition Cartridge load_spe Load Sample condition_spe->load_spe wash_spe Wash load_spe->wash_spe elute_spe Elute wash_spe->elute_spe dry_spe Dry & Evaporate elute_spe->dry_spe dry_spe->final_prep reconstitute Reconstitute for LC-MS/MS final_prep->reconstitute derivatize Derivatize for GC-MS final_prep->derivatize

Caption: Sample preparation workflows for LLE and SPE.

Part 2: Instrumental Analysis

GC-MS Analysis

Derivatization:

Prior to GC-MS analysis, the carboxylic acid group of this compound must be derivatized to increase its volatility and thermal stability. A common and effective derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) .[6]

Derivatization Protocol:

  • To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS.

GC-MS Parameters:

ParameterRecommended SettingRationale
GC Column Mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)Provides good separation of fatty acid methyl esters and silyl derivatives.[7]
Injection Mode SplitlessFor maximizing sensitivity with trace-level samples.
Injector Temp. 250°CEnsures rapid volatilization of the derivatized analyte.
Oven Program Initial: 80°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 minAn optimized temperature ramp is crucial for separating the analyte from matrix components.
Carrier Gas Helium, constant flow of 1.2 mL/minInert carrier gas standard for GC-MS.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS, providing reproducible fragmentation patterns.
MS Mode Selected Ion Monitoring (SIM)For enhanced sensitivity and selectivity compared to full scan mode.
Selected Ions To be determined empirically by injecting a derivatized standard. Likely ions would include the molecular ion (M+) and characteristic fragments.Monitoring specific ions increases the signal-to-noise ratio.
LC-MS/MS Analysis

Reconstitution:

For LC-MS/MS analysis, the dried extract should be reconstituted in a solvent compatible with the mobile phase.

Reconstitution Protocol:

  • Add 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to the dried extract.

  • Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Transfer to an autosampler vial for injection.

LC-MS/MS Parameters:

ParameterRecommended SettingRationale
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation of small organic acids.
Mobile Phase A Water with 0.1% Formic AcidAcidified mobile phase promotes protonation of the analyte for positive ion mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent for gradient elution.
Gradient Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, then re-equilibrateA gradient elution is necessary to separate the analyte from polar and non-polar matrix components.
Flow Rate 0.3 mL/minTypical flow rate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reproducibility.
MS Ion Source Electrospray Ionization (ESI), Negative Ion ModeCarboxylic acids are readily deprotonated in negative ion mode, leading to high sensitivity.
MS Mode Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity for quantitative analysis.[8]
MRM Transitions Analyte: 143.1 > 99.1 (Quantifier), 143.1 > 57.1 (Qualifier) IS (d7-isocaproic acid): 124.1 > 80.1Precursor ion is [M-H]⁻. Product ions are generated from collision-induced dissociation and are specific to the analyte's structure. These are proposed transitions and must be optimized empirically.

Part 3: Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability for its intended application. The validation parameters outlined below are based on the guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9]

validation center Method Validation selectivity Selectivity & Specificity center->selectivity accuracy Accuracy center->accuracy precision Precision center->precision calibration Calibration Curve center->calibration recovery Recovery center->recovery matrix Matrix Effect center->matrix stability Stability center->stability

Caption: Key parameters for bioanalytical method validation.

Summary of Validation Parameters and Acceptance Criteria:

ParameterPurposeAcceptance Criteria
Selectivity To ensure that the method can differentiate the analyte from other components in the matrix.No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Calibration Curve To establish the relationship between instrument response and analyte concentration.At least 6 non-zero standards, with a correlation coefficient (r²) of ≥ 0.99.
Accuracy To determine the closeness of the measured concentration to the true concentration.The mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Precision To assess the degree of scatter in the data.The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Recovery To evaluate the efficiency of the extraction process.Consistent and reproducible recovery across the concentration range.
Matrix Effect To assess the impact of matrix components on the ionization of the analyte.The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage).The mean concentration of stability samples should be within ±15% of the nominal concentration.

Conclusion

This application note provides a detailed and robust framework for the quantification of this compound in various biological matrices. By offering protocols for both GC-MS and LC-MS/MS, researchers can select the methodology that best suits their laboratory's capabilities and analytical needs. Adherence to the outlined sample preparation, instrumental analysis, and method validation procedures will ensure the generation of high-quality, reliable, and reproducible data, which is paramount for advancing our understanding of the role of branched-chain fatty acids in health and disease.

References

Application Note: Stereoselective Synthesis of (R)-2-Ethyl-4-methylpentanoic Acid Utilizing an Evans Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the stereoselective synthesis of (R)-2-Ethyl-4-methylpentanoic acid, a chiral building block of interest in pharmaceutical and materials science. The described methodology leverages the well-established Evans asymmetric alkylation, employing a chiral oxazolidinone auxiliary to control the stereochemistry at the α-carbon.[1][2][3] This robust and highly diastereoselective method allows for the preparation of the target carboxylic acid in high enantiomeric excess. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction

Chiral carboxylic acids are ubiquitous structural motifs in a vast array of biologically active molecules and advanced materials. The precise control of stereochemistry is paramount, as different enantiomers of a compound often exhibit distinct pharmacological or material properties.[1] (R)-2-Ethyl-4-methylpentanoic acid is a valuable chiral synthon, and its enantiomerically pure form is crucial for the development of novel therapeutics and functional materials.

Traditional methods for obtaining enantiomerically pure compounds, such as chiral resolution, can be inefficient. Asymmetric synthesis, which utilizes chiral catalysts or auxiliaries to direct the formation of a specific stereoisomer, offers a more elegant and efficient approach.[3] The Evans oxazolidinone auxiliaries, derived from readily available amino alcohols, are powerful tools for the asymmetric alkylation of carboxylic acid derivatives, consistently providing high levels of stereocontrol.[1][2][4] This application note details a reliable, multi-step synthesis of (R)-2-Ethyl-4-methylpentanoic acid using an Evans chiral auxiliary, from the acylation of the auxiliary to the final purification of the target acid.

Synthetic Strategy

The overall synthetic strategy involves a three-stage process, as depicted in the workflow diagram below. The key step is the diastereoselective alkylation of a chiral N-acyloxazolidinone enolate. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face and thereby establishing the desired stereocenter.

G cluster_0 Stage 1: Auxiliary Acylation cluster_1 Stage 2: Asymmetric Alkylation cluster_2 Stage 3: Auxiliary Cleavage & Product Isolation a Chiral Oxazolidinone c N-Butyryloxazolidinone a->c Acylation b Butyryl Chloride b->c d N-Butyryloxazolidinone g Alkylated Imide d->g Diastereoselective Alkylation e LDA e->g f Ethyl Iodide f->g h Alkylated Imide j (R)-2-Ethyl-4-methylpentanoic Acid h->j Hydrolysis k Recovered Auxiliary h->k i LiOH, H2O2 i->j

Figure 1. Overall workflow for the synthesis of (R)-2-Ethyl-4-methylpentanoic acid.

Experimental Protocols

Materials and Reagents

All reagents should be of high purity and used as received from commercial suppliers, unless otherwise noted. Anhydrous solvents should be used for all reactions.

Reagent/MaterialSupplierGrade
(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneSigma-Aldrich≥98%
n-Butyllithium (2.5 M in hexanes)Sigma-Aldrich
DiisopropylamineSigma-Aldrich≥99.5%
Butyryl chlorideSigma-Aldrich99%
Ethyl iodideSigma-Aldrich99%
Lithium hydroxide monohydrateSigma-Aldrich≥98%
Hydrogen peroxide (30% solution)Sigma-Aldrich
Tetrahydrofuran (THF), anhydrousSigma-Aldrich≥99.9%
Diethyl ether, anhydrousSigma-Aldrich≥99.7%
Saturated aqueous NH4Cl
Saturated aqueous NaHCO3
Brine
Anhydrous MgSO4

PART 1: Synthesis of (4R,5S)-3-(butanoyl)-4-methyl-5-phenyloxazolidin-2-one

This procedure details the acylation of the chiral auxiliary.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add (4R,5S)-4-methyl-5-phenyloxazolidin-2-one (1.0 eq).

  • Dissolution: Dissolve the auxiliary in anhydrous THF (0.2 M).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (1.05 eq) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.

  • Acylation: Add butyryl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO3 and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes) to yield the pure N-butyryloxazolidinone.

PART 2: Diastereoselective Alkylation

This is the key stereochemistry-defining step.

  • LDA Preparation: In a separate flame-dried flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.15 eq) in anhydrous THF at -78 °C. Stir for 30 minutes.

  • Enolate Formation: To a solution of the N-butyryloxazolidinone (1.0 eq) from Part 1 in anhydrous THF at -78 °C, add the freshly prepared LDA solution dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation: Add ethyl iodide (1.5 eq) dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to warm slowly to -20 °C over 2 hours.

  • Quenching: Quench the reaction with saturated aqueous NH4Cl.

  • Work-up: Follow the extraction, washing, and drying procedures as described in Part 1.

  • Purification: Purify the crude product by flash column chromatography to isolate the desired diastereomer. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product.

PART 3: Cleavage of the Chiral Auxiliary

This final step liberates the target carboxylic acid.

  • Dissolution: Dissolve the purified alkylated product (1.0 eq) from Part 2 in a 4:1 mixture of THF and water.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Hydrolysis: Add aqueous hydrogen peroxide (30%, 4.0 eq), followed by lithium hydroxide monohydrate (2.0 eq).

  • Reaction: Stir the mixture vigorously at 0 °C for 2-4 hours.

  • Quenching: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na2SO3).

  • Auxiliary Removal: Concentrate the reaction mixture to remove the THF. Extract the aqueous layer with diethyl ether to remove the recovered chiral auxiliary.

  • Acidification and Extraction: Acidify the aqueous layer to pH 1-2 with concentrated HCl. Extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield (R)-2-Ethyl-4-methylpentanoic acid.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess can be determined by chiral HPLC or by converting the carboxylic acid to a diastereomeric ester or amide and analyzing by NMR or achiral chromatography.

Expected Results

The described protocol is expected to yield (R)-2-Ethyl-4-methylpentanoic acid with high diastereoselectivity in the alkylation step (typically >95:5 dr) and consequently, high enantiomeric excess in the final product. Overall yields for the three-step sequence are generally in the range of 60-80%.

StepProductTypical YieldKey Analytical Data
1 N-Butyryloxazolidinone85-95%¹H NMR, ¹³C NMR
2 Alkylated Imide70-85%¹H NMR, Chiral HPLC (for dr)
3 (R)-2-Ethyl-4-methylpentanoic Acid80-90%¹H NMR, ¹³C NMR, Chiral HPLC (for ee)

Troubleshooting

  • Low yield in acylation: Ensure all reagents and solvents are anhydrous. Incomplete deprotonation can be addressed by titrating the n-butyllithium solution prior to use.

  • Low diastereoselectivity in alkylation: Ensure the enolization and alkylation are performed at a sufficiently low temperature (-78 °C). The purity of the starting N-acyloxazolidinone is also critical.

  • Incomplete auxiliary cleavage: Ensure vigorous stirring during the hydrolysis step to facilitate the biphasic reaction. If the reaction is sluggish, a slight increase in temperature (to room temperature) can be considered, though this may risk side reactions.

Conclusion

The use of an Evans chiral auxiliary provides a reliable and highly stereoselective route to (R)-2-Ethyl-4-methylpentanoic acid. The methodology is well-documented, and the protocols are robust, making it a suitable method for both academic research and process development in the pharmaceutical industry. The ability to recover and reuse the chiral auxiliary adds to the economic and environmental viability of this synthetic approach.

References

Application Note & Protocol: Stereoselective Synthesis of (S)-2-Ethyl-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the stereoselective synthesis of (S)-2-Ethyl-4-methylpentanoic acid, a chiral building block of interest in pharmaceutical and materials science. We present a robust and well-documented strategy employing an Evans' chiral auxiliary, specifically (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to control the stereochemistry at the α-carbon. This application note elaborates on the underlying principles of the synthetic strategy, provides a detailed, step-by-step protocol from acylation of the auxiliary to its final cleavage, and includes methods for in-process control and final product analysis. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology.

Introduction: The Significance of Chiral Carboxylic Acids

Enantiomerically pure carboxylic acids are pivotal structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The specific stereochemistry of these compounds is often critical to their pharmacological or biological function. (S)-2-Ethyl-4-methylpentanoic acid is a valuable chiral synthon, and its controlled synthesis is a key step in the development of more complex molecules. The use of chiral auxiliaries is a powerful and reliable strategy to introduce stereocenters with a high degree of predictability and control.[1] This approach involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered.[1]

Among the various chiral auxiliaries developed, the oxazolidinones introduced by David A. Evans have proven to be exceptionally versatile and effective for the asymmetric synthesis of α-substituted carboxylic acids.[1][2] This application note will focus on a detailed protocol utilizing an Evans' oxazolidinone for the synthesis of the title compound.

Strategic Overview: The Evans' Chiral Auxiliary Approach

The stereoselective synthesis of (S)-2-Ethyl-4-methylpentanoic acid via the Evans' chiral auxiliary method can be dissected into three key stages:

  • Acylation: The chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with 4-methylpentanoyl chloride to form the corresponding N-acyl oxazolidinone.

  • Diastereoselective Alkylation: The resulting prochiral enolate is generated by treatment with a strong base and subsequently alkylated with ethyl iodide. The steric hindrance provided by the substituent on the chiral auxiliary directs the incoming electrophile to one face of the enolate, leading to a high diastereomeric excess of the desired product.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product to yield the target (S)-2-Ethyl-4-methylpentanoic acid and recover the auxiliary.

This overall workflow is depicted in the diagram below:

G cluster_0 Synthesis Workflow Acylation Step 1: Acylation (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone + 4-methylpentanoyl chloride Alkylation Step 2: Diastereoselective Alkylation with Ethyl Iodide Acylation->Alkylation N-acyl oxazolidinone Cleavage Step 3: Auxiliary Cleavage (Hydrolysis) Alkylation->Cleavage Alkylated N-acyl oxazolidinone Purification Final Purification Cleavage->Purification Auxiliary Recovered Chiral Auxiliary Cleavage->Auxiliary Product (S)-2-Ethyl-4-methylpentanoic acid Purification->Product

Caption: Overall workflow for the synthesis of (S)-2-Ethyl-4-methylpentanoic acid.

Detailed Experimental Protocols

Materials and Reagents
ReagentCAS NumberSupplierPurityNotes
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone102029-44-7Major Suppliers>99%Chiral Auxiliary
4-Methylpentanoyl chloride38444-96-9Major Suppliers>98%Acylating Agent
n-Butyllithium (n-BuLi)109-72-8Major Suppliers2.5 M in hexanesStrong Base for Deprotonation
Diisopropylamine108-18-9Major Suppliers>99.5%Precursor for LDA
Tetrahydrofuran (THF)109-99-9Major SuppliersAnhydrous, >99.9%Reaction Solvent
Ethyl iodide75-03-6Major Suppliers>99%Alkylating Agent
Lithium hydroxide (LiOH)1310-65-2Major Suppliers>98%Reagent for Cleavage
Hydrogen peroxide (H₂O₂)7722-84-1Major Suppliers30% in H₂OReagent for Cleavage
Diethyl ether60-29-7Major SuppliersAnhydrousExtraction Solvent
Saturated aqueous NH₄ClN/AIn-house prep.N/AQuenching solution
Saturated aqueous NaHCO₃N/AIn-house prep.N/AAqueous wash
BrineN/AIn-house prep.N/AAqueous wash
Anhydrous MgSO₄7487-88-9Major SuppliersN/ADrying agent

Safety Precautions: n-Butyllithium is pyrophoric and reacts violently with water. Diisopropylamine and 4-methylpentanoyl chloride are corrosive and toxic. Ethyl iodide is a lachrymator and should be handled in a well-ventilated fume hood. Hydrogen peroxide is a strong oxidant.[3] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed under an inert atmosphere (nitrogen or argon).

Step 1: Acylation of the Chiral Auxiliary

This step attaches the 4-methylpentanoyl group to the chiral auxiliary.

Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).

  • Dissolve the auxiliary in anhydrous THF (approximately 0.2 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe. The solution will turn pale yellow. Stir for 30 minutes at -78 °C.

  • In a separate flame-dried flask, dissolve 4-methylpentanoyl chloride (1.1 eq) in a small amount of anhydrous THF.

  • Add the solution of 4-methylpentanoyl chloride to the lithium salt of the auxiliary at -78 °C via cannula.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(4-methylpentanoyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure acylated auxiliary.

Step 2: Diastereoselective Alkylation

This is the key stereochemistry-defining step where the ethyl group is introduced. The bulky phenyl group on the auxiliary directs the ethyl iodide to the opposite face of the enolate.

G cluster_0 Alkylation Mechanism Enolate Chelated (Z)-Enolate TransitionState Transition State Enolate->TransitionState Product Alkylated Product TransitionState->Product

Caption: Stereochemical model for the diastereoselective alkylation.

Protocol:

  • Prepare a solution of lithium diisopropylamide (LDA) in situ. In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine (1.2 eq) in anhydrous THF. Cool to -78 °C and slowly add n-butyllithium (1.15 eq). Stir for 30 minutes at -78 °C.

  • In a separate flame-dried flask, dissolve the purified N-(4-methylpentanoyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF.

  • Cool the solution of the acylated auxiliary to -78 °C.

  • Slowly add the freshly prepared LDA solution to the acylated auxiliary solution via cannula. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add ethyl iodide (1.5 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, then slowly warm to -20 °C over 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • In-process control: At this stage, the diastereomeric ratio can be determined by ¹H NMR spectroscopy or by GC analysis.[3][4][5] The signals of the α-proton or other nearby protons of the two diastereomers will be distinct and can be integrated to determine the ratio. A high diastereomeric ratio (>98:2) is expected.

  • Purify the product by flash column chromatography to separate the major diastereomer.

Step 3: Auxiliary Cleavage

This final step removes the chiral auxiliary to yield the desired carboxylic acid. The use of lithium hydroperoxide is a mild and effective method that minimizes the risk of epimerization.[6][7]

Protocol:

  • Dissolve the purified alkylated N-acyl oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 30% aqueous hydrogen peroxide (4.0 eq) to the solution.

  • Then, add an aqueous solution of lithium hydroxide (2.0 eq) dropwise. The reaction is exothermic, so maintain the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding an aqueous solution of Na₂SO₃ (1.5 M, 5.0 eq) at 0 °C to decompose the excess peroxide.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Wash the aqueous residue with dichloromethane (3 x volume of aqueous layer) to recover the chiral auxiliary. The auxiliary can be purified by recrystallization.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the acidic aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-2-Ethyl-4-methylpentanoic acid.

  • The final product can be further purified by distillation or chromatography if necessary.

Characterization and Quality Control

Analysis MethodExpected Outcome
¹H and ¹³C NMRSpectra should be consistent with the structure of (S)-2-Ethyl-4-methylpentanoic acid.
Mass SpectrometryThe molecular ion peak corresponding to the mass of the product should be observed.
Chiral HPLC/GCThe enantiomeric excess (e.e.) of the final product should be determined using a suitable chiral stationary phase. An e.e. of >98% is expected.[8]
Optical RotationThe specific rotation of the final product should be measured and compared to the literature value for the (S)-enantiomer.

Conclusion

The protocol detailed in this application note provides a reliable and highly stereoselective method for the synthesis of (S)-2-Ethyl-4-methylpentanoic acid. The use of the Evans' oxazolidinone chiral auxiliary ensures excellent control over the stereochemistry of the α-carbon. The explanations provided for each step are intended to give researchers a thorough understanding of the reaction, facilitating its implementation and any necessary troubleshooting. This methodology is a valuable tool for the synthesis of this and other chiral carboxylic acids for applications in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethyl-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Ethyl-4-methylpentanoic acid (CAS No. 108-81-6).[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable branched-chain carboxylic acid.[4] this compound serves as a key building block in various chemical syntheses and has potential applications in pharmaceuticals.[1][4][5] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategy effectively.

The primary focus of this guide is the direct α-alkylation of 4-methylpentanoic acid via a lithiodianion intermediate, a robust and efficient method. We will explore the critical parameters of this reaction, address common pitfalls, and answer frequently asked questions to ensure your success.

Recommended Synthesis: α-Alkylation via Lithiodianion

The most direct and high-yielding approach for synthesizing this compound is the deprotonation of 4-methylpentanoic acid with a strong, non-nucleophilic base to form a dianion, followed by alkylation with an ethyl halide. Lithium diisopropylamide (LDA) is the base of choice for this transformation due to its strength and steric bulk, which minimizes side reactions.[6][7][8]

Overall Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_process Process cluster_product Product R1 4-Methylpentanoic Acid P1 Dianion Formation (THF, -15°C to 5°C) R1->P1 R2 LDA (2.2 eq) R2->P1 R3 Ethyl Iodide (1.1 eq) P2 Alkylation (20°C, 2h) R3->P2 P1->P2 Lithiodianion Intermediate P3 Aqueous Work-up & Acidification P2->P3 Prod This compound P3->Prod

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol details the LDA-mediated alkylation of 4-methylpentanoic acid.[9]

Materials:

  • 4-Methylpentanoic acid (Isovaleric acid)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Ethyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol Steps:

  • LDA Preparation (In situ):

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add anhydrous THF and cool to -15 °C in an ice-salt bath.

    • Slowly add diisopropylamine (2.2 equivalents) via syringe.

    • Add n-butyllithium (2.2 equivalents) dropwise while maintaining the temperature below 0 °C.

    • Stir the resulting solution at 0 °C for 30 minutes to ensure complete formation of LDA.

  • Dianion Formation:

    • Cool the freshly prepared LDA solution to -15 °C.

    • Slowly add a solution of 4-methylpentanoic acid (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not rise above -5 °C.

    • After the addition is complete, allow the reaction mixture to warm to 5 °C and stir for 30 minutes. The formation of the lithiodianion is critical for successful C-alkylation.[9]

  • Alkylation:

    • Add ethyl iodide (1.1 equivalents) dropwise to the dianion solution at 5 °C.

    • After the addition, allow the reaction to warm to room temperature (approx. 20 °C) and stir for 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and cautiously quench by adding water.

    • Acidify the mixture to pH 1-2 with concentrated HCl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution to remove any unreacted starting material, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The final product, this compound, can be purified by fractional distillation under reduced pressure.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Q1: My yield is significantly lower than expected. What are the likely causes?

A1: Low yield is a frequent issue that can often be traced back to a few critical areas:

  • Moisture Contamination: LDA is an extremely strong base and will be quenched by any protic source, especially water.[7] Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. Even atmospheric moisture can be problematic, so maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.

  • Incomplete Dianion Formation: The deprotonation of the carboxylic acid to form the dianion is crucial. If insufficient LDA is used or the reaction time is too short, the monoanion (carboxylate) will predominate. The carboxylate is not nucleophilic enough to react with ethyl iodide. Always use a slight excess of LDA (at least 2.2 equivalents) to ensure complete formation of the dianion.

  • Poor Quality Reagents: The concentration of n-BuLi solutions can decrease over time. It is highly recommended to titrate the n-BuLi solution before use to determine its exact molarity. Similarly, ensure the 4-methylpentanoic acid and ethyl iodide are pure.

  • Sub-optimal Reaction Temperature: Temperature control is vital. During dianion formation, keeping the temperature low (-15 to -5 °C) prevents side reactions.[9] During the addition of ethyl iodide, allowing the temperature to rise too quickly can lead to undesired side reactions.

Q2: I'm observing significant amounts of an unknown byproduct. What could it be?

A2: The most likely byproduct is the ester, ethyl 4-methylpentanoate.

  • Cause (O-Alkylation): This occurs if the alkylation happens on the oxygen atom of the carboxylate instead of the α-carbon. This is favored if the dianion has not formed completely. The monoanion (carboxylate) is an ambident nucleophile, and while C-alkylation is generally favored with the corresponding dianion, O-alkylation can occur if only one equivalent of base is used or if conditions are not optimal.

  • Solution: The key to preventing O-alkylation is to ensure the complete formation of the lithiodianion by using at least two equivalents of a strong, non-nucleophilic base like LDA.[6][7] The dianion structure directs the alkylation specifically to the α-carbon.

Side_Reaction cluster_start Monoanion cluster_paths Alkylation Pathways cluster_end Products S1 4-Methylpentanoate (Insufficient Base) P1 C-Alkylation (Desired) S1->P1 Minor Pathway P2 O-Alkylation (Side Reaction) S1->P2 Major Pathway E1 This compound P1->E1 E2 Ethyl 4-methylpentanoate P2->E2

Caption: Competing C-alkylation vs. O-alkylation pathways from the monoanion.

Q3: The reaction mixture turned dark brown/black after adding n-BuLi or the starting material. Is this normal?

A3: A color change to yellow or light orange is typical for enolate solutions. However, a dark brown or black color often indicates decomposition. This can be caused by:

  • Local Hotspots: Adding reagents too quickly can create localized areas of high temperature, leading to decomposition of the LDA or the enolate. Always add reagents slowly and with efficient stirring to dissipate heat.

  • Reactive Impurities: Impurities in the starting materials or solvent (e.g., peroxides in THF) can react with the strong base and cause decomposition. Always use freshly distilled or inhibitor-free anhydrous solvents.

Q4: How can I effectively remove the diisopropylamine byproduct during work-up?

A4: Diisopropylamine is a basic, water-soluble amine. During the acidic work-up (acidifying to pH 1-2 with HCl), the amine is protonated to form diisopropylammonium chloride. This salt is highly soluble in the aqueous layer and will be efficiently removed from the organic layer during the extraction phase. A final wash of the combined organic layers with a dilute acid solution (e.g., 1M HCl) can ensure its complete removal before drying.

Mechanism Deep Dive: The Role of the Lithiodianion

Understanding the mechanism is key to troubleshooting. The use of two equivalents of LDA sequentially deprotonates both the carboxylic acid proton (most acidic) and one of the α-hydrogens.

G Mechanism of LDA-Mediated α-Alkylation A 4-Methylpentanoic Acid B Carboxylate Monoanion A->B Fast Acid-Base Rxn C Lithiodianion B->C α-Deprotonation D Alkylated Product (anion) C->D SN2 Attack E This compound D->E Protonation LDA1 LDA (1 eq) LDA2 LDA (1 eq) EtI Ethyl Iodide H3O H₃O⁺ Work-up

Caption: Stepwise mechanism showing formation and reaction of the lithiodianion.

The formation of the dianion (Node C) is the critical step. The negative charge on the α-carbon makes it a potent nucleophile, which then attacks the ethyl iodide in a classic SN2 reaction.[6] This directed reactivity is why this method is superior to methods that generate only the monoanion.

Frequently Asked Questions (FAQs)

Q1: Why is LDA the preferred base? Can I use sodium hydride (NaH) or sodium ethoxide?

A1: The choice of base is critical for the success of this reaction.

  • LDA (Lithium Diisopropylamide): LDA is a very strong (pKa of diisopropylamine is ~36), sterically hindered, non-nucleophilic base.[7][8] Its strength is sufficient to deprotonate the weakly acidic α-hydrogen of the carboxylate. Its bulk prevents it from acting as a nucleophile and adding to any electrophilic species in the mixture.[10]

  • Sodium Hydride (NaH): While NaH is a strong base, it is often less effective for generating the dianion in high concentration. Its heterogeneous nature can lead to slow and incomplete reactions.[7]

  • Sodium Ethoxide (NaOEt): This base is not strong enough (pKa of ethanol is ~16) to deprotonate the α-carbon of the carboxylate intermediate. It will only deprotonate the carboxylic acid proton, leading to the monoanion and subsequent O-alkylation if an alkyl halide is added.[7]

Q2: Are there viable alternative synthetic routes to this compound?

A2: Yes, the malonic ester synthesis is a classic alternative.[11][12] This route involves:

  • Alkylation of diethyl malonate with isobutyl bromide.

  • A second alkylation of the resulting ester with ethyl iodide.

  • Hydrolysis of the diester to a dicarboxylic acid.

  • Decarboxylation upon heating to yield the final product.

Comparison of Routes:

FeatureLDA-mediated AlkylationMalonic Ester Synthesis
Steps 2 (Deprotonation/Alkylation)4 (Alkylation, Alkylation, Hydrolysis, Decarboxylation)
Atom Economy HighLower (loses CO₂ and ethanol)
Reagents Requires strong, pyrophoric base (n-BuLi)Uses less hazardous bases (e.g., NaOEt)
Control Excellent control of mono-alkylationRisk of dialkylation at the first stage can be an issue.

While the malonic ester synthesis is a valid method, the direct alkylation via the lithiodianion is generally more efficient and atom-economical for this specific target.[13][14][15]

Q3: What are the best analytical methods to confirm my product's identity and purity?

A3: A combination of techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for assessing purity. It will separate your product from any unreacted starting material, diisopropylamine, and potential side products like the O-alkylated ester. The mass spectrum will confirm the molecular weight (144.21 g/mol ).[1][16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural confirmation. The spectra will show characteristic peaks for the ethyl and isobutyl fragments, as well as the methine proton at the α-position.

  • Infrared (IR) Spectroscopy: This will show a strong, broad absorption for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹).[16]

References

Technical Support Center: Troubleshooting Low Purity in 2-Ethyl-4-methylpentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethyl-4-methylpentanoic acid. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to diagnose and resolve purity issues encountered during this synthesis. This resource moves beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed, effective decisions in your work.

Section 1: Diagnosis of Low Purity

Before troubleshooting, it's critical to identify the nature of the impurity. A multi-technique approach is often the most effective for a comprehensive diagnosis.

Q1: My final product shows low purity after synthesis. What is the first step to identify the contaminants?

A1: The crucial first step is to characterize the crude product to understand what impurities are present. Simply observing a low yield or an off-color oil is insufficient for effective troubleshooting.

Recommended Analytical Workflow:

  • Thin-Layer Chromatography (TLC): This is a rapid, inexpensive first-pass technique. Spot your crude product alongside the starting materials (e.g., diethyl malonate, 1-bromo-2-methylpropane, ethyl iodide). The presence of spots corresponding to starting materials indicates an incomplete reaction. Additional spots suggest the formation of side-products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is arguably the most powerful tool for this analysis. It will separate the components of your crude mixture and provide the molecular weight of each, allowing for the direct identification of unreacted starting materials, intermediates, and common side-products like the dialkylated ester.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information. Comparing the crude product's spectrum to the known spectrum of pure this compound will reveal impurity signals. For instance, residual ethyl ester groups from an incomplete hydrolysis will show characteristic triplets and quartets.[1]

The following diagram outlines a logical workflow for diagnosing purity issues.

G Start Crude Product with Low Purity TLC Analyze by TLC Start->TLC GCMS Analyze by GC-MS Start->GCMS NMR Analyze by NMR Start->NMR Identify Identify Impurities: - Starting Materials? - Intermediates? - Side-Products? TLC->Identify GCMS->Identify NMR->Identify Alkylation Alkylation Issues (e.g., Dialkylation) Identify->Alkylation Side-products (High MW) Hydrolysis Hydrolysis/Decarboxylation Issues Identify->Hydrolysis Intermediates (Esters) Purification Ineffective Purification Identify->Purification Starting Materials or Multiple Impurities Subgraph_Troubleshoot Troubleshooting Paths

Caption: Initial diagnostic workflow for low-purity product.

Table 1: Common Impurities and Their Analytical Signatures
Impurity NameSource¹H NMR Key Signals (approx. δ)Mass Spec (EI) Key Info
Diethyl malonateUnreacted Starting Material4.2 (q, 4H), 3.4 (s, 2H), 1.3 (t, 6H)M⁺ = 160
Diethyl ethyl(isobutyl)malonateDialkylated IntermediateMultiple overlapping alkyl signalsM⁺ = 244
Ethyl 2-ethyl-4-methylpentanoateIncomplete Hydrolysis4.1 (q, 2H), 1.2 (t, 3H)M⁺ = 172
4-methylpentanoic acidIncomplete Second AlkylationAbsence of ethyl group signalsM⁺ = 116
IsobuteneElimination Side-ProductGaseous, not typically seen in productM⁺ = 56

Section 2: Troubleshooting the Malonic Ester Synthesis Pathway

The malonic ester synthesis is a robust method for preparing substituted carboxylic acids like this compound.[2][3] However, low purity often originates from side-reactions during the alkylation steps. The synthesis proceeds via sequential alkylation of diethyl malonate, first with an isobutyl group and then an ethyl group (or vice versa), followed by hydrolysis and decarboxylation.[4]

Q2: My GC-MS analysis shows a significant peak with a mass of 244, which I suspect is a dialkylated product. What causes this and how can I prevent it?

A2: This is a classic side-reaction in malonic ester synthesis. The impurity is likely diethyl ethyl(isobutyl)malonate, where both acidic alpha-protons on the diethyl malonate have been substituted.

Causality: The mono-alkylated intermediate, for instance, diethyl isobutylmalonate, still possesses one acidic proton on the α-carbon.[5][6] The strong base used in the reaction (e.g., sodium ethoxide) can deprotonate this intermediate, creating a new enolate. This enolate can then react with a second equivalent of an alkyl halide. This is a major drawback of the malonic ester synthesis if not properly controlled.[2]

G cluster_0 Desired Mono-alkylation cluster_1 Undesired Dialkylation Malonate Diethyl Malonate Enolate Monoalkylated Mono-alkylated Intermediate Malonate->Monoalkylated SN2 Reaction AlkylHalide1 R¹-X (e.g., Isobutyl-Br) AlkylHalide1->Monoalkylated Mono_Enolate Mono-alkylated Enolate Monoalkylated->Mono_Enolate Deprotonation Dialkylated Dialkylated Impurity Mono_Enolate->Dialkylated SN2 Reaction AlkylHalide2 R²-X (e.g., Ethyl-I) AlkylHalide2->Dialkylated Base Base (e.g., NaOEt) Base->Mono_Enolate

Caption: Competing mono- vs. dialkylation pathways.

Troubleshooting & Prevention Protocol:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of the diethyl malonate enolate to the first alkylating agent. A slight excess of the malonate can sometimes favor mono-alkylation.[7]

  • Slow Addition & Temperature Control: Add the alkylating agent (e.g., 1-bromo-2-methylpropane) dropwise to the solution of the malonate enolate at a controlled temperature (e.g., 0 °C or room temperature). This ensures the alkyl halide reacts with the more abundant malonate enolate before it can react with the newly formed mono-alkylated product's enolate.[5]

  • Sequential Deprotonation: After the first alkylation is complete (monitor by TLC), isolate the mono-alkylated product if possible. Then, in a separate step, deprotonate this intermediate with one equivalent of base before adding the second alkylating agent (e.g., ethyl iodide). This provides the highest level of control.

Q3: My yield is low and I have evidence of an alkene byproduct corresponding to my alkyl halide. What happened?

A3: This is indicative of a competing E2 elimination reaction. The strong base (sodium ethoxide) is not only a good nucleophile initiator (by deprotonating the malonate) but is also a strong base in its own right. It can abstract a proton from the β-carbon of your alkyl halide, leading to the formation of an alkene instead of the desired substitution product.[7] This is more prevalent with secondary and tertiary alkyl halides.[5][7] While 1-bromo-2-methylpropane is a primary halide, it is sterically hindered, which can increase the likelihood of elimination.

Preventative Measures:

  • Temperature Control: Run the alkylation at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures favor elimination over substitution.

  • Choice of Base: While sodium ethoxide is standard for diethyl malonate to prevent transesterification, using a bulkier, less nucleophilic base could be considered in problematic cases, though this is a more advanced optimization.[7]

  • Alkyl Halide Choice: Use alkyl iodides or bromides over chlorides, as they are better leaving groups and can react at lower temperatures, minimizing the elimination side reaction.

Section 3: Troubleshooting Hydrolysis and Decarboxylation

The final steps of the synthesis involve converting the substituted diethyl malonate intermediate into the final carboxylic acid. Impurities can arise if these reactions do not go to completion.

Q4: My NMR spectrum shows signals for an ethyl group (a quartet ~4.1 ppm, triplet ~1.2 ppm), but my product should not have one. What is this impurity?

A4: This is a classic sign of incomplete hydrolysis. The impurity is the ethyl ester of your final product (Ethyl 2-ethyl-4-methylpentanoate). Saponification (base-mediated hydrolysis) of the sterically hindered diester can be slow and may require forcing conditions.

Protocol for Complete Hydrolysis:

  • Use a Sufficient Excess of Base: Use a significant excess of a strong base like KOH or NaOH (e.g., 3-4 equivalents per ester group) to drive the equilibrium towards the carboxylate salt.

  • Increase Reaction Time and/or Temperature: Reflux the reaction mixture for an extended period (e.g., 2-4 hours or until TLC shows complete consumption of the starting ester). Using a co-solvent like ethanol can help with solubility.[8]

  • Acidic Hydrolysis as an Alternative: While basic hydrolysis is common, acidic hydrolysis using aqueous HCl or H₂SO₄ under reflux can also be effective.[6]

Q5: After acidification, my product is contaminated with a dicarboxylic acid. Why didn't the decarboxylation work?

A5: This indicates incomplete decarboxylation. The hydrolysis step yields a substituted malonic acid (a β-dicarboxylic acid). These compounds are thermally unstable and lose CO₂ upon heating to yield the final product.[3][6] If the heating is insufficient in either temperature or duration, this impurity will remain.

Ensuring Complete Decarboxylation:

  • Heating Post-Hydrolysis: After the hydrolysis is complete and the solution has been acidified, the resulting malonic acid derivative must be heated. Typically, heating the crude, acidified product to 120-180 °C is sufficient to drive off CO₂ until gas evolution ceases.[9]

  • One-Pot Method: Often, the decarboxylation can be achieved by distilling the final product directly from the acidified reaction mixture. The distillation temperature is usually high enough to effect decarboxylation.[8]

Section 4: Effective Purification Strategies

Even with an optimized reaction, some impurities may persist. A robust purification strategy is essential for achieving high purity.

Q6: How can I effectively remove unreacted starting materials and ester intermediates from my final carboxylic acid product?

A6: An acid-base liquid-liquid extraction is a highly effective method for purifying carboxylic acids from neutral impurities like unreacted alkyl halides and ester intermediates.[10]

Detailed Acid-Base Extraction Protocol:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or dichloromethane (DCM).

  • Basification: Transfer the organic solution to a separatory funnel and extract it several times with an aqueous base solution (e.g., 1 M NaOH or saturated NaHCO₃). The desired carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer. Neutral impurities (unreacted esters, alkyl halides) will remain in the organic layer.

    • Expert Tip: The pH of the aqueous layer should be at least two units above the pKa of your carboxylic acid (~4.8) to ensure complete deprotonation.[10][11]

  • Separation: Separate the aqueous layer from the organic layer (which contains the neutral impurities and can be discarded).

  • Acidification: Cool the aqueous layer in an ice bath and carefully re-acidify it with a strong acid (e.g., 6 M HCl) until the pH is less than 2. The water-soluble carboxylate salt will be protonated back to the water-insoluble carboxylic acid, which will precipitate or form an oily layer.

  • Final Extraction: Extract the acidified aqueous layer several times with fresh diethyl ether or DCM. The pure carboxylic acid will now be in the organic layer.

  • Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

The following diagram illustrates the logic of the acid-base extraction process.

G cluster_0 Separatory Funnel cluster_1 Separatory Funnel Crude Crude Product in Ether (Carboxylic Acid + Neutral Impurities) AddBase Extract with aq. NaOH Crude->AddBase OrganicLayer1 Organic Layer (Neutral Impurities) AddBase->OrganicLayer1 AqueousLayer1 Aqueous Layer (Water-Soluble Carboxylate Salt) AddBase->AqueousLayer1 Acidify Acidify with HCl AqueousLayer1->Acidify ExtractAgain Extract with fresh Ether Acidify->ExtractAgain OrganicLayer2 Organic Layer (Pure Carboxylic Acid) ExtractAgain->OrganicLayer2 AqueousLayer2 Aqueous Layer (Salts) ExtractAgain->AqueousLayer2 Final Dry & Evaporate Solvent OrganicLayer2->Final PureProduct Pure Product Final->PureProduct

Caption: Workflow for purification via acid-base extraction.

References

Technical Support Center: Synthesis of 2-Ethyl-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethyl-4-methylpentanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during its synthesis, primarily focusing on the robust and widely used Malonic Ester Synthesis pathway. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.

Core Synthesis Pathway: Malonic Ester Synthesis

The synthesis of this compound is efficiently achieved via the sequential alkylation of diethyl malonate, followed by hydrolysis and decarboxylation. This multi-step process offers precise control over the construction of the carbon skeleton. The chosen alkylating agents for this target molecule are an isobutyl halide (e.g., 1-bromo-2-methylpropane) and an ethyl halide (e.g., ethyl iodide).

Caption: Ideal workflow for this compound synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and corrective actions.

Q1: My final product is a complex mixture containing unreacted starting material, mono-alkylated intermediates (ethyl-malonate and isobutyl-malonate), and di-alkylated byproducts (diethyl-malonate, diisobutyl-malonate). How can I improve the selectivity for the desired 2-ethyl-4-methyl-diethylmalonate?

Root Cause Analysis: This is the most common challenge and points to a lack of control over the sequential alkylation steps. The mono-alkylated intermediate still possesses an acidic α-hydrogen, which can be deprotonated to form a new enolate.[1] If both alkylating agents are present simultaneously, or if the first alkylation is incomplete before the second begins, a statistical mixture of products is inevitable.

Troubleshooting Protocol:

  • Ensure Stepwise & Complete First Alkylation: The key is to drive the first alkylation to completion before introducing the second alkyl halide.

    • Action: Use a slight excess (1.05 equivalents) of the first alkyl halide (e.g., ethyl iodide). Monitor the reaction by TLC or GC to confirm the complete consumption of the initial diethyl malonate.

    • Causality: Pushing the first equilibrium towards the product minimizes the amount of initial enolate available to react with the second alkyl halide.

  • Control Stoichiometry: Precise measurement of reagents is critical.

    • Action: Use exactly one equivalent of base (e.g., sodium ethoxide) for each alkylation step. Ensure the base is fresh and anhydrous, as moisture will consume it and lead to incomplete deprotonation.[2]

    • Causality: Using excess base can promote side reactions, while insufficient base results in unreacted starting material.

  • Purify the Intermediate: For maximum purity, isolating the mono-alkylated intermediate is the most rigorous approach.

    • Action: After the first alkylation and an appropriate aqueous workup, purify the mono-alkylated diethyl malonate (e.g., ethyl diethylmalonate) by vacuum distillation or column chromatography before subjecting it to the second alkylation step.

    • Causality: This physically removes all other reactive species, ensuring that only the desired intermediate is present for the second C-C bond formation.

Q2: I'm observing low yield and my GC-MS analysis shows alkene impurities (ethene, isobutylene). What is the cause?

Root Cause Analysis: This is a classic case of a competing E2 elimination reaction.[1] The ethoxide base (NaOEt) is not only a strong base for deprotonation but also a potent nucleophile that can promote the elimination of H-X from the alkyl halide, especially at elevated temperatures.[1][3] While both ethyl and isobutyl halides are primary and less prone to elimination than secondary or tertiary halides, the reaction can still occur.[4]

Troubleshooting Protocol:

  • Temperature Control: This is the most critical parameter to manage the E2 side reaction.

    • Action: Add the alkyl halide dropwise to the enolate solution while maintaining a low temperature (e.g., 0-10 °C). After the addition is complete, allow the reaction to slowly warm to room temperature and then gently reflux if necessary.

    • Causality: The activation energy for the SN2 reaction is generally lower than for the E2 reaction. Maintaining a lower temperature favors the desired alkylation pathway.

  • Choice of Halide: The leaving group can influence the SN2/E2 ratio.

    • Action: Use alkyl iodides (e.g., ethyl iodide) instead of bromides or chlorides where possible.

    • Causality: Iodide is an excellent leaving group, which generally accelerates the rate of the SN2 reaction more significantly than the E2 reaction, improving the product ratio.

Q3: After the saponification step with NaOH, my workup yields a significant amount of the unhydrolyzed ester intermediate. How can I ensure complete hydrolysis?

Root Cause Analysis: The hydrolysis (saponification) of the di-substituted malonic ester can be challenging due to steric hindrance. The two bulky groups (ethyl and isobutyl) shield the ester's carbonyl carbons from nucleophilic attack by the hydroxide ion.

Troubleshooting Protocol:

  • Increase Reaction Time and Temperature:

    • Action: Prolong the reflux period significantly (e.g., from 4 hours to 12-24 hours). Monitor the reaction by TLC, using a co-spot of the starting ester to track its disappearance.

    • Causality: Saponification is a kinetically controlled process. Providing more energy (temperature) and time allows the reaction to proceed to completion despite the high activation energy imposed by steric hindrance.

  • Use a Co-solvent:

    • Action: If using aqueous NaOH, add a phase-transfer catalyst or a water-miscible co-solvent like ethanol or THF.

    • Causality: The ester is organic-soluble while NaOH is aqueous-soluble. A co-solvent or phase-transfer catalyst increases the interfacial area and brings the reactants into the same phase, dramatically increasing the reaction rate. A common practice is to use KOH in ethanol/water mixtures.[5]

Q4: My final product shows an extra carboxylic acid peak in the ¹H NMR and titrates as a dicarboxylic acid. What went wrong?

Root Cause Analysis: This indicates incomplete decarboxylation. The hydrolysis step produces a substituted malonic acid (a β-dicarboxylic acid), which requires heat to eliminate a molecule of CO₂.[6][7] This step is often performed concurrently with the acidic workup of the saponification.

Troubleshooting Protocol:

  • Ensure Sufficient Heat During Acidification:

    • Action: After acidifying the reaction mixture post-hydrolysis, heat the solution to reflux for 1-2 hours or until gas evolution (CO₂) ceases.

    • Causality: The decarboxylation proceeds through a cyclic transition state (a 6-membered ring involving one carboxyl group and the carbonyl oxygen of the other), which has a significant energy barrier.[4] Heating provides the necessary thermal energy to overcome this barrier and drive the reaction to completion.

  • Final Purification:

    • Action: If a small amount of the di-acid persists, it can often be removed during final purification. Kugelrohr or vacuum distillation of the final product is effective, as the dicarboxylic acid is typically much less volatile than the desired monocarboxylic acid and will remain in the distillation pot.

Key Experimental Parameters Summary

ParameterRecommended ConditionRationale & Key Considerations
Base Sodium Ethoxide (NaOEt)Matches the ethyl ester to prevent transesterification, which would create a mixture of methyl/ethyl esters if methoxide were used.[1][8]
Solvent Anhydrous Ethanol (EtOH)Serves as the solvent for the base and reactants. Must be anhydrous to prevent quenching the base.
Alkylation Temp. 0 °C to RefluxAdd alkyl halide at low temperature to minimize E2 elimination, then warm to drive the SN2 reaction to completion.[1]
Hydrolysis 4M NaOH or KOH in H₂O/EtOHUse of a co-solvent and extended reflux time (4-24h) is crucial to overcome steric hindrance.[5]
Decarboxylation H₃O⁺ (e.g., 6M HCl), >100 °CHeat is required to drive the elimination of CO₂ from the intermediate β-dicarboxylic acid.[7]

Visualizing Competing Pathways

The success of the synthesis hinges on favoring the desired SN2 alkylation pathway over the primary side reactions of E2 elimination and unwanted poly-alkylation.

G cluster_main Desired Pathway cluster_side Side Reactions Enolate Malonate Enolate SN2_Product C-Alkylated Product (Desired) Enolate->SN2_Product E2_Product Alkene (E2 Product) Enolate->E2_Product Acts as Base AlkylHalide Alkyl Halide (R-X) AlkylHalide->SN2_Product AlkylHalide->E2_Product Dialkylated Poly-Alkylated Product SN2_Product->Dialkylated Further Deprotonation & Alkylation

Caption: Main reaction pathway versus key competing side reactions.

References

Technical Support Center: Challenges in the Purification of 2-Ethyl-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-Ethyl-4-methylpentanoic acid (CAS No. 108-81-6). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying this branched-chain carboxylic acid. Here, we address common challenges with in-depth, troubleshooting-focused FAQs and detailed protocols, grounded in scientific principles to ensure the integrity and reproducibility of your work.

Compound Profile: this compound

Understanding the physicochemical properties of this compound is the first step in designing a robust purification strategy. Its branched structure and carboxylic acid functionality present unique challenges compared to its linear isomers.

PropertyValueSignificance for Purification
Molecular Formula C₈H₁₆O₂[1]Provides the basis for molecular weight and elemental composition.
Molecular Weight 144.21 g/mol [1]Influences boiling point and behavior in mass spectrometry.
Appearance Colorless to yellow oil[1]The oily nature makes crystallization challenging and prone to oiling out.
Boiling Point ~213-230.6 °C at 760 mmHg[1][2]High boiling point necessitates vacuum distillation to prevent thermal degradation.
Predicted pKa ~4.82Crucial for developing effective acid-base liquid-liquid extraction protocols.
Solubility Limited in water, soluble in organic solvents[1]Dictates the choice of solvents for extraction, chromatography, and crystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address specific issues you may encounter during the purification of this compound. Each question is followed by a detailed explanation of the underlying causes and step-by-step troubleshooting protocols.

I. Issues with Distillation

Q1: My final product after distillation is still impure, with contaminants that have similar boiling points. How can I improve the separation?

Potential Causes:

  • Presence of Isomeric Impurities: The synthesis of this compound can often lead to the formation of other C8 carboxylic acid isomers, which may have very close boiling points, making simple distillation ineffective.

  • Insufficient Column Efficiency: A standard simple distillation setup may not have enough theoretical plates to separate compounds with close boiling points.

  • Azeotrope Formation: The product may form an azeotrope with a solvent or impurity, which is a mixture that boils at a constant temperature, making separation by distillation difficult.

Troubleshooting Protocol: Fractional Vacuum Distillation

  • Rationale: Fractional distillation under reduced pressure is the most effective method for separating liquids with close boiling points.[2] The vacuum lowers the boiling point, preventing thermal degradation of the product, while the fractionating column increases the number of theoretical plates, enhancing separation efficiency.

  • Step-by-Step Guide:

    • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux or packed column (e.g., with Raschig rings) to maximize the number of theoretical plates. Ensure all glass joints are properly sealed with vacuum grease.

    • Pressure and Temperature Control: Reduce the pressure using a vacuum pump to a level where the desired compound boils at a manageable temperature (e.g., below 150 °C). A rotary vane pump is typically sufficient. Use a manometer to monitor the pressure accurately.

    • Heating: Use a heating mantle with a magnetic stirrer to ensure smooth and even boiling. Add boiling chips or a stir bar to the distillation flask.

    • Equilibration: Heat the mixture slowly to allow a temperature gradient to establish in the column. A slow distillation rate is crucial for effective separation.

    • Fraction Collection: Collect a forerun fraction, which will contain any lower-boiling impurities. Monitor the temperature at the head of the column; a stable temperature reading indicates the collection of a pure fraction. Collect the main fraction over a narrow temperature range.

Q2: During vacuum distillation, the boiling is unstable and "bumping" occurs. What can I do to prevent this?

Potential Causes:

  • Uneven Heating: Hot spots in the distillation flask can cause sudden, violent boiling.

  • High Vacuum: At very low pressures, the liquid may not have enough dissolved gas to form boiling nuclei, leading to superheating followed by bumping.

Troubleshooting Solutions:

  • Ensure Even Heating: Use a heating mantle with a magnetic stirrer and a stir bar to maintain a consistent temperature throughout the liquid.

  • Introduce a Bleed Stream: If using a high vacuum, introduce a fine stream of an inert gas like nitrogen or argon through a capillary tube extending below the liquid surface. This provides nucleation sites for smooth boiling.[2]

  • Use Fresh Boiling Chips: If not using a stirrer, ensure you add fresh, non-porous boiling chips before applying the vacuum.

II. Challenges in Liquid-Liquid Extraction

Q1: I'm performing an acid-base extraction to remove neutral impurities, but I'm getting a low recovery of my carboxylic acid. What's going wrong?

Potential Causes:

  • Incorrect pH: The pH of the aqueous phase may not be sufficiently high to deprotonate the carboxylic acid completely, leaving some of it in the organic layer. Conversely, the pH may not be low enough during the acidification step to fully protonate the carboxylate salt for extraction back into the organic phase.

  • Insufficient Mixing or Settling Time: Inadequate mixing can lead to incomplete extraction, while insufficient settling time can result in cross-contamination of the layers.

  • Emulsion Formation: The formation of a stable emulsion at the interface of the organic and aqueous layers can trap the product, leading to significant loss.

Troubleshooting Protocol: Optimizing Acid-Base Extraction

  • Rationale: The pKa of this compound is approximately 4.82. For effective extraction of the carboxylate into the aqueous phase, the pH should be at least 2 units above the pKa. To extract the protonated acid back into the organic phase, the pH should be at least 2 units below the pKa.

  • Step-by-Step Guide:

    • Basification: When extracting into the aqueous phase, use a base such as sodium bicarbonate or sodium hydroxide solution and ensure the pH of the aqueous layer is >7 (ideally pH 8-9). Use a pH meter or pH paper to verify.

    • Acidification: To recover the acid, acidify the aqueous layer with a strong acid like HCl to a pH <3.

    • Emulsion Breaking: If an emulsion forms, try the following:

      • Allow the separatory funnel to stand for a longer period.

      • Gently swirl the funnel instead of vigorous shaking.[3]

      • Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[3]

      • Filter the emulsified layer through a pad of Celite or glass wool.

Workflow for Acid-Base Extraction

G Crude Crude Product in Organic Solvent (e.g., Ether) AddBase Add Aqueous Base (e.g., NaHCO3, pH > 7) Crude->AddBase Separate1 Separate Layers AddBase->Separate1 Organic1 Organic Layer (Neutral Impurities) Separate1->Organic1 Contains Aqueous1 Aqueous Layer (Carboxylate Salt) Separate1->Aqueous1 Contains Acidify Acidify with HCl (pH < 3) Aqueous1->Acidify AddSolvent Add Fresh Organic Solvent Acidify->AddSolvent Separate2 Separate Layers AddSolvent->Separate2 Aqueous2 Aqueous Layer (Discard) Separate2->Aqueous2 Organic2 Organic Layer (Pure Carboxylic Acid) Separate2->Organic2 Dry Dry (e.g., MgSO4), Filter, Evaporate Organic2->Dry Pure Pure Product Dry->Pure G ImpureAcid Impure Oily Acid Esterify Esterification (e.g., with p-bromophenacyl bromide) ImpureAcid->Esterify CrudeEster Crude Solid Ester Esterify->CrudeEster Recrystallize Recrystallization CrudeEster->Recrystallize PureEster Pure Solid Ester Recrystallize->PureEster Hydrolyze Base Hydrolysis (e.g., NaOH) PureEster->Hydrolyze Acidify Acidification (e.g., HCl) Hydrolyze->Acidify PureAcid Pure Oily Acid Acidify->PureAcid

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2-Ethyl-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Ethyl-4-methylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on peak tailing. As a branched-chain carboxylic acid, this compound presents unique challenges that require careful method optimization for achieving symmetric, quantifiable peaks.[1][2]

This guide provides a structured approach, from quick-reference FAQs to in-depth troubleshooting protocols, grounded in established chromatographic principles.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem? A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that extends from the highest point back towards the baseline.[3] An ideal, symmetrical peak is described as Gaussian and has a tailing factor (Tf) of 1.0. Significant tailing (Tf > 1.2) is problematic because it can compromise the accuracy and reproducibility of peak integration, reduce the resolution between closely eluting compounds, and indicate underlying chemical or mechanical issues in the HPLC system.[4][5][6]

Q2: My this compound peak is tailing. What is the most likely cause? A2: For an acidic analyte like this compound (predicted pKa ~4.8), the most common cause of peak tailing is an inappropriate mobile phase pH.[3][7] If the mobile phase pH is too close to the analyte's pKa, the compound will exist in both its protonated (less polar) and deprotonated (more polar) forms, which have different retention characteristics, leading to a distorted peak.[8][9][10] Secondary interactions with the silica stationary phase are another primary cause.[11]

Q3: How do I quickly fix peak tailing for this compound? A3: The most effective first step is to adjust the mobile phase pH. For this compound, you should lower the mobile phase pH to a value of approximately 2.5-3.0. This is a rule of thumb to keep the mobile phase pH at least 2 units below the analyte's pKa to ensure it remains in a single, fully protonated (non-ionized) state, which dramatically improves peak shape.[9][12]

Q4: Can the type of HPLC column I use cause peak tailing? A4: Yes, absolutely. Older columns or those made with lower purity silica (Type A) have a higher population of accessible, acidic silanol groups (Si-OH).[5] These silanol groups can engage in secondary hydrogen-bonding interactions with your carboxylic acid analyte, causing tailing.[5][11] Using a modern, high-purity, end-capped column is highly recommended to minimize these interactions.[8][13]

In-Depth Troubleshooting Guide

This section provides a systematic, question-driven approach to identifying and resolving the root cause of peak tailing for this compound.

Issue 1: Sub-optimal Mobile Phase Chemistry

The chemistry of your mobile phase is the single most critical factor for achieving good peak shape with acidic analytes.

Q5: Why is mobile phase pH so critical for this compound? A5: The mobile phase pH dictates the ionization state of both your analyte and the stationary phase surface.[14]

  • Analyte Ionization: this compound has a pKa of ~4.8. At a pH near this value, it co-exists as a neutral acid (R-COOH) and its conjugate base anion (R-COO⁻). Since the neutral form is more hydrophobic, it is retained longer on a reversed-phase column than the anionic form.[9] This simultaneous elution of two forms with different retention times is a direct cause of peak broadening and tailing.

  • Silanol Ionization: The silica backbone of most reversed-phase columns has surface silanol groups (Si-OH). These groups are acidic and become deprotonated (SiO⁻) at pH levels above ~3-4.[15][16] These negatively charged sites can create unwanted secondary interactions.

By lowering the mobile phase pH to ~2.5, you achieve two critical goals: you fully protonate your analyte into a single neutral species (R-COOH) and you suppress the ionization of the surface silanols, minimizing secondary interactions.[13]

Protocol 1: Mobile Phase pH Optimization
  • Buffer Selection: Choose a buffer that is effective in the desired pH range (2.5-3.0), such as phosphate or formate. For LC-MS applications, formic acid is a common choice to avoid ion suppression.[3]

  • Aqueous Preparation: Prepare the aqueous component of your mobile phase (e.g., HPLC-grade water). Add the buffer concentrate to achieve a final concentration of 10-25 mM. A sufficient buffer concentration is needed to control the on-column pH.[3][13]

  • pH Adjustment: Carefully adjust the pH of the aqueous solution to your target pH (e.g., 2.7) using an acid like phosphoric acid or formic acid. Crucially, always measure and adjust the pH of the aqueous component before mixing it with the organic modifier. [16]

  • Final Preparation: Mix the pH-adjusted aqueous phase with your organic modifier (e.g., acetonitrile or methanol) to the desired ratio. Degas the final mobile phase before use.

  • Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Issue 2: Undesirable Column Interactions

If mobile phase optimization does not fully resolve the tailing, the issue may lie with the column itself.

Mechanism of Silanol Interaction

The diagram below illustrates how residual silanol groups on the stationary phase can interact with the carboxylic acid analyte, creating a secondary retention mechanism that leads to peak tailing.

G cluster_0 Stationary Phase (Silica Surface) cluster_1 Mobile Phase silanol Residual Silanol (Si-OH) analyte_tailing Delayed Analyte (Causes Tailing) silanol->analyte_tailing Delayed Elution analyte_COOH Analyte (R-COOH) Primary Retention Site analyte_COOH->silanol Secondary Polar Interaction (H-Bonding) silica C18 Chain (Hydrophobic Interaction) analyte_COOH->silica Primary Hydrophobic Interaction analyte_eluting Eluting Analyte (Symmetric Peak) silica->analyte_eluting Normal Elution

Caption: Mechanism of peak tailing due to secondary silanol interactions.

Q6: How can I determine if my column is the problem? A6: First, ensure your column is appropriate for the analysis of polar acidic compounds. Modern columns made from high-purity Type B silica that are densely bonded and end-capped are designed to shield analytes from residual silanols.[5][13] If you are using an older column, it may be the source of the issue. Second, column contamination or degradation can expose active sites or create voids.[4] A simple diagnostic is to swap the suspect column with a new one of the same type and see if the peak shape improves.

Q7: What is metal chelation and could it be affecting my analysis? A7: The carboxylic acid group on your analyte can interact with and bind to trace metal ions (e.g., iron, aluminum) that may be present in the silica matrix, the stainless-steel column frit, or other system components.[5][13][17] This chelation acts as another retention mechanism, causing significant peak tailing.[6][18]

Protocol 2: Diagnosing Metal Chelation

This protocol helps determine if metal chelation is the cause of peak tailing.

  • Prepare Mobile Phase with EDTA: Prepare your optimized mobile phase as described in Protocol 1. To this mobile phase, add a small amount of a chelating agent, typically ethylenediaminetetraacetic acid (EDTA), to a final concentration of 0.1-0.5 mM.

  • Equilibrate System: Thoroughly flush and equilibrate your entire HPLC system, including the column, with the EDTA-containing mobile phase.

  • Analyze Sample: Inject your standard of this compound.

  • Evaluate Peak Shape: Compare the chromatogram with the one obtained without EDTA. If the peak tailing is significantly reduced or eliminated, metal chelation is a primary contributor to the poor peak shape.[6]

  • Remediation: If chelation is confirmed, you can either continue to include a chelating agent in your mobile phase or consider passivating your HPLC system to remove metal contaminants. Using columns with lower metal content in the base silica is also a viable long-term solution.

Issue 3: System and Sample-Related Problems

If chemical interactions have been ruled out, the issue may be physical or related to your sample preparation.

Q8: What are "extra-column effects" and how do they cause tailing? A8: Extra-column volume refers to any volume within the HPLC flow path outside of the column itself, such as in long or wide-diameter connection tubing, the injector loop, or the detector flow cell.[8] This dead volume allows the analyte band to spread out (disperse) before it reaches the detector, resulting in broader and often tailing peaks.[19][20] This is especially noticeable for early-eluting peaks.[20] To resolve this, use tubing with the narrowest possible internal diameter and shortest possible length, and ensure all fittings are properly seated to eliminate dead space.[8]

Q9: Could my sample be the problem? A9: Yes, two common sample-related issues can cause peak tailing:

  • Sample Overload: Injecting too much analyte mass can saturate the stationary phase, leading to poor peak shape.[11][21] To test for this, dilute your sample 10-fold and re-inject it. If the peak shape improves, you were likely overloading the column.

  • Solvent Mismatch: If you dissolve your sample in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause the analyte band to spread improperly at the column inlet, resulting in distorted peaks.[11][19] The best practice is to always dissolve your sample in the initial mobile phase composition or a solvent that is weaker.

Systematic Troubleshooting Workflow

The following flowchart provides a logical path to diagnose and resolve peak tailing for this compound.

Caption: A step-by-step workflow for diagnosing and resolving peak tailing.

Summary of Recommended HPLC Conditions

For a robust starting point in your method development for this compound, consider the following parameters.

ParameterRecommendationRationale
Column Modern, high-purity, end-capped C18 or C8 (e.g., Agilent Zorbax SB-C18, Waters XBridge C18)Minimizes silanol interactions, which are a primary cause of peak tailing for acidic compounds.[13][15][22]
Mobile Phase A HPLC-Grade Water with 0.1% Formic Acid or 20mM Phosphate BufferProvides a low pH to keep the analyte protonated and suppresses silanol activity.[16]
Mobile Phase B Acetonitrile or MethanolStandard reversed-phase organic modifiers.
pH 2.5 - 3.0 (Adjust aqueous phase before mixing)Ensures the analyte (pKa ~4.8) is fully protonated (neutral), preventing dual-form elution.[4][9]
Buffer Concentration 10-25 mMProvides sufficient capacity to maintain a stable on-column pH, crucial for reproducibility.[13]
Sample Diluent Initial mobile phase composition or a weaker solventPrevents peak distortion caused by injecting the sample in a solvent that is too strong.[11]
Column Temperature 30 - 40 °CCan sometimes improve peak symmetry and reduce mobile phase viscosity.

References

Optimizing GC-MS Parameters for 2-Ethyl-4-methylpentanoic Acid Detection

Author: BenchChem Technical Support Team. Date: January 2026

An Advanced Technical Guide for Drug Development & Research Professionals

Welcome to the technical support center for the analysis of 2-Ethyl-4-methylpentanoic acid. This guide, structured as a series of frequently asked questions and in-depth troubleshooting protocols, is designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just the "how," but the fundamental "why" behind each methodological choice, ensuring robust and reproducible results.

I. Fundamental Challenges & Initial Questions

Q1: Why is this compound considered a challenging analyte for GC-MS analysis?

This compound (C8H16O2)[1][2], like other carboxylic acids, presents two primary challenges for standard gas chromatography:

  • Low Volatility: The carboxylic acid functional group (-COOH) can form strong intermolecular hydrogen bonds, significantly reducing the molecule's volatility. This makes it difficult to efficiently vaporize the analyte in the GC inlet and transport it through the column.[3][4]

  • High Polarity & Acidity: The active hydrogen in the carboxyl group can interact strongly with any active sites (e.g., silanol groups) on the surface of the GC inlet liner or the column stationary phase.[3][5] This adsorption leads to common chromatographic problems, most notably severe peak tailing.[6][7][8]

These issues result in poor peak shape, low sensitivity, and poor reproducibility, making accurate quantification nearly impossible without specific optimization steps.

Q2: What is the most critical first step to overcome these challenges?

The most critical step is derivatization . This is a chemical process that modifies the analyte to make it more suitable for GC analysis.[4] For carboxylic acids, the goal is to replace the active hydrogen of the carboxyl group with another chemical group.[9] This simultaneously breaks the hydrogen bonding capability and blocks the site of unwanted interaction, leading to:

  • Increased Volatility: The resulting derivative (often an ester) is significantly more volatile than the parent acid.[4]

  • Improved Thermal Stability: Derivatives are often more stable at the high temperatures used in the GC inlet and oven.[4]

  • Enhanced Chromatographic Performance: Derivatization drastically reduces peak tailing and improves peak symmetry.[3]

  • Increased Detection Sensitivity: The derivative may produce a more favorable fragmentation pattern in the mass spectrometer, aiding in identification and quantification.[4]

Without effective derivatization, any optimization of instrument parameters will likely yield suboptimal results.

II. Derivatization Strategies: A Comparative Guide

Q3: What are the common derivatization methods for this compound, and which one should I choose?

There are three primary methods for derivatizing carboxylic acids for GC-MS analysis: silylation, alkylation (esterification), and acylation.[9]

Derivatization MethodCommon ReagentsAdvantagesConsiderations
Silylation BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)Fast, effective reaction; produces volatile trimethylsilyl (TMS) esters.[3]TMS derivatives can be sensitive to moisture. The reaction can also derivatize other active groups like hydroxyls (-OH).[3]
Alkylation (Esterification) BF3-Methanol, Pentafluorobenzyl bromide (PFBBr)Forms stable ester derivatives (e.g., methyl esters, PFB esters).[9] PFBBr is excellent for trace analysis using an Electron Capture Detector (ECD) but also works well for MS.[9]BF3-methanol reaction by-products can be damaging to the GC column if not handled properly.[10] PFBBr derivatization can be more complex.[11]
Acylation Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPAA)Produces stable, volatile derivatives. Fluorinated acyl groups can enhance detectability.[9]Reagents can be harsh and may require careful handling and removal post-reaction.

Recommendation: For routine analysis, silylation with BSTFA (often with 1% TMCS catalyst) is a robust and widely used starting point due to its efficiency and the clean mass spectra of the resulting TMS esters.[3]

Detailed Protocol: Silylation of this compound

This protocol provides a reliable starting point for the derivatization of your samples.

Objective: To convert this compound into its more volatile trimethylsilyl (TMS) ester for GC-MS analysis.

Materials:

  • Sample containing this compound dissolved in a suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile).

  • Derivatization Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

  • Autosampler vials with PTFE-lined caps.

  • Vortex mixer.

  • Heating block or oven set to 60-70°C.

Procedure:

  • Sample Preparation: Pipette a known volume (e.g., 100 µL) of your sample solution into an autosampler vial. If working with a pure standard for method development, prepare a ~1 mg/mL solution.

  • Reagent Addition: Add an excess of the derivatization reagent. A common starting point is 50-100 µL of BSTFA + 1% TMCS.[3] The molar excess ensures the reaction goes to completion.

  • Reaction: Cap the vial tightly and vortex for 10-20 seconds to ensure thorough mixing.[3]

  • Incubation: Place the vial in a heating block or oven at 60°C for 60 minutes.[3] The heat facilitates the reaction. Time and temperature can be optimized for your specific matrix.

  • Cooling: After incubation, allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system.

III. GC-MS Parameter Optimization

After derivatization, the next step is to optimize the instrument parameters. The following tables and guides provide validated starting points.

Q4: How should I configure my GC Inlet?

The inlet is where the sample is vaporized and introduced to the column. Proper setup is critical to avoid discrimination and analyte degradation.

ParameterRecommended SettingRationale & Expert Insights
Injection Mode SplitlessIdeal for trace analysis, ensuring the majority of the analyte is transferred to the column. For higher concentration samples, a split injection (e.g., 20:1 or 50:1) can be used to avoid overloading the column.
Inlet Temperature 250 °CThis is a good general-purpose starting temperature for a wide range of compounds, including TMS-derivatized acids.[12] It provides enough energy to efficiently vaporize the derivative without causing thermal degradation. You can experiment with temperatures up to 275-300°C if you observe poor peak shape for later-eluting compounds.[12]
Liner Type Deactivated, Single Taper w/ Glass WoolCrucially important. An inert liner is mandatory to prevent any residual active sites from interacting with the analyte.[13] The taper helps focus the sample onto the column, and a small plug of deactivated glass wool can help with vaporization and trapping non-volatile residues.[13]
Injection Volume 1 µLA standard volume that avoids overloading the liner, which can cause "backflash" and lead to poor reproducibility and ghost peaks.[13]

Q5: What type of GC column is best for this analysis?

Column selection is determined by the polarity of the analyte. The TMS-ester of this compound is moderately polar.

ParameterRecommended SelectionRationale & Expert Insights
Stationary Phase Mid-Polar to Polar (e.g., DB-225ms, HP-FFAP, WAX)The principle of "like dissolves like" applies. A mid-polar or polar stationary phase will interact appropriately with the derivatized acid, providing good retention and peak shape.[14] An FFAP (Free Fatty Acid Phase) column is specifically designed for acid analysis and often gives excellent results.[15] A DB-225ms is also a very good choice for separating fatty acid derivatives.[11]
Column Dimensions 30 m x 0.25 mm ID x 0.25 µm film thicknessThis is the "workhorse" dimension for capillary GC. It offers an excellent balance of resolution, speed, and sample capacity, making it ideal for most applications, including MS detection.[16]
Carrier Gas HeliumThe standard carrier gas for GC-MS, providing good efficiency and compatibility with the mass spectrometer's vacuum system.
Flow Rate 1.0 - 1.2 mL/min (Constant Flow Mode)This flow rate is optimal for most 0.25 mm ID columns and provides good chromatographic efficiency.

Q6: What is a good starting oven temperature program?

The oven program separates the components of your sample as they travel through the column.

PhaseTemperature (°C)Hold Time (min)Ramp Rate (°C/min)Rationale & Expert Insights
Initial 60 °C2 min-A lower initial temperature allows for proper focusing of the analytes at the head of the column after injection, leading to sharp peaks.
Ramp 1 60 to 200 °C-10 °C/minA moderate ramp rate effectively separates compounds with different boiling points. This can be increased for faster analysis or decreased for better resolution of closely eluting peaks.
Ramp 2 200 to 250 °C-20 °C/minA faster ramp towards the end can quickly elute any remaining high-boiling compounds from the column.
Final Hold 250 °C5 min-This final hold ensures that all components have eluted and the column is clean before the next injection, preventing carryover.

Q7: How do I set up the Mass Spectrometer for detection?

The MS detector provides identification and quantification.

ParameterRecommended SettingRationale & Expert Insights
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns that are useful for library matching.
Ionization Energy 70 eVThe industry standard energy that creates consistent and library-searchable mass spectra.
MS Transfer Line Temp. 250 - 280 °CShould be hot enough to prevent condensation of the analyte as it transfers from the GC column to the MS source, but not so hot as to cause degradation.
Ion Source Temp. 230 °CA standard source temperature that promotes ionization while minimizing thermal degradation within the source.
Detection Mode Full Scan: 50-350 m/zSIM: See belowFull Scan is used for method development and qualitative identification. Selected Ion Monitoring (SIM) is used for quantitative analysis, offering significantly higher sensitivity by only monitoring specific ions of interest.[11]

Key Ions for SIM Analysis (TMS Derivative): The molecular weight of the underivatized acid is 144.21 g/mol [1]. The TMS derivative (C11H24O2Si) has a molecular weight of 216.39 g/mol . Key ions to monitor would include:

  • Molecular Ion (M+): m/z 216 (if present and stable)

  • Key Fragments: m/z 117 (a common fragment for TMS esters of carboxylic acids), and others specific to the structure like m/z 201 (M-15, loss of a methyl group). Predicted m/z values can guide initial experiments.[17]

IV. Visualized Workflows & Troubleshooting

Overall Analytical Workflow

The following diagram outlines the complete process from sample receipt to final data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Plasma, Urine) Extraction 2. Analyte Extraction (e.g., LLE, SPE) Sample->Extraction Isolate Analyte Deriv 3. Silylation (BSTFA, 60°C, 60 min) Extraction->Deriv Prepare for GC GCMS 4. GC-MS Injection & Separation Deriv->GCMS Inject Sample Detection 5. MS Detection (Scan or SIM Mode) GCMS->Detection Ionize & Detect Process 6. Peak Integration & Quantification Detection->Process Generate Chromatogram Report 7. Final Report Process->Report Calculate Concentration

Caption: End-to-end workflow for this compound analysis.

Troubleshooting Guide (FAQs)

Q8: My peak for the derivatized acid is still tailing. What's the cause and how can I fix it?

Peak tailing, even after derivatization, points to persistent activity in the flow path or other issues.[7]

Possible Causes & Solutions:

  • Contaminated/Active Inlet Liner: The liner is the most common source of problems. Even deactivated liners become active over time.

    • Solution: Replace the inlet liner. This should be the very first step in troubleshooting tailing.[6]

  • Contaminated Column Head: Non-volatile matrix components can accumulate at the front of the GC column, creating active sites.

    • Solution: Trim the column. Cut 10-15 cm from the inlet side of the column to remove the contaminated section. Ensure the cut is clean and square.[6]

  • Incomplete Derivatization: If the reaction is incomplete, the remaining underivatized acid will tail significantly.

    • Solution: Review your derivatization protocol. Ensure you are using a sufficient excess of the reagent and that the reaction time and temperature are adequate.

  • Dead Volume: Poor column installation in the inlet or detector can create "dead volume" where the sample vapor can swirl, causing tailing.[18]

    • Solution: Re-install the column, ensuring the correct insertion depth and a proper seal with the ferrule.[18]

Troubleshooting Flowchart: Peak Tailing

Use this logical guide to systematically diagnose the cause of peak tailing.

Troubleshooting_Peak_Tailing Start Start: Peak Tailing Observed CheckHydrocarbon Inject a non-polar hydrocarbon (e.g., Heptadecane). Does it tail? Start->CheckHydrocarbon FlowPathProblem Indiscriminate Tailing: Likely a Flow Path Problem (Dead Volume, Contamination) CheckHydrocarbon->FlowPathProblem Yes ActivityProblem Selective Tailing: Likely an Activity Problem CheckHydrocarbon->ActivityProblem No ReinstallColumn Check for dead volume. Re-install column carefully. FlowPathProblem->ReinstallColumn ReplaceLiner Replace Inlet Liner ActivityProblem->ReplaceLiner TrimColumn Trim 10-15 cm from column inlet ReplaceLiner->TrimColumn Still Tailing ProblemSolved Problem Solved ReplaceLiner->ProblemSolved Fixed CheckDeriv Review Derivatization: - Reagent excess? - Reaction time/temp? TrimColumn->CheckDeriv Still Tailing TrimColumn->ProblemSolved Fixed CheckDeriv->ProblemSolved ReinstallColumn->ProblemSolved

Caption: A systematic approach to diagnosing and fixing peak tailing issues.

Q9: My peak response is very low or non-existent. What should I check?

  • Derivatization Failure: Confirm the reaction worked by analyzing a freshly prepared standard.

  • Inlet Discrimination: If the inlet temperature is too low, the analyte may not vaporize efficiently.[12] Conversely, if it's too high, the analyte could be degrading. Try adjusting the inlet temperature by ±25°C.

  • Severe Adsorption: In a highly active system, the analyte can be completely adsorbed, resulting in no peak. This necessitates immediate maintenance (liner replacement, column trimming).[7]

  • System Leak: A leak in the system (e.g., at the septum or ferrule) can prevent the sample from reaching the detector. Check for leaks using an electronic leak detector.

By systematically addressing derivatization, optimizing instrument parameters, and performing routine maintenance, you can develop a robust and reliable GC-MS method for the analysis of this compound.

References

Stability issues of 2-Ethyl-4-methylpentanoic acid in solution.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethyl-4-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Introduction

This compound is a branched-chain carboxylic acid with the molecular formula C8H16O2.[1][2][3] Its structure, featuring both a polar carboxylic acid group and a nonpolar alkyl chain, dictates its solubility and reactivity.[4] Understanding the factors that can influence its stability in solution is critical for obtaining reliable and reproducible experimental results. This guide provides insights into potential stability challenges and offers systematic approaches to troubleshoot and mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of any carboxylic acid in solution, including this compound, is primarily influenced by:

  • pH: The acidity or basicity of the solution can impact the ionization state of the carboxylic acid group, potentially influencing its reactivity and degradation.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Solvent: The choice of solvent can affect solubility and the rate of potential degradation pathways. In aqueous solutions, solvation and hydrogen bonding play a role in the stability of the carboxylate ion.[5]

  • Presence of Oxidizing or Reducing Agents: These can chemically modify the molecule.

  • Light Exposure: UV or other high-energy light can sometimes induce photochemical degradation, although this is less common for simple aliphatic carboxylic acids.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To maximize stability, solutions of this compound should be stored in tightly sealed containers in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is recommended. If the compound is dissolved in a volatile solvent, ensure the container is properly sealed to prevent evaporation and concentration changes.

Q3: What are suitable solvents for dissolving this compound?

A3: this compound has limited solubility in water due to its hydrophobic alkyl chain but is highly soluble in organic solvents.[4] Suitable organic solvents include:

  • Methanol

  • Ethanol

  • Acetonitrile

  • Dichloromethane

  • Hexane

The choice of solvent will depend on the specific application. For analytical purposes like HPLC, a mobile phase-compatible solvent such as acetonitrile or methanol is ideal.

Q4: How does the structure of this compound influence its stability?

A4: The stability of a carboxylic acid is related to the stability of its conjugate base, the carboxylate ion.[6][7] The alkyl groups (ethyl and isobutyl) attached to the carboxylic acid are electron-donating, which slightly destabilizes the carboxylate ion compared to simpler carboxylic acids.[5][6] However, as a saturated aliphatic carboxylic acid, it is generally considered chemically stable under standard laboratory conditions.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Loss of Parent Compound Over Time in Solution

You observe a decrease in the concentration of this compound in your stock solution or experimental samples over a period of time, as determined by analytical methods like HPLC or GC.

G cluster_1 Investigation Steps cluster_2 Solutions A Problem: Loss of Parent Compound B Hypothesis 1: Adsorption to Container A->B C Hypothesis 2: Chemical Degradation A->C D Hypothesis 3: Evaporation A->D E Step 1: Verify Analytical Method B->E G Step 3: Analyze for Degradation Products C->G H Step 4: Check for Solvent Evaporation D->H F Step 2: Test for Adsorption E->F I Use Silanized Glassware or Polypropylene Tubes F->I J Optimize Storage Conditions (pH, Temp, Light) G->J K Use Tightly Sealed Vials H->K

  • Verify Analytical Method:

    • Prepare a fresh standard of this compound and analyze it immediately.

    • Compare the response to your stored samples to confirm that the issue is with the sample and not the analytical instrument or method.

  • Investigate Adsorption:

    • Rationale: Carboxylic acids can sometimes adsorb to glass surfaces.

    • Protocol:

      • Prepare a solution of this compound in a standard glass vial and a silanized glass vial or a polypropylene vial.

      • Analyze the concentration in both vials at an initial time point and after 24-48 hours of storage under the same conditions.

      • If the concentration remains stable in the silanized glass or polypropylene vial but decreases in the standard glass vial, adsorption is the likely cause.

    • Solution: Use silanized glassware or polypropylene containers for your solutions.

  • Assess for Chemical Degradation:

    • Rationale: The compound may be degrading due to factors like pH, temperature, or light.

    • Analytical Protocol (HPLC-MS or GC-MS):

      • Analyze your stored sample using a mass spectrometry (MS) detector.

      • Look for new peaks in the chromatogram that were not present in a freshly prepared sample.

      • Examine the mass spectra of these new peaks to identify potential degradation products. A common degradation pathway for carboxylic acids under certain oxidative conditions can be decarboxylation.

    • Solution: If degradation is confirmed, optimize storage conditions. This may involve adjusting the pH of the solution, storing it at a lower temperature, or protecting it from light.

Issue 2: Appearance of Unexpected Peaks in Chromatograms

During the analysis of your samples containing this compound, you notice new, unidentified peaks that are not present in your standards.

While specific degradation pathways for this compound are not well-documented, we can hypothesize potential reactions based on general carboxylic acid chemistry.

G cluster_1 Potential Byproducts A This compound B Potential Degradation Pathways A->B C Oxidative Decarboxylation (Loss of CO2) B->C D Esterification (with alcohol solvent) B->D E Further Oxidation (at alkyl chain) B->E F 3-Methylheptane C->F G Ethyl 2-ethyl-4-methylpentanoate D->G H Hydroxylated or Carbonyl Derivatives E->H

This protocol outlines a general approach using Gas Chromatography-Mass Spectrometry (GC-MS), which is well-suited for the analysis of volatile and semi-volatile organic compounds.

Instrumentation and Conditions (General Example):

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column
Oven Temperature Start at 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
Injection Mode Splitless
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Scan Range m/z 40-450

Sample Preparation:

  • If your sample is in a non-volatile buffer, perform a liquid-liquid extraction into a volatile organic solvent like dichloromethane or ethyl acetate.

  • Dry the organic extract with anhydrous sodium sulfate.

  • For GC-MS analysis, derivatization to a more volatile ester (e.g., by reaction with diazomethane or a silylating agent like BSTFA) may be necessary to improve peak shape and sensitivity.

  • Inject 1 µL of the prepared sample into the GC-MS system.

Data Analysis:

  • Compare the chromatograms of your stored sample with a freshly prepared standard.

  • Obtain the mass spectrum of each unknown peak.

  • Search the mass spectra against a library (e.g., NIST) to tentatively identify the structures of the degradation products.

Summary

The stability of this compound in solution is crucial for the integrity of research and development activities. While it is a relatively stable compound, potential issues such as adsorption to container surfaces and chemical degradation under certain conditions can arise. By following the troubleshooting steps outlined in this guide, researchers can systematically identify and address these issues, ensuring the accuracy and reliability of their results.

References

Overcoming poor resolution in chiral separation of 2-Ethyl-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated support center for the chiral separation of 2-Ethyl-4-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for achieving optimal enantiomeric resolution. As a branched-chain carboxylic acid, this compound presents unique challenges that require a systematic and well-understood approach. This document synthesizes established chromatographic principles with field-proven insights to help you navigate these complexities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during the method development for this compound.

Q1: I am seeing a single, unresolved peak. What is the most likely cause?

A1: Complete co-elution is typically due to one of two primary factors: an inappropriate Chiral Stationary Phase (CSP) or a mobile phase that is not conducive to chiral recognition. This compound, being a carboxylic acid, requires specific interactions for separation.

  • Chiral Stationary Phase (CSP) Selection: The CSP is the cornerstone of chiral separation. Polysaccharide-based CSPs (e.g., those with cellulose or amylose derivatives) are excellent starting points due to their broad applicability.[1] However, for acidic compounds, anion-exchange type CSPs, such as CHIRALPAK® QN-AX or QD-AX, can offer superior performance as they are specifically designed to interact with acidic analytes through ion-exchange mechanisms.[2] If you are using a CSP not suited for acids, enantiorecognition may not occur.

  • Mobile Phase Composition: The mobile phase must facilitate the interaction between your analyte and the CSP. For acidic compounds, this nearly always necessitates the inclusion of an acidic additive to control the analyte's ionization state.[1][3] Without it, you are unlikely to achieve separation.

Q2: My peaks are present but show significant tailing and poor shape. How can I fix this?

A2: Peak tailing for an acidic analyte like this compound (pKa ≈ 4.8) is almost always caused by the uncontrolled ionization of its carboxylic acid group.[3][4] When the analyte is in its anionic (deprotonated) form, it can engage in strong, undesirable secondary interactions with the stationary phase support (e.g., residual silanols), leading to tailing.

The definitive solution is to add a small amount of an acidic modifier to your mobile phase. This suppresses the analyte's ionization, ensuring it remains in a single, neutral form that interacts more predictably with the CSP.[3][5]

  • Recommended Additives: Trifluoroacetic acid (TFA), formic acid (FA), or acetic acid (AA) are commonly used.

  • Typical Concentration: Start with 0.1% (v/v) of the acid in your mobile phase. This is usually sufficient to achieve a significant improvement in peak shape and, often, resolution as well.[3][5]

Q3: Should I use Normal-Phase (NP) or Reversed-Phase (RP) HPLC for this separation?

A3: Both modes can be effective, but the choice depends on your specific requirements, such as downstream applications (like mass spectrometry) and the available CSPs.

  • Normal-Phase (NP): Often provides better selectivity for chiral separations. A typical mobile phase would be a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as isopropanol (IPA) or ethanol.[6] NP is highly effective but requires careful solvent handling and is less compatible with MS unless specific interfaces are used.

  • Reversed-Phase (RP): Generally preferred for its compatibility with mass spectrometry (LC/MS) and use of less hazardous aqueous mobile phases.[1] A typical mobile phase would consist of water and an organic modifier like acetonitrile or methanol, along with a necessary acidic additive (e.g., 0.1% formic acid) to control pH.[1]

Q4: Is Gas Chromatography (GC) a viable option for this compound?

A4: Yes, but not without a critical preliminary step: derivatization . Carboxylic acids like this compound are generally too polar and not sufficiently volatile for direct GC analysis.[7] The active hydrogen on the carboxyl group leads to poor peak shape and interactions with the GC system.

To make it suitable for GC, the carboxylic acid must be converted into a less polar and more volatile derivative, typically an ester (e.g., a methyl or ethyl ester).[7][8][9] After derivatization, you can perform the chiral separation on a suitable chiral GC column. Alternatively, you can derivatize the racemic acid with a single enantiomer of a chiral alcohol, creating diastereomers that can then be separated on a standard achiral GC column.[7][10]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Systematic Optimization of HPLC Conditions

Poor resolution is rarely solved by a single adjustment. A systematic approach is required to dissect the problem and identify the key parameters influencing the separation.

Troubleshooting Workflow for Poor Resolution

The following diagram outlines a logical workflow for diagnosing and resolving poor enantiomeric resolution.

TroubleshootingWorkflow start Start: Poor Resolution check_csp Is the CSP appropriate for acidic compounds? start->check_csp check_csp->start No. Screen alternative CSPs (e.g., anion-exchange, other polysaccharide). check_additive Is an acidic additive (0.1% TFA/FA/AA) present in the mobile phase? check_csp->check_additive Yes peak_shape Evaluate Peak Shape check_additive->peak_shape No. Add 0.1% acid. separation_level Evaluate Separation check_additive->separation_level Yes optimize_mp Optimize Mobile Phase Composition optimize_params Optimize Instrument Parameters optimize_mp->optimize_params Resolution Improved, Needs Fine-Tuning consider_gc Consider Derivatization & GC Analysis optimize_mp->consider_gc No Significant Improvement success Resolution Achieved optimize_params->success Fine-tuning successful peak_shape->optimize_mp Tailing / Broad Peaks separation_level->optimize_mp Partial Separation (Shoulders / Overlap) separation_level->peak_shape Co-eluting (Single Peak)

Caption: A troubleshooting workflow for poor peak resolution.

A. Mobile Phase Composition: The Primary Driver of Selectivity

The interaction between the enantiomers and the CSP is critically mediated by the mobile phase.[11] Adjusting its composition is the most powerful tool for improving resolution.

ParameterAdjustmentRationale & Expected Outcome
Acidic Additive Add 0.1% TFA, FA, or AA.Causality: Suppresses ionization of the carboxylic acid, leading to a single neutral species. This eliminates tailing from secondary interactions and often improves chiral recognition.[3][5] Outcome: Sharper, more symmetric peaks; resolution may appear or improve dramatically.
Modifier % (NP) Decrease alcohol % (e.g., from 20% IPA to 10% IPA in hexane).Causality: A weaker mobile phase increases retention time, allowing for more interactions with the CSP. This generally enhances the differential binding energy between enantiomers. Outcome: Increased retention and likely improved resolution. Be mindful of excessive run times.[6]
Modifier Type (NP) Switch alcohol (e.g., Isopropanol -> Ethanol).Causality: Different alcohols have varying polarities and hydrogen bonding capabilities, which can alter the "shape" of the analyte-CSP interaction complex.[6] Outcome: Potential change in selectivity (α) and resolution. One alcohol may provide significantly better separation than another.
Modifier % (RP) Decrease organic % (e.g., from 70% ACN to 60% ACN in water).Causality: Similar to NP, this increases analyte retention on the reversed-phase CSP, allowing more time for chiral discrimination. Outcome: Increased retention and potential for improved resolution.[12]
B. Instrument Parameters: Fine-Tuning Your Separation

Once you have achieved partial separation, fine-tuning instrument parameters can push the resolution to the desired level.

ParameterAdjustmentRationale & Expected Outcome
Temperature Decrease temperature (e.g., from 40°C to 25°C or 15°C).Causality: Chiral recognition is often an enthalpy-driven process. Lowering the temperature typically enhances the stability of the transient diastereomeric complexes formed on the CSP, increasing selectivity.[13][14][15] Outcome: Generally improves resolution. However, it will increase viscosity, leading to higher backpressure and longer run times.[16] Note: In rare cases, the reverse is true or elution order can swap.[16][17]
Flow Rate Decrease flow rate (e.g., from 1.0 mL/min to 0.7 mL/min).Causality: A lower flow rate allows more time for the analyte to equilibrate between the mobile and stationary phases, which can improve efficiency and allow for more effective chiral discrimination.[1][3] Outcome: Improved resolution, but at the cost of broader peaks and longer analysis time.
Guide 2: Derivatization for Gas Chromatography (GC)

If HPLC methods fail to provide adequate resolution or if GC is the preferred analytical platform, derivatization is a mandatory and powerful alternative.

Workflow for GC Derivatization and Analysis

This workflow illustrates the process of converting the carboxylic acid into an ester for GC analysis.

GCDerivatization start Racemic 2-Ethyl-4- methylpentanoic Acid reaction Esterification Reaction (e.g., with BF3-Methanol or Diazomethane) start->reaction workup Reaction Quench & Liquid-Liquid Extraction reaction->workup analysis Analysis of Methyl Ester on Chiral GC Column workup->analysis end Enantiomers Resolved analysis->end

Caption: Experimental workflow for derivatization and GC analysis.

The goal of derivatization is to replace the active hydrogen on the carboxylic acid with an alkyl group (alkylation), forming an ester.[9] This dramatically increases the compound's volatility and thermal stability, making it suitable for GC.[8]

Part 3: Experimental Protocols

Protocol 1: Systematic HPLC Method Screening

This protocol provides a starting point for developing a separation method from scratch.

Objective: To identify a suitable Chiral Stationary Phase (CSP) and mobile phase combination.

Materials:

  • Racemic this compound standard

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Ethanol (EtOH)

  • Trifluoroacetic acid (TFA)

  • At least two different polysaccharide-based chiral columns (e.g., one cellulose-based, one amylose-based).

Procedure:

  • Prepare Stock Solution: Dissolve the racemic standard in a 50:50 mixture of Hexane:IPA to a concentration of 1 mg/mL.

  • Initial Screening Conditions:

    • Column: Column 1 (e.g., Cellulose-based)

    • Mobile Phase A: 90:10 (v/v) n-Hexane:IPA

    • Mobile Phase B: 90:10 (v/v) n-Hexane:IPA with 0.1% TFA

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV at a suitable wavelength (e.g., 220 nm)

  • Execution: a. Equilibrate the column with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved. b. Inject the sample and record the chromatogram. c. Switch to Mobile Phase B. Equilibrate the system thoroughly. d. Inject the sample and record the chromatogram.

  • Analysis (Step 3):

    • Compare the chromatograms from Mobile Phase A and B. Observe the significant improvement in peak shape expected with the addition of TFA.[3]

    • Assess if any separation or peak shouldering is visible with Mobile Phase B.

  • Repeat with Different Modifier: a. Repeat steps 3a-3d using Ethanol instead of Isopropanol in the mobile phases. The change in alcohol can significantly alter selectivity.[6]

  • Repeat with Second Column: a. Switch to Column 2 (e.g., Amylose-based) and repeat the entire screening process (Steps 3-5).

  • Evaluation: Select the Column/Mobile Phase combination that shows the best "hit"—even if it's just partial peak splitting. This combination will be the starting point for fine-tuning as described in Guide 1.

Protocol 2: Esterification for GC Analysis (Methyl Ester Formation)

This protocol describes a common method for converting the carboxylic acid to its methyl ester for GC analysis. (Caution: Work in a fume hood and use appropriate personal protective equipment).

Objective: To derivatize this compound for chiral GC analysis.

Materials:

  • This compound sample

  • Boron trifluoride-methanol solution (BF3-Methanol, ~14% w/v)

  • Methanol, anhydrous

  • Saturated sodium bicarbonate solution

  • Hexane, GC-grade

  • Anhydrous sodium sulfate

  • Vials with screw caps

Procedure:

  • Sample Preparation: Place approximately 1-2 mg of the carboxylic acid sample into a 4 mL screw-cap vial.

  • Reaction: Add 1 mL of BF3-Methanol solution to the vial. Cap the vial tightly.

  • Heating: Place the vial in a heating block or water bath set to 60°C for 30 minutes.

  • Cooling & Quenching: Remove the vial and allow it to cool to room temperature. Carefully add 1 mL of saturated sodium bicarbonate solution to quench the reaction (Note: CO2 gas will evolve).

  • Extraction: Add 1 mL of hexane to the vial. Cap and vortex for 1 minute to extract the methyl ester into the organic layer.

  • Phase Separation: Allow the layers to separate. Carefully transfer the top organic (hexane) layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The resulting hexane solution containing the methyl ester derivative is now ready for injection onto a chiral GC column.

References

Minimizing degradation of 2-Ethyl-4-methylpentanoic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Ethyl-4-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, you will find practical, in-depth guidance rooted in chemical principles to minimize degradation and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for storing this compound?

For long-term storage, it is recommended to store this compound in a cool, dry place.[1][2] While some suppliers suggest room temperature storage, maintaining a controlled, cool environment minimizes the rate of potential degradation reactions.[3] For sensitive applications or prolonged storage, refrigeration (2-8°C) is advisable.

Q2: What type of container should I use for storage?

Use corrosion-resistant and well-sealed containers.[1] Glass bottles with PTFE-lined caps are an excellent choice. Avoid reactive metals, as carboxylic acids can be corrosive.[1] The container must be tightly sealed to prevent exposure to atmospheric moisture and oxygen.

Q3: Is this compound sensitive to light or air?

Q4: My sample of this compound has developed a stronger odor and a slight yellow tint. What could be the cause?

This is often an indicator of degradation. The development of a stronger, more disagreeable odor and a color change from colorless to yellow suggests the formation of smaller, more volatile byproducts.[4] This could be due to slow oxidation or other decomposition pathways. It is advisable to re-analyze the purity of the sample before use.

Q5: What solvents are compatible with this compound?

This compound has limited solubility in water but is highly soluble in common organic solvents such as ethanol, diethyl ether, and toluene.[4][5]

Troubleshooting Guide: Degradation Issues

This section addresses specific problems you might encounter, their probable causes, and actionable solutions.

Issue 1: Observable Changes in Physical Appearance (Color, Odor)
  • Observation: The normally colorless to pale yellow liquid has developed a pronounced yellow or brownish tint, and a stronger, sharper odor is noticeable.

  • Potential Cause: This is a strong indication of chemical degradation. The likely culprit is oxidation, which can be accelerated by exposure to air (oxygen), elevated temperatures, or the presence of metal ion contaminants. The branched structure of the acid could potentially undergo fragmentation leading to smaller, more volatile and odorous compounds.

  • Troubleshooting Workflow:

    Start Visual Change Detected (Color, Odor) Check_Purity Assess Purity via GC-MS or HPLC Start->Check_Purity Impure Purity Below Acceptable Limit Check_Purity->Impure Purity Compromised Review_Storage Review Storage Conditions: - Temperature? - Atmosphere? - Container? Check_Purity->Review_Storage Purity Acceptable (for now) Purify Consider Purification (e.g., Vacuum Distillation) Impure->Purify Discard Discard Sample if Purification is Not Feasible Impure->Discard Implement_Changes Implement Corrective Actions: - Store at 2-8°C - Use Inert Gas (N2/Ar) - Use Glass/PTFE Container Review_Storage->Implement_Changes

    Caption: Workflow for addressing physical changes in the sample.

  • Preventative Measures:

    • Inert Atmosphere: For long-term storage, blanket the sample with an inert gas like nitrogen or argon before sealing the container. This displaces oxygen, a key reactant in oxidative degradation.

    • Temperature Control: Store the compound in a refrigerator (2-8°C) to significantly slow down the rate of chemical reactions.

    • Avoid Contaminants: Ensure all storage containers are scrupulously clean. Avoid using containers with metal parts that could come into contact with the acid, as metal ions can catalyze oxidation.

Issue 2: Inconsistent Experimental Results or Loss of Potency
  • Observation: Experiments yield inconsistent results, or the compound shows reduced efficacy in biological assays compared to previous batches.

  • Potential Cause: This is a classic sign of a decrease in the purity of the active compound due to degradation. The degradation products may act as inhibitors or interfere with the assay, or there may simply be a lower concentration of the desired acid.

  • Troubleshooting and Validation Protocol:

    • Purity Re-verification: It is crucial to re-verify the purity of your sample. The recommended method is Gas Chromatography-Mass Spectrometry (GC-MS) due to the volatility of the compound.

    • Reference Comparison: Compare the GC-MS chromatogram of the suspect sample to a new, unopened sample or a previously recorded chromatogram of a high-purity standard. Look for new peaks, which indicate degradation products, or a decrease in the area of the main peak.

    • Quantification: Use an internal standard for quantitative analysis to determine the exact concentration of this compound remaining in your sample.

  • Data Summary: Recommended Storage Conditions

ParameterStandard Storage (Short-Term)High-Purity/Long-Term StorageRationale
Temperature Cool, dry place (Room Temp)[3]Refrigerated (2-8°C)Reduces kinetic energy of molecules, slowing degradation rates.
Atmosphere Tightly sealed containerInert gas (Nitrogen/Argon) blanketPrevents oxidation by displacing atmospheric oxygen.
Container Corrosion-resistant, sealed[1]Borosilicate glass w/ PTFE-lined capEnsures no leaching of contaminants or reaction with the container.
Light Away from direct sunlight[1]Amber glass vial or in a dark cabinetPrevents potential photochemical degradation pathways.
Compatibility Store away from bases and strong oxidizing agents[1]Isolate from all reactive chemicalsPrevents accidental contamination and hazardous reactions.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for assessing the purity of this compound and identifying potential degradation products.

  • Objective: To separate and identify volatile components in a sample of this compound.

  • Methodology:

    • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a high-purity solvent like dichloromethane or hexane.

    • GC-MS Instrument Conditions (Example):

      • Column: A mid-polar capillary column (e.g., DB-5ms or equivalent) is a good starting point.

      • Injector Temperature: 250 °C.

      • Oven Temperature Program:

        • Initial temperature: 60 °C, hold for 2 minutes.

        • Ramp: Increase to 280 °C at a rate of 15 °C/min.

        • Hold at 280 °C for 5 minutes.

      • Carrier Gas: Helium, at a constant flow of 1.0 mL/min.

      • MS Detector: Electron Ionization (EI) mode, with a scan range of m/z 40-350.

    • Data Analysis:

      • Identify the peak corresponding to this compound based on its retention time and mass spectrum (molecular ion at m/z 144.21).

      • Integrate all peaks in the chromatogram. The purity can be estimated by the area percentage of the main peak.

      • Analyze the mass spectra of any new, significant peaks to tentatively identify degradation products by comparing them to mass spectral libraries.

  • Workflow Diagram:

    Prep Prepare Sample (1 mg/mL in Dichloromethane) Inject Inject into GC-MS Prep->Inject Separate Separation on Capillary Column Inject->Separate Detect Detection by MS (m/z 40-350) Separate->Detect Analyze Analyze Chromatogram: - Identify Main Peak - Integrate All Peaks - Identify Impurity Peaks Detect->Analyze Report Report Purity (%) and Identify Degradants Analyze->Report

    Caption: GC-MS workflow for purity analysis.

References

Technical Support Center: Synthesis of 2-Ethyl-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethyl-4-methylpentanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions (FAQs) encountered during the synthesis of this branched-chain carboxylic acid. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you in your experimental work.

Introduction

This compound is a valuable building block in various chemical and pharmaceutical applications.[1] Its synthesis, while achievable through several routes, can present unique challenges. This guide will primarily focus on the robust and widely used Malonic Ester Synthesis pathway, while also providing insights into alternative methods like Grignard Reagent Carboxylation and Nitrile Hydrolysis .

Part 1: Troubleshooting the Malonic Ester Synthesis Route

The malonic ester synthesis is a reliable method for preparing α-substituted carboxylic acids.[2] The overall pathway to this compound involves the sequential alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.

Overall Reaction Scheme:
  • Step 1: Enolate Formation: Deprotonation of diethyl malonate.

  • Step 2: First Alkylation: Reaction with isobutyl halide.

  • Step 3: Second Alkylation: Reaction with ethyl halide.

  • Step 4: Hydrolysis and Decarboxylation: Conversion to the final carboxylic acid.

Below is a workflow diagram illustrating the key stages and decision points in this synthesis.

MalonicEster_Workflow Start Diethyl Malonate + Alkyl Halides Enolate_Formation Step 1: Enolate Formation (Base Selection) Start->Enolate_Formation Alkylation1 Step 2: First Alkylation (Isobutyl Halide) Enolate_Formation->Alkylation1 Alkylation2 Step 3: Second Alkylation (Ethyl Halide) Alkylation1->Alkylation2 Hydrolysis Step 4: Saponification (Hydrolysis) Alkylation2->Hydrolysis Decarboxylation Step 5: Acidification & Decarboxylation Hydrolysis->Decarboxylation Purification Purification (Distillation/Chromatography) Decarboxylation->Purification Product This compound Purification->Product

Caption: Workflow for this compound Synthesis via Malonic Ester Route.

Frequently Asked Questions (FAQs)

Q1: My initial deprotonation of diethyl malonate seems inefficient, leading to low yields in the first alkylation step. What could be the issue?

A1: Inefficient deprotonation is a common hurdle. The choice and handling of the base are critical for generating the nucleophilic enolate.[3] Here are the primary factors to consider:

  • Base Strength: The base must be strong enough to completely deprotonate the α-carbon of diethyl malonate (pKa ≈ 13). Sodium ethoxide (NaOEt) in ethanol is the classic choice, as it is sufficiently basic and avoids transesterification side reactions.[4]

  • Anhydrous Conditions: Alkoxide bases like NaOEt are highly sensitive to moisture. Any water present will protonate the ethoxide and the malonate enolate, quenching the reaction. Ensure your solvent (ethanol) is absolute and that all glassware is thoroughly dried.

  • Base Stoichiometry: A full equivalent of the base is required to deprotonate the diethyl malonate. Using a slight excess (1.05-1.1 equivalents) can help drive the reaction to completion.

Troubleshooting Steps:

  • Verify Base Quality: Use freshly opened or properly stored sodium ethoxide.

  • Ensure Anhydrous Conditions: Dry your ethanol, for example, by refluxing over magnesium turnings and iodine, followed by distillation. Flame-dry all glassware under an inert atmosphere (Nitrogen or Argon).

  • Optimize Base Addition: Add the diethyl malonate dropwise to the solution of sodium ethoxide in ethanol to ensure efficient mixing and reaction.

Q2: During the alkylation steps, I am observing significant amounts of dialkylated byproducts, specifically diethyl diethylmalonate and diisobutylmalonate. How can I improve selectivity?

A2: The formation of dialkylated products is a known drawback of the malonic ester synthesis, arising from the deprotonation and subsequent alkylation of the mono-alkylated product.[4]

  • Causality: The mono-alkylated malonic ester still possesses one acidic α-hydrogen, which can be removed by any remaining base or enolate, leading to a second alkylation.

  • Control Measures:

    • Controlled Stoichiometry: Use a precise 1:1 molar ratio of the enolate to the alkyl halide.

    • Order of Addition: Slowly add the alkyl halide to the solution of the malonate enolate. This ensures that the alkyl halide is always the limiting reagent at any given time, minimizing its reaction with the mono-alkylated product's enolate.

    • Temperature Control: Perform the alkylation at a controlled temperature (e.g., room temperature or slightly below) to manage the reaction rate.

ParameterRecommendation for Selectivity
Enolate:Alkyl Halide Ratio 1 : 1.05
Addition Method Slow, dropwise addition of alkyl halide to enolate
Temperature 0°C to Room Temperature

Q3: The hydrolysis of my dialkylated malonic ester is incomplete, or the subsequent decarboxylation is not proceeding as expected. What are the best conditions for this final step?

A3: This is a multi-step process within the final workup, and issues can arise in both the hydrolysis (saponification) and the decarboxylation.

  • Hydrolysis: The saponification of the sterically hindered dialkylated ester requires vigorous conditions.

    • Protocol: Refluxing with a strong base like potassium hydroxide (KOH) in aqueous ethanol is often more effective than sodium hydroxide, as the resulting potassium salt is more soluble.[5] It is crucial to ensure all the alcohol is removed by distillation after saponification to prevent the formation of ethyl esters during the acidic workup.[5]

  • Decarboxylation: The resulting substituted malonic acid decarboxylates upon heating, typically in the presence of acid.[6][7]

    • Mechanism: The reaction proceeds through a cyclic, six-membered transition state, which is why β-dicarboxylic acids like malonic acid derivatives readily lose CO2.[2][7]

    • Troubleshooting: Incomplete decarboxylation is often due to insufficient heating or improper acidification. After hydrolysis, the reaction mixture should be acidified (e.g., with H2SO4 or HCl) and then heated to reflux. For particularly stubborn dialkylated malonic acids, heating the isolated diacid neat (without solvent) at a higher temperature (e.g., >150 °C) can drive the decarboxylation to completion.[8]

Recommended Protocol for Hydrolysis and Decarboxylation:

  • Reflux the dialkylated malonic ester with aqueous KOH.

  • Distill off the ethanol.

  • Cool the mixture and acidify with concentrated H2SO4.

  • Reflux the acidic solution for several hours until CO2 evolution ceases.

  • Isolate the product via extraction.

Part 2: Alternative Synthetic Routes & Troubleshooting

While the malonic ester synthesis is a primary choice, other methods can be employed. Below are troubleshooting tips for two common alternatives.

A. Carboxylation of a Grignard Reagent

This method involves the reaction of an organomagnesium halide with CO2, followed by an acidic workup.[9][10][11]

Grignard_Troubleshooting cluster_0 Grignard Formation Issues cluster_1 Carboxylation & Workup Issues a1 Low Yield of Grignard Reagent Possible Causes: - Wet solvent/glassware - Impure magnesium - Unreactive alkyl halide a2 Solutions - Use anhydrous ether/THF - Activate Mg (e.g., with I2) - Ensure halide purity b1 Low Yield of Carboxylic Acid Possible Causes: - Grignard reagent reacts with acidic protons - Inefficient CO2 addition - Premature quenching b2 Solutions - Avoid functional groups like -OH, -NH, -SH - Use dry CO2 (gas or solid) - Add Grignard to CO2, not vice-versa

Caption: Troubleshooting common issues in Grignard-based synthesis.

Q4: I am struggling to form the necessary Grignard reagent. The reaction either doesn't initiate or gives a very low yield.

A4: Grignard reagent formation is notoriously sensitive.[12] The primary culprits are moisture and oxygen.

  • Anhydrous Conditions are Paramount: Grignard reagents are strong bases and will be quenched by any protic source, including water.[13][14] Ensure your solvent (typically diethyl ether or THF) is rigorously dried and that all glassware is flame-dried under an inert atmosphere.

  • Magnesium Activation: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction. Activating the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane can initiate the reaction.

  • Reaction Temperature: While the reaction is exothermic, some initial heating may be required for initiation. Once started, it may need to be cooled to maintain a gentle reflux.[15]

Q5: My Grignard reaction works, but after adding carbon dioxide and workup, the yield of this compound is poor.

A5: This points to issues during the carboxylation step or side reactions.

  • Purity of Carbon Dioxide: Use dry CO2. If using solid CO2 (dry ice), ensure it is free of condensed water.

  • Method of Addition: It is often better to pour the Grignard solution onto a slurry of crushed dry ice in anhydrous ether. This maintains a high concentration of CO2 and minimizes side reactions of the Grignard reagent with the newly formed carboxylate salt.

  • Side Reactions: The Grignard reagent can react with the carboxylate product to form a ketone after a second addition. Keeping the temperature low (-78 °C) and ensuring an excess of CO2 helps to mitigate this.

B. Hydrolysis of a Nitrile

This two-step sequence involves the S_N2 reaction of an alkyl halide with cyanide, followed by hydrolysis of the resulting nitrile.[11]

Q6: The initial cyanation reaction is not working well, and I'm getting elimination byproducts.

A6: The success of the S_N2 reaction depends heavily on the structure of the alkyl halide.

  • Substrate Limitations: This reaction works best for primary and secondary alkyl halides. Tertiary halides will primarily undergo elimination.[16] The required halide for this synthesis, 1-bromo-2-ethyl-4-methylpentane, is secondary and should be suitable, but elimination can still be a competing pathway.

  • Solvent Choice: A polar aprotic solvent like DMSO or DMF is ideal for S_N2 reactions as it solvates the cation (e.g., Na+) but not the cyanide anion, making the nucleophile more reactive.

Q7: The hydrolysis of my nitrile to the carboxylic acid is slow or incomplete.

A7: Nitrile hydrolysis requires harsh conditions, and the choice of acid or base catalysis can impact the outcome.[17][18]

  • Acidic Hydrolysis: Refluxing with a strong aqueous acid (e.g., 6M HCl or H2SO4) will produce the carboxylic acid and an ammonium salt.[17] This method is direct but can sometimes be slow.

  • Alkaline Hydrolysis: Refluxing with a strong aqueous base (e.g., NaOH or KOH) will first produce the carboxylate salt and ammonia gas.[19] A final acidification step is then required to protonate the carboxylate and obtain the free carboxylic acid.[18] This two-step process is often more efficient for resistant nitriles.

ConditionProductsWorkup
Acidic Hydrolysis (HCl, reflux) R-COOH + NH4ClExtraction
Alkaline Hydrolysis (NaOH, reflux) R-COO- Na+ + NH3Acidification, then extraction

References

Technical Support Center: Enhancing the Efficiency of 2-Ethyl-4-methylpentanoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-Ethyl-4-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of converting this branched-chain carboxylic acid into a form suitable for chromatographic analysis. Here, we address common challenges with in-depth, field-proven insights to enhance the efficiency, reproducibility, and accuracy of your experiments.

Frequently Asked Questions (FAQs) - The First Principles

Q1: Why is derivatization necessary for analyzing this compound?

A1: this compound, like other carboxylic acids, possesses a polar carboxyl group (-COOH) with an active hydrogen atom. This feature leads to several analytical challenges:

  • Low Volatility: The active hydrogen allows for strong intermolecular hydrogen bonding, which significantly raises the boiling point and reduces the volatility of the molecule.[1] This makes direct analysis by gas chromatography (GC) difficult, as the compound may not vaporize efficiently in the injector port.

  • Poor Thermal Stability: At the high temperatures required for GC analysis, free carboxylic acids can degrade, leading to inaccurate quantification.

  • Adsorption & Poor Peak Shape: The high polarity causes the analyte to interact strongly with active sites in the GC system (e.g., injector liner, column), resulting in broad, tailing peaks, which compromise resolution and sensitivity.[1]

  • Poor Ionization (LC-MS): In liquid chromatography-mass spectrometry (LC-MS), short-chain fatty acids often exhibit poor retention on common reversed-phase columns and weak ionization efficiency, limiting sensitivity.[2][3][4]

Derivatization addresses these issues by replacing the active hydrogen with a nonpolar group, which increases volatility and thermal stability, reduces system adsorption, and can enhance detector response.[5]

Q2: What are the primary derivatization strategies for this compound?

A2: The three most common strategies for carboxylic acids are silylation, alkylation (esterification), and acylation.[5][6]

  • Silylation: This is the most widely used technique for GC.[5] It involves replacing the active hydrogen with a silyl group, typically a trimethylsilyl (TMS) group. The resulting TMS esters are much more volatile and thermally stable.[6][7]

  • Alkylation (Esterification): This method converts the carboxylic acid into an ester (e.g., methyl, propyl, or pentafluorobenzyl ester).[5][7] Alkyl esters are generally more stable than silyl esters, particularly in the presence of trace moisture.[1][8]

  • Acylation: This technique converts the analyte into amides, esters, or thioesters. While effective, it is more commonly used for alcohols, phenols, and amines, but can be applied to carboxylic acids.[7]

The choice of method depends on the analytical instrument (e.g., GC-FID, GC-MS, LC-MS), required sensitivity, and the nature of the sample matrix.

Method Selection & Workflow

Choosing the right derivatization path is critical. The following diagram outlines a decision-making workflow based on your analytical goals and instrumentation.

start Start: Analyze This compound instrument What is your analytical platform? start->instrument gc Gas Chromatography (GC) instrument->gc GC lcms Liquid Chromatography -Mass Spectrometry (LC-MS) instrument->lcms LC-MS gc_detector What is your GC detector? gc->gc_detector lcms_deriv Derivatize to improve retention and ionization (e.g., with 3-NPH, 4-APEBA) lcms->lcms_deriv fid_ms FID or EI-MS gc_detector->fid_ms ecd_ncims ECD or NCI-MS (Trace Analysis) gc_detector->ecd_ncims silylation Silylation (e.g., BSTFA, MTBSTFA) - Most common, fast, effective - Moisture sensitive fid_ms->silylation Primary Choice alkylation_gen Alkylation (Esterification) (e.g., BF3/Methanol) - Robust, stable derivatives fid_ms->alkylation_gen Alternative alkylation_pfbbr Alkylation with PFBBr - Excellent for high sensitivity ecd_ncims->alkylation_pfbbr

Caption: Decision workflow for selecting a derivatization method.

Troubleshooting Guide

Problem 1: Low or No Derivatization Yield (Small or Absent Product Peak)

This is one of the most common issues encountered during derivatization.

Q: My chromatogram shows a very small product peak, or none at all, but a large solvent front. What went wrong?

A: This points to a failure in the derivatization reaction itself. Several factors could be at play:

  • Presence of Moisture (Especially for Silylation): Silylating reagents are extremely sensitive to water. Any moisture in your sample, solvent, or glassware will consume the reagent and can hydrolyze the newly formed TMS-ester derivative.[9]

    • Solution: Ensure your sample is completely dry; lyophilize or evaporate under a stream of dry nitrogen. Use anhydrous solvents and store them over molecular sieves. Deactivate glassware by silanizing it or oven-drying it at >100°C for several hours before use.

  • Insufficient Reagent Concentration: The derivatization reaction is an equilibrium process. A sufficient molar excess of the reagent is needed to drive the reaction to completion.

    • Solution: A general rule for silylation is to use at least a 2:1 molar ratio of the reagent to active hydrogens in the sample. For alkylation or other methods, consult specific protocols, but a significant excess is standard.[10]

  • Suboptimal Reaction Temperature or Time: Derivatization of a sterically hindered carboxylic acid may require more energy and time.

    • Solution: While many reactions proceed at room temperature, heating is often required.[9] For silylation with BSTFA or BSA, heating at 60-80°C for 30-60 minutes can significantly improve yield.[6] If yield is still low, try extending the reaction time and analyzing aliquots periodically to monitor progress.[9]

  • Reagent Degradation: Derivatization reagents can degrade over time, especially after being opened.

    • Solution: Store reagents in a desiccator, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place as recommended by the manufacturer. Use a fresh vial of reagent if degradation is suspected.

Problem 2: Presence of Multiple or Unexpected Peaks in the Chromatogram

Q: I see my derivatized product peak, but there are other significant, unexpected peaks. What are they?

A: The appearance of extraneous peaks can complicate quantification and identification. Here are the likely culprits:

  • Incomplete Derivatization: This will result in a peak for your derivatized product and a peak for the underivatized this compound (which will likely be broad and tailing).

    • Solution: Re-optimize the reaction conditions as described in Problem 1 (increase reagent, time, temperature; ensure dryness).

  • Reagent Artifacts: Excess reagent or its byproducts can appear as peaks in the chromatogram. For example, the byproduct of BSTFA is N-methyltrifluoroacetamide, which is volatile and may not interfere, but excess reagent itself can create large peaks.[7]

    • Solution: Check the chromatogram of a reagent blank (reagent + solvent only) to identify these peaks. If they interfere with your analyte, you may need to remove the excess reagent post-reaction (e.g., gentle evaporation under nitrogen) or adjust chromatographic conditions to separate them.

  • Side Reactions: The analyte or other matrix components might undergo unexpected reactions.

    • Solution: This is a complex issue that may require sample cleanup prior to derivatization to remove interfering substances. Using a more specific derivatization reagent can also help. Mass spectrometry is invaluable here for identifying the structure of the byproduct peaks.[11]

Problem 3: Poor Reproducibility (Inconsistent Peak Areas)

Q: My peak areas for the same concentration are varying significantly between runs. How can I improve my precision?

A: Poor reproducibility is often a result of subtle inconsistencies in the workflow.

  • Inconsistent Reaction Conditions: Small variations in temperature, time, or reagent volumes between samples can lead to different derivatization efficiencies.

    • Solution: Use a heating block or water bath for consistent temperature control. Use high-precision pipettes for all liquid handling. Prepare a master mix of reagent and solvent if preparing multiple samples.

  • Variable Sample Dryness: If some samples contain more residual moisture than others, the derivatization yield will vary.

    • Solution: Standardize your sample drying procedure. Ensure all samples are brought to complete dryness and handled quickly to prevent reabsorption of atmospheric moisture.

  • Matrix Effects: Components in complex biological samples (e.g., plasma, feces) can interfere with the derivatization reaction, either by consuming the reagent or inhibiting the reaction.[12]

    • Solution: Implement a robust sample extraction and cleanup procedure (e.g., liquid-liquid extraction or solid-phase extraction) before derivatization. The use of a stable isotope-labeled internal standard that is structurally similar to your analyte is highly recommended to correct for variability in both sample preparation and the derivatization step.

Troubleshooting Workflow

The following diagram provides a systematic approach to diagnosing common derivatization problems.

start Analyze Chromatogram q1 Is the product peak present? start->q1 no_peak No/Very Small Peak q1->no_peak No q2 Are there unexpected peaks? q1->q2 Yes solution_yield Troubleshoot Yield: 1. Check for moisture 2. Increase reagent/time/temp 3. Use fresh reagent no_peak->solution_yield clean_chrom Clean Chromatogram (Proceed with analysis) q2->clean_chrom No multi_peaks Multiple Peaks q2->multi_peaks Yes q3 Is there a peak for the underivatized acid? multi_peaks->q3 incomplete Incomplete Derivatization q3->incomplete Yes q4 Do peaks match reagent blank? q3->q4 No solution_incomplete Optimize Reaction: Increase reagent, time, or temp incomplete->solution_incomplete reagent_artifact Reagent Artifacts q4->reagent_artifact Yes side_reaction Potential Side Reaction (Investigate with MS) q4->side_reaction No solution_artifact 1. Subtract blank 2. Remove excess reagent 3. Adjust chromatography reagent_artifact->solution_artifact

Caption: A systematic workflow for troubleshooting derivatization issues.

Data & Reagent Comparison

The selection of a derivatization reagent is a critical step. The table below summarizes the characteristics of commonly used reagents for carboxylic acids for GC analysis.

ReagentAbbreviationTypeKey AdvantagesKey Considerations
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFASilylationHighly reactive, volatile byproducts that typically don't interfere with chromatography.[7]Extremely moisture sensitive. May require a catalyst (e.g., 1% TMCS) for hindered acids.[7]
N,O-Bis(trimethylsilyl)acetamideBSASilylationHighly reactive towards a broad range of functional groups including carboxylic acids.[13]Byproduct (N-trimethylsilylacetamide) is less volatile and may interfere with early eluting peaks.[7]
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFASilylationForms TBDMS derivatives which are more stable to hydrolysis than TMS derivatives.Slower reaction kinetics, often requires heating for longer periods (e.g., 60°C for 1 hour).[6]
Pentafluorobenzyl BromidePFBBrAlkylationForms stable PFB esters, ideal for trace analysis with ECD or NCI-MS detectors.[6][14]Reagent is a strong lachrymator and must be handled in a fume hood.[7]
Boron Trifluoride-MethanolBF3-MethanolAlkylationA classic, robust reagent for forming methyl esters of fatty acids.[7]Reagent is corrosive. Reaction requires heating.

Detailed Experimental Protocols

Protocol 1: Silylation using BSTFA + 1% TMCS for GC-MS Analysis

This protocol is a general starting point for creating volatile trimethylsilyl (TMS) esters.

  • Sample Preparation: Place the sample containing this compound into a 2 mL autosampler vial. If the sample is in a volatile solvent, evaporate it to complete dryness under a gentle stream of dry nitrogen gas.

  • Reagent Addition: Add 50 µL of a suitable anhydrous solvent (e.g., pyridine, acetonitrile, or toluene) to reconstitute the dried sample.

  • Derivatization: Add 100 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS) as a catalyst. The TMCS increases the reactivity of the BSTFA, which is particularly useful for branched acids.[7]

  • Reaction: Tightly cap the vial immediately. Vortex briefly (5-10 seconds). Place the vial in a heating block or oven at 70°C for 45 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Protocol 2: Esterification using PFBBr for High-Sensitivity GC-NCI-MS Analysis

This protocol is adapted for trace-level analysis where high sensitivity is required.[14][15]

  • Sample Preparation: After sample extraction (e.g., LLE or SPE), evaporate the final solvent to dryness under a stream of nitrogen.

  • Reconstitution: Add 100 µL of acetonitrile to the dried extract.

  • Derivatization: Add 10 µL of a 10% (w/v) solution of Pentafluorobenzyl Bromide (PFBBr) in acetonitrile and 10 µL of a catalyst solution (e.g., triethylamine or diisopropylethylamine, 10% in acetonitrile).

  • Reaction: Vortex the mixture and allow it to react at room temperature for 30 minutes. Some protocols may benefit from gentle heating (e.g., 60°C).

  • Quenching/Cleanup (Optional): After the reaction, the solvent can be evaporated and the residue reconstituted in a non-polar solvent like hexane for injection. This helps remove excess polar reagents and byproducts.

  • Analysis: Inject the final hexane solution into the GC-MS operating in Negative Chemical Ionization (NCI) mode.

References

Technical Support Center: Synthesis of 2-Ethyl-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethyl-4-methylpentanoic acid (CAS No. 108-81-6).[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide field-proven insights, troubleshooting guides in a direct question-and-answer format, and detailed protocols to enhance the success of your experiments.

Part 1: Frequently Asked Questions (FAQs) - General Troubleshooting

This section addresses high-level issues that can occur regardless of the specific synthetic route chosen.

Q1: My overall yield for this compound is consistently low. What are the general factors I should investigate first?

A1: Consistently low yields are often traced back to a few fundamental areas before scrutinizing the specific reaction mechanism.[2] A systematic approach is crucial.

  • Reagent Purity and Handling: Ensure all starting materials and reagents are of high purity and handled correctly. For instance, strong bases like sodium ethoxide or LDA are highly sensitive to moisture.[3] Use freshly opened solvents or ensure they are properly dried, as water can quench crucial intermediates like enolates or Grignard reagents.[4]

  • Reaction Conditions: Verify that temperature, reaction time, and atmospheric conditions are optimal. Many steps in these syntheses, particularly those involving strong bases, require an inert atmosphere (e.g., nitrogen or argon) and precise temperature control.[5]

  • Work-up and Purification Losses: Significant product loss can occur during the work-up and purification stages.[6] Branched-chain carboxylic acids can form emulsions during acid-base extractions, and their oily nature can make complete transfer between vessels difficult. Ensure you are allowing adequate time for layers to separate and consider back-extracting aqueous layers to recover all product.

Q2: I'm struggling with the purification of the final product. What are the most effective methods for an oily, branched carboxylic acid like this?

A2: Purifying this compound, a liquid at room temperature, requires separating it from unreacted starting materials, neutral byproducts, and potentially other acidic impurities.

  • Acid-Base Extraction: This is the most robust method for isolating carboxylic acids.[7] The general principle involves dissolving the crude product in an organic solvent (e.g., diethyl ether), extracting with an aqueous base (e.g., NaOH or NaHCO₃) to convert the carboxylic acid to its water-soluble carboxylate salt. The organic layer, containing neutral impurities, is discarded. The aqueous layer is then re-acidified (e.g., with HCl) to precipitate/re-form the carboxylic acid, which is then extracted back into an organic solvent.[8][9]

  • Vacuum Distillation: If acid-base extraction fails to remove impurities with similar acidity, fractional distillation under reduced pressure is a powerful technique for purifying liquid carboxylic acids.[7] This method separates compounds based on their boiling points.

  • Column Chromatography: While less common for simple carboxylic acids, chromatography on silica gel can be used. However, acids can streak on silica. To mitigate this, a small amount of acetic or formic acid is often added to the eluent.[2]

Below is a troubleshooting workflow for addressing low product yield.

LowYieldTroubleshooting start Low Product Yield Observed reagent_check Are all reagents pure and anhydrous? (e.g., solvents, bases, alkyl halides) start->reagent_check conditions_check Are reaction conditions optimal? (Temperature, Time, Inert Atmosphere) reagent_check->conditions_check Yes improve_reagents Action: Use fresh/purified reagents. Ensure anhydrous conditions. reagent_check->improve_reagents No workup_check Is product lost during workup? (Emulsions, Incomplete Extraction) conditions_check->workup_check Yes improve_conditions Action: Optimize temperature control. Increase reaction time. Use N2/Ar. conditions_check->improve_conditions No endpoint Yield Improved workup_check->endpoint No improve_workup Action: Use brine to break emulsions. Back-extract aqueous layers. workup_check->improve_workup Yes improve_reagents->start Re-run Experiment improve_conditions->start Re-run Experiment improve_workup->start Re-run Experiment

Caption: Troubleshooting workflow for low product yield.

Part 2: Synthesis-Specific Troubleshooting - The Malonic Ester Pathway

The malonic ester synthesis is a classic and reliable method for preparing α-substituted carboxylic acids. However, it involves multiple steps, each with potential pitfalls.[10][11]

MalonicEsterSynthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Sequential Alkylation cluster_2 Step 3 & 4: Hydrolysis & Decarboxylation malonate Diethyl Malonate enolate Malonate Enolate malonate->enolate NaOEt monoalkyl Monoalkylated Ester enolate->monoalkyl 1. Isobutyl Bromide dialkyl Dialkylated Ester monoalkyl->dialkyl 1. NaOEt 2. Ethyl Iodide diacid Substituted Malonic Acid dialkyl->diacid H3O+, Heat product This compound diacid->product -CO2

Caption: Workflow for the Malonic Ester Synthesis.

Q3: My reaction produces a mixture of mono- and di-alkylated products at the first alkylation step, and my final product is contaminated with 4-methylpentanoic acid. How do I improve selectivity?

A3: This is a classic challenge in malonic ester synthesis. The monoalkylated malonic ester still possesses one acidic α-hydrogen and can be deprotonated and alkylated again.[12]

  • Causality: The root cause is the incomplete initial alkylation or the presence of excess base and alkylating agent after the first step, leading to a second, undesired alkylation.

  • Solution: Carefully control the stoichiometry. Use of a slight excess (1.05-1.1 equivalents) of the first alkylating agent (isobutyl bromide) can help drive the initial reaction to completion. It is also crucial to ensure the base is fully consumed before proceeding. For sequential, different alkylations, it is best to perform them as distinct steps: form the first enolate, add the first alkyl halide, and then repeat the process for the second alkyl group.

Q4: I'm seeing significant amounts of a higher molecular weight byproduct after the second alkylation step. Is this from polyalkylation and how can I prevent it?

A4: Yes, this is a major drawback of the malonic ester synthesis.[13] The formation of dialkylated structures can complicate purification and lower the yield of the desired product.

  • Causality: After the first ethyl group is added, the remaining α-hydrogen is still acidic and can be removed by the base, leading to a second ethylation if excess ethyl iodide and base are present.

  • Solution: To favor the desired mono-alkylation (with the ethyl group), you must precisely control the stoichiometry of your reagents.

ParameterTo Favor Mono-alkylation (Desired)To Minimize Di-alkylation (Pitfall)
Base (NaOEt) 1.0 equivalent>1.0 equivalent
Alkyl Halide (Ethyl Iodide) 1.0 - 1.05 equivalents>1.1 equivalents
Addition Method Add alkyl halide to the formed enolateAdd enolate to a solution of alkyl halide
Temperature Maintain at or below room temperatureElevated temperatures can increase side reactions

Q5: My hydrolysis (saponification) step seems incomplete, and I isolate unreacted ester after acidification. How can I drive this to completion?

A5: Incomplete ester hydrolysis is a common issue, especially with sterically hindered esters.

  • Causality: The hydrolysis of the two ester groups to carboxylic acids can be slow. Using sodium hydroxide can sometimes be problematic as the sodium salt of the di-acid may precipitate, creating a semi-solid mass that hinders the reaction.[14]

  • Solution:

    • Use Potassium Hydroxide (KOH): KOH is often preferred for saponification as potassium salts are generally more soluble, keeping the reaction mixture homogeneous.[14]

    • Increase Reaction Time and Temperature: Refluxing the reaction mixture for an extended period (2-4 hours) is typically necessary to ensure complete hydrolysis.

    • Remove Ethanol Byproduct: As the saponification proceeds, it produces ethanol. According to Le Chatelier's principle, this can slow the reaction. A useful technique is to distill off the ethanol as it forms to drive the equilibrium toward the products.[14]

Q6: The final decarboxylation step is sluggish, and my product is contaminated with 2-ethyl-2-isobutylmalonic acid. How can I ensure complete decarboxylation?

A6: β-keto acids and substituted malonic acids readily decarboxylate upon heating, but the conditions need to be sufficient.[15]

  • Causality: Insufficient heat or reaction time will lead to incomplete loss of CO₂ from the malonic acid intermediate.

  • Solution: After hydrolysis and acidification of the reaction mixture, the resulting substituted malonic acid can be heated strongly (typically to 120-180 °C).[16] This is often done after removing the solvent. The evolution of CO₂ gas is a clear indicator that the reaction is proceeding. Continue heating until gas evolution ceases to ensure the reaction is complete.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Malonic Ester Synthesis

This protocol is a representative procedure and should be adapted and optimized for your specific laboratory conditions.

Step 1 & 2: Sequential Alkylation of Diethyl Malonate

  • Equip a flame-dried 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Maintain an inert atmosphere using nitrogen or argon.

  • In the flask, dissolve sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL).

  • Once all the sodium has reacted to form sodium ethoxide, cool the solution to room temperature. Add diethyl malonate (16.0 g, 0.1 mol) dropwise.

  • Add 1-bromo-2-methylpropane (isobutyl bromide) (13.7 g, 0.1 mol) dropwise to the solution. Stir the mixture at room temperature for 2 hours, then heat to reflux for 1 hour to ensure complete mono-alkylation.

  • Cool the reaction mixture. Add a second equivalent of sodium ethoxide, prepared separately (2.3 g Na in 50 mL ethanol).

  • Add ethyl iodide (15.6 g, 0.1 mol) dropwise and reflux for 2-3 hours until the second alkylation is complete (monitor by TLC).

Step 3 & 4: Hydrolysis and Decarboxylation

  • To the cooled reaction mixture, add a solution of potassium hydroxide (22.4 g, 0.4 mol) in water (50 mL).[14]

  • Heat the mixture to reflux for 3 hours to hydrolyze the ester. Arrange for distillation to remove the ethanol formed during the reaction.[14]

  • After cooling, carefully acidify the mixture with cold 6M HCl until the pH is ~1-2. An oily layer of the substituted malonic acid should separate.

  • Heat the mixture to 140-160 °C. Vigorous bubbling (CO₂ evolution) should occur. Maintain this temperature until gas evolution ceases completely (approx. 1-2 hours).

  • Cool the mixture to room temperature.

Protocol 2: Work-up and Purification

  • Transfer the cooled reaction mixture from Protocol 1 to a separatory funnel.

  • Extract the product into diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL) to help break any emulsions.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation to yield pure this compound.[7][8]

References

Technical Support Center: A Researcher's Guide to Improving the Recovery of 2-Ethyl-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recovery and purification of 2-Ethyl-4-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. As Senior Application Scientists, we have synthesized our expertise to help you navigate the common challenges encountered during the isolation of this valuable branched-chain carboxylic acid.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the recovery and purification of this compound, providing concise and actionable answers.

Q1: What are the primary methods for recovering this compound from a reaction mixture?

The most effective and widely used method for recovering this compound is liquid-liquid extraction , which leverages the acidic nature of the carboxyl group. This is typically followed by fractional distillation under reduced pressure for purification to a high degree.

Q2: What are the most common impurities I might encounter?

The impurities in your crude product will largely depend on the synthetic route employed. Common synthesis methods include the oxidation of 2-ethyl-4-methylpentanal or the hydrolysis of its corresponding ester.[1] Therefore, potential impurities include:

  • Unreacted Starting Materials: Residual 2-ethyl-4-methylpentanal or the corresponding ester.

  • Byproducts from Oxidation: If the synthesis involves oxidation, you might have residual oxidizing agents or their byproducts.

  • Isomeric Acids: Depending on the specificity of the synthesis, other C8 carboxylic acid isomers could be present.

  • Solvents: Residual reaction or extraction solvents.

  • Water: Moisture can be introduced during the workup.

Q3: How can I assess the purity of my recovered this compound?

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and effective method for assessing the purity of this compound. This technique allows for the separation and quantification of volatile impurities. For non-volatile impurities, High-Performance Liquid Chromatography (HPLC) may be more suitable. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also an excellent tool for structural confirmation and purity assessment.

Q4: What are the key physical and chemical properties of this compound relevant to its purification?

Understanding the physicochemical properties of this compound is crucial for designing an effective purification strategy.

PropertyValueSignificance for Purification
Molecular Formula C₈H₁₆O₂-
Molecular Weight 144.21 g/mol [1]Important for characterization and stoichiometric calculations.
Boiling Point 218-220 °C at 760 Torr[1]A high boiling point suggests that vacuum distillation is necessary to prevent decomposition.
Predicted pKa ~4.82[2]Critical for determining the optimal pH for efficient liquid-liquid extraction.
Solubility Limited in water; high in organic solvents.[1]Forms the basis of liquid-liquid extraction. The acid is soluble in the organic phase, while its salt is soluble in the aqueous phase.
Appearance Colorless to yellow oil[1]A visual indicator of purity. Coloration may suggest the presence of impurities or degradation products.
Density ~0.9 g/cm³[1]Being less dense than water, it will form the upper layer in an extraction with an aqueous solution.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the recovery and purification of this compound.

Troubleshooting Liquid-Liquid Extraction
Problem Potential Cause Troubleshooting Steps & Explanations
Low Recovery of Product Incomplete Deprotonation The pH of the aqueous base may not be high enough to fully deprotonate the carboxylic acid. With a pKa of ~4.82, a pH of at least 6.8 is needed for >99% deprotonation. Use a stronger base (e.g., 1-2 M NaOH instead of NaHCO₃) or increase the volume of the basic solution.
Insufficient Mixing The two phases were not mixed thoroughly enough for efficient mass transfer. Gently invert the separatory funnel multiple times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
Product Precipitation The carboxylate salt may have limited solubility in the aqueous phase, especially if the concentration is high. Dilute the aqueous phase with more water to redissolve the salt.
Emulsion Formation Vigorous Shaking Shaking the separatory funnel too aggressively can lead to the formation of a stable emulsion at the interface of the two layers. Gently swirl or invert the funnel instead of shaking.
Presence of Surfactants Impurities from the reaction mixture can act as surfactants and stabilize the emulsion. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.
Difficulty in Phase Separation Similar Densities If the organic solvent used has a density close to that of water, phase separation can be slow and indistinct. Choose a solvent with a significantly different density (e.g., diethyl ether, ethyl acetate).
Cloudy Organic Layer after Back-Extraction Incomplete Neutralization
Water in Organic Layer The organic layer is saturated with water. Wash the organic layer with brine to remove excess water, and then dry it over an anhydrous drying agent like MgSO₄ or Na₂SO₄.
Troubleshooting Distillation
Problem Potential Cause Troubleshooting Steps & Explanations
Product Decomposition (Darkening) Distillation Temperature is Too High The atmospheric boiling point of this compound is high, and prolonged heating can cause decomposition. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.
Bumping/Unstable Boiling Uneven Heating Localized overheating can cause violent bumping. Use a magnetic stirrer or add boiling chips to the distillation flask to ensure smooth boiling.
Poor Separation of Impurities Inefficient Fractionating Column The column may not have enough theoretical plates to separate components with close boiling points. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).
Distillation Rate is Too Fast A high distillation rate does not allow for proper vapor-liquid equilibrium to be established in the column. Reduce the heating rate to allow for a slow and steady collection of distillate.
Low Recovery Hold-up in the Apparatus A significant amount of product can be lost on the surfaces of a large distillation apparatus, especially for small-scale purifications. Use an appropriately sized apparatus for your sample volume.
Leaks in the Vacuum System Leaks will prevent the system from reaching the desired low pressure, resulting in a higher boiling point. Check all joints and connections for a proper seal. Use high-vacuum grease on ground glass joints.

Experimental Protocols

These protocols provide step-by-step guidance for the recovery and purification of this compound.

Protocol 1: Liquid-Liquid Extraction for the Recovery of this compound

This protocol is designed to separate this compound from neutral organic impurities.

Materials:

  • Crude reaction mixture containing this compound in an organic solvent.

  • 1 M Sodium Hydroxide (NaOH) solution.

  • 3 M Hydrochloric Acid (HCl) solution.

  • Diethyl ether (or another suitable organic solvent).

  • Saturated Sodium Chloride (brine) solution.

  • Anhydrous Magnesium Sulfate (MgSO₄).

  • Separatory funnel, beakers, Erlenmeyer flasks.

  • pH paper.

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of 1 M NaOH solution.

  • Stopper the funnel and gently invert it several times, venting frequently.

  • Allow the layers to separate. The aqueous layer (bottom) should contain the sodium salt of your carboxylic acid.

  • Drain the aqueous layer into a clean beaker.

  • Repeat the extraction of the organic layer with a fresh portion of 1 M NaOH to ensure complete recovery.

  • Combine the aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 3 M HCl dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). You should observe the formation of an oily layer or a precipitate of this compound.

  • Transfer the acidified solution back to the separatory funnel.

  • Add a volume of diethyl ether to extract the protonated carboxylic acid.

  • Gently mix and allow the layers to separate.

  • Drain the aqueous layer and collect the organic layer.

  • Repeat the extraction of the aqueous layer with fresh diethyl ether.

  • Combine the organic extracts.

  • Wash the combined organic extracts with brine to remove residual water.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Fractional Vacuum Distillation

This protocol is for the purification of crude this compound.

Materials:

  • Crude this compound.

  • Fractional distillation apparatus with a vacuum adapter.

  • Heating mantle and magnetic stirrer.

  • Vacuum pump with a pressure gauge.

  • Boiling chips or magnetic stir bar.

Procedure:

  • Set up the fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Place the crude this compound and a boiling chip or stir bar into the distillation flask.

  • Begin stirring and gradually apply vacuum to the system.

  • Once the desired pressure is reached and stable, begin heating the distillation flask.

  • Collect any low-boiling fractions (likely residual solvents) in a separate receiving flask.

  • As the temperature rises, the main fraction of this compound will begin to distill. Collect this fraction in a clean, pre-weighed receiving flask. The boiling point will depend on the pressure; aim for a slow and steady distillation.

  • Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure fraction.

  • Stop the distillation when the temperature begins to drop or when only a small residue remains in the distillation flask.

  • Allow the apparatus to cool completely before releasing the vacuum.

Protocol 3: Purity Assessment by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of your this compound sample.

Materials:

  • Purified this compound sample.

  • A suitable volatile solvent (e.g., dichloromethane, hexane).

  • GC instrument with an FID or MS detector.

Procedure:

  • Sample Preparation: Prepare a dilute solution of your sample (~1 mg/mL) in the chosen solvent.

  • GC Conditions (Example):

    • Column: A non-polar capillary column (e.g., DB-1, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: 50 °C for 2 min, then ramp to 250 °C at 10 °C/min.

    • Detector Temperature: 280 °C (FID) or as per MS requirements.

    • Carrier Gas: Helium or Nitrogen.

  • Inject a small volume (e.g., 1 µL) of your sample into the GC.

  • Data Analysis: Analyze the resulting chromatogram. The purity can be estimated by the relative area percentage of the main peak. Identify any impurity peaks by their retention times and, if using MS, by their mass spectra.

Diagrams and Data

Workflow Diagrams

Recovery_Workflow cluster_extraction Liquid-Liquid Extraction cluster_purification Purification reaction_mixture Crude Reaction Mixture (in Organic Solvent) add_base Add Aqueous Base (e.g., 1M NaOH) reaction_mixture->add_base separate_layers Separate Layers add_base->separate_layers aqueous_layer Aqueous Layer (Carboxylate Salt) separate_layers->aqueous_layer Collect organic_impurities Organic Layer (Neutral Impurities) separate_layers->organic_impurities Discard acidify Acidify Aqueous Layer (e.g., 3M HCl) aqueous_layer->acidify re_extract Re-extract with Organic Solvent acidify->re_extract crude_product Crude Product in Organic Solvent re_extract->crude_product dry_and_concentrate Dry and Concentrate crude_product->dry_and_concentrate distillation Fractional Vacuum Distillation dry_and_concentrate->distillation pure_product Pure 2-Ethyl-4- methylpentanoic Acid distillation->pure_product

Caption: General workflow for the recovery and purification of this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Ethyl-4-methylpentanoic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and scalable production of chiral carboxylic acids is of paramount importance. 2-Ethyl-4-methylpentanoic acid, a branched-chain carboxylic acid, serves as a critical building block and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif is found in a number of compounds under investigation for a range of therapeutic applications. The selection of an appropriate synthetic route is a decision with significant implications for yield, purity, cost, and scalability.

This guide provides a comparative analysis of three distinct and viable synthetic routes for this compound. Each route is presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and an objective evaluation of its advantages and disadvantages. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, enabling informed decisions in the laboratory and during process scale-up.

Introduction to this compound

This compound (CAS No: 56640-31-4) is a chiral carboxylic acid with the molecular formula C₈H₁₆O₂.[1][2][3] Its structure, featuring an ethyl group at the alpha-position and an isobutyl group, imparts specific lipophilic and steric properties that are often desirable in medicinal chemistry for optimizing drug-target interactions.

Comparative Synthesis Routes

This guide will explore the following three synthetic pathways:

  • Malonic Ester Synthesis: A classic and versatile method for the formation of substituted carboxylic acids.[4][5][6][7]

  • Grignard Reaction with Carbon Dioxide: A fundamental organometallic approach for carbon-carbon bond formation and carboxylation.

  • Aldol Condensation followed by Oxidation: A powerful method for constructing the carbon skeleton, followed by functional group transformation.

Route 1: Malonic Ester Synthesis

The malonic ester synthesis is a reliable and well-established method for the preparation of mono- and di-substituted acetic acids.[7] The strategy involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.[6]

Reaction Scheme

Malonic_Ester_Synthesis diethyl_malonate Diethyl Malonate enolate Enolate Intermediate diethyl_malonate->enolate 1. NaOEt, EtOH alkylated_malonate Dialkylated Malonate enolate->alkylated_malonate 2. Isobutyl bromide 3. NaOEt, EtOH 4. Ethyl iodide diacid Dicarboxylic Acid alkylated_malonate->diacid H₃O⁺, Δ product This compound diacid->product Decarboxylation (-CO₂)

Caption: Malonic Ester Synthesis Pathway for this compound.

Experimental Protocol

Step 1: Formation of the Enolate and First Alkylation.

  • To a solution of sodium ethoxide (NaOEt) prepared from sodium (1.1 eq) in absolute ethanol, diethyl malonate (1.0 eq) is added dropwise at 0 °C.

  • The mixture is stirred for 30 minutes to ensure complete formation of the enolate.

  • Isobutyl bromide (1.0 eq) is then added, and the reaction mixture is refluxed for 4-6 hours.

Step 2: Second Alkylation.

  • After cooling to room temperature, a second equivalent of sodium ethoxide is added.

  • Ethyl iodide (1.0 eq) is subsequently added, and the mixture is refluxed for another 4-6 hours.

Step 3: Hydrolysis and Decarboxylation.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is then treated with a 20% aqueous solution of hydrochloric acid and heated at reflux for 12-18 hours to effect both ester hydrolysis and decarboxylation.

  • After cooling, the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to afford the crude product.

  • Purification is achieved by vacuum distillation.

Scientific Rationale and Insights

The acidity of the α-protons of diethyl malonate (pKa ≈ 13) allows for easy deprotonation by a moderately strong base like sodium ethoxide. The resulting enolate is a soft nucleophile, which readily undergoes Sₙ2 reaction with primary alkyl halides. A sequential double alkylation is necessary to introduce both the isobutyl and ethyl groups. The final acidic hydrolysis and heating drive the decarboxylation of the resulting β-keto acid, yielding the desired product. One of the major drawbacks of this method is the potential for dialkylation in the first step if an excess of the alkylating agent is used, which can complicate purification and lower the yield.[6]

Route 2: Grignard Synthesis

The Grignard reaction is a powerful tool for forming carbon-carbon bonds. In this route, a Grignard reagent is prepared from an appropriate alkyl halide and then reacted with carbon dioxide (as dry ice) to form the carboxylate salt, which is subsequently protonated to yield the carboxylic acid.

Reaction Scheme

Grignard_Synthesis alkyl_halide 2-Bromopentane grignard_reagent sec-Pentylmagnesium bromide alkyl_halide->grignard_reagent Mg, dry ether carboxylate Magnesium Carboxylate grignard_reagent->carboxylate 1. CO₂ (dry ice) 2. H₃O⁺ product This compound carboxylate->product Protonation

Caption: Grignard Synthesis Pathway for this compound.

Experimental Protocol

Step 1: Preparation of the Grignard Reagent.

  • Magnesium turnings (1.2 eq) are placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of 2-bromo-4-methylpentane (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. A crystal of iodine may be added to activate the magnesium surface.

  • The reaction mixture is stirred and may require gentle heating to maintain a steady reflux. The reaction is complete when most of the magnesium has been consumed.

Step 2: Carboxylation.

  • The Grignard solution is cooled in an ice-salt bath.

  • Finely crushed dry ice (solid CO₂) is added portion-wise to the vigorously stirred Grignard solution. An excess of dry ice is used to ensure complete reaction and to minimize the formation of ketone byproducts.

  • The reaction mixture is allowed to warm to room temperature, and the excess ether is removed.

Step 3: Workup.

  • The resulting magnesium carboxylate salt is hydrolyzed by the slow addition of dilute hydrochloric acid.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation.

Scientific Rationale and Insights

The formation of the Grignard reagent is a critical step that requires strictly anhydrous conditions to prevent quenching by protic solvents. The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic. This nucleophile readily attacks the electrophilic carbon of carbon dioxide. The initial product is a magnesium carboxylate salt, which upon acidic workup, yields the final carboxylic acid. A key challenge in this synthesis is the potential for the Grignard reagent to react with the starting alkyl halide (Wurtz-type coupling), leading to the formation of dimeric byproducts.

Route 3: Aldol Condensation and Oxidation

This route involves the construction of the carbon backbone via a crossed aldol condensation between propanal and isobutyraldehyde, followed by oxidation of the resulting α,β-unsaturated aldehyde to the carboxylic acid.

Reaction Scheme

Aldol_Oxidation_Synthesis propanal Propanal aldol_adduct Aldol Adduct propanal->aldol_adduct Base (e.g., NaOH) isobutyraldehyde Isobutyraldehyde isobutyraldehyde->aldol_adduct en_aldehyde 2-Ethyl-4-methyl-2-pentenal aldol_adduct->en_aldehyde Dehydration (-H₂O) product This compound en_aldehyde->product Oxidation (e.g., KMnO₄ or Jones Reagent)

Caption: Aldol Condensation and Oxidation Pathway.

Experimental Protocol

Step 1: Crossed Aldol Condensation.

  • A solution of sodium hydroxide (0.1 eq) in water is cooled to 10-15 °C.

  • A mixture of propanal (1.0 eq) and isobutyraldehyde (1.2 eq) is added dropwise to the stirred base solution, maintaining the temperature below 20 °C. Isobutyraldehyde is used in slight excess to favor the desired crossed-aldol product.[8]

  • The reaction is stirred for 2-3 hours at room temperature. The organic layer is then separated.

Step 2: Dehydration.

  • The crude aldol adduct is heated, often with a trace amount of acid (e.g., p-toluenesulfonic acid), to facilitate dehydration to the α,β-unsaturated aldehyde.

Step 3: Oxidation.

  • The crude 2-ethyl-4-methyl-2-pentenal is dissolved in a suitable solvent like acetone.

  • The solution is cooled in an ice bath, and a solution of potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄/acetone) is added dropwise until a persistent color change is observed.

  • The reaction mixture is stirred for several hours at room temperature.

Step 4: Workup.

  • The excess oxidant is quenched (e.g., with sodium bisulfite for KMnO₄).

  • The mixture is filtered to remove manganese dioxide or chromium salts.

  • The filtrate is acidified and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The final product is purified by vacuum distillation.

Scientific Rationale and Insights

Crossed aldol condensations can be challenging due to the potential for self-condensation of both aldehyde starting materials and the formation of multiple products. In this case, the enolate of propanal is formed, which then attacks the more sterically hindered and less enolizable isobutyraldehyde. Using a slight excess of isobutyraldehyde can help drive the reaction towards the desired product. The subsequent oxidation of the α,β-unsaturated aldehyde to the carboxylic acid is a standard transformation. The choice of oxidant is critical; strong oxidants are required, but care must be taken to avoid over-oxidation or side reactions.

Performance Comparison

ParameterMalonic Ester SynthesisGrignard SynthesisAldol Condensation & Oxidation
Starting Materials Diethyl malonate, isobutyl bromide, ethyl iodide2-Bromo-4-methylpentane, magnesium, CO₂Propanal, isobutyraldehyde
Reagent Cost & Availability ModerateModerate to High (Grignard reagent)Low
Typical Yield 50-70%60-80%40-60%
Purity of Crude Product Good, but may contain dialkylated byproductsGood, but may contain Wurtz coupling byproductsModerate, may contain self-condensation products
Scalability GoodModerate (requires strict anhydrous conditions)Excellent
Safety Considerations Use of sodium metal and flammable solventsHighly reactive Grignard reagent, pyrophoric potentialUse of strong oxidants (KMnO₄, CrO₃) which are toxic and require careful handling
Environmental Impact Use of halogenated compounds and organic solventsUse of ether and halogenated starting materialsUse of heavy metal oxidants (CrO₃) is a significant concern

Conclusion

The choice of the optimal synthesis route for this compound is contingent upon the specific requirements of the project, including scale, purity specifications, cost constraints, and safety infrastructure.

  • The Malonic Ester Synthesis offers a reliable and well-understood pathway, particularly for laboratory-scale synthesis. Its primary drawback is the multi-step nature and the potential for byproduct formation.

  • The Grignard Synthesis provides a more direct route with potentially higher yields. However, it demands stringent control over reaction conditions, particularly the exclusion of moisture, which can be challenging on a larger scale.

  • The Aldol Condensation and Oxidation route is often the most cost-effective, utilizing readily available starting materials. The main challenges lie in controlling the selectivity of the crossed aldol reaction and the environmental and safety concerns associated with the use of strong, often toxic, oxidizing agents.

For early-stage research where material requirements are modest, the Malonic Ester or Grignard synthesis routes may be preferred for their predictability and the generally higher purity of the crude product. For process development and large-scale manufacturing, the Aldol Condensation route, despite its challenges, may be the most economically viable, provided that the selectivity and oxidation steps can be optimized and performed safely with appropriate waste management protocols.

References

A Comparative Analysis of the Teratogenic Potential of 2-Ethyl-4-methylpentanoic Acid and Valproic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the teratogenic profiles of 2-Ethyl-4-methylpentanoic acid (EMPA) and the established antiepileptic drug, valproic acid (VPA). For researchers and professionals in drug development, understanding the structure-activity relationships that govern the teratogenicity of small molecules is paramount for designing safer therapeutics. This document synthesizes findings from key studies to elucidate the differences in teratogenic potential between these two structurally related compounds, offering insights into the underlying mechanisms and the experimental approaches used for their evaluation.

Introduction: The Challenge of Valproic Acid's Teratogenicity

Valproic acid (VPA) is a widely prescribed medication for the treatment of epilepsy and bipolar disorder. Despite its therapeutic efficacy, VPA is a known human teratogen, associated with an increased risk of major congenital malformations, particularly neural tube defects like spina bifida, when exposure occurs during the first trimester of pregnancy. This severe side effect has driven research into developing safer VPA analogs that retain therapeutic activity while exhibiting reduced or no teratogenicity. One such analog is this compound (EMPA).

Structural Differences and Their Teratogenic Implications

The teratogenicity of VPA is thought to be linked to its chemical structure. VPA is a short-chain fatty acid with a simple eight-carbon backbone. In contrast, EMPA, an isomer of VPA, possesses a methyl group at the C4 position. This seemingly minor structural modification has profound implications for the molecule's biological activity and teratogenic potential.

cluster_VPA Valproic Acid (VPA) cluster_EMPA This compound (EMPA) VPA_structure CH₃CH₂CH₂(CH(CH₂CH₃))COOH EMPA_structure CH₃CH(CH₃)CH₂CH(CH₂CH₃)COOH cluster_VPA_pathway VPA Teratogenic Pathway VPA Valproic Acid (VPA) HDAC Histone Deacetylase (HDAC) VPA->HDAC Inhibits Hyperacetylation Hyperacetylation VPA->Hyperacetylation Leads to Histones Histones HDAC->Histones Deacetylates Gene_Expression Altered Gene Expression Hyperacetylation->Gene_Expression Teratogenicity Teratogenicity (e.g., Neural Tube Defects) Gene_Expression->Teratogenicity Start Start: Timed Mating (GD 0) Collection Embryo Collection (GD 9.5) Start->Collection Explantation Explantation of Embryos Collection->Explantation Culture_Setup Culture Setup with VPA/EMPA Explantation->Culture_Setup Incubation_24h Incubation (24h) & Regassing Culture_Setup->Incubation_24h Incubation_48h Incubation (48h) Incubation_24h->Incubation_48h Assessment Morphological Assessment Incubation_48h->Assessment End End: Data Analysis Assessment->End

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the precise identification and characterization of organic molecules are paramount. Subtle differences in molecular structure can lead to vastly different chemical and biological properties. This guide provides a detailed comparative analysis of the spectroscopic data for 2-Ethyl-4-methylpentanoic acid and its structurally related compounds: pentanoic acid, 4-methylpentanoic acid, and 2-ethylpentanoic acid. By examining their respective Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we can elucidate the unique spectral fingerprints that arise from their distinct structural features. This analysis serves as a practical reference for researchers, scientists, and drug development professionals in unequivocally identifying these compounds.

Introduction to the Compounds

The four carboxylic acids under investigation share a pentanoic acid backbone but differ in their alkyl substitution patterns. Understanding these structural nuances is the key to interpreting their spectroscopic data.

  • Pentanoic Acid: A straight-chain five-carbon carboxylic acid.

  • 4-Methylpentanoic Acid: A five-carbon carboxylic acid with a methyl group at the C4 position.

  • 2-Ethylpentanoic Acid: A five-carbon carboxylic acid with an ethyl group at the C2 position.

  • This compound: A five-carbon carboxylic acid with an ethyl group at the C2 position and a methyl group at the C4 position.

The presence and position of these alkyl substituents create unique electronic environments for the various atoms and bonds within each molecule, leading to distinguishable spectroscopic signatures.

Structures pa Pentanoic Acid (C5H10O2) pa_struct mpa 4-Methylpentanoic Acid (C6H12O2) mpa_struct epa 2-Ethylpentanoic Acid (C7H14O2) epa_struct empa This compound (C8H16O2) empa_struct

Figure 1: Molecular structures of the compared carboxylic acids.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The characteristic functional groups of these carboxylic acids will exhibit prominent absorption bands.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding a sufficient number of scans (e.g., 32) to achieve a good signal-to-noise ratio.

  • Process the resulting spectrum by performing a background subtraction.

Comparative IR Data:

Functional GroupThis compound (cm⁻¹)Pentanoic Acid (cm⁻¹)4-Methylpentanoic Acid (cm⁻¹)2-Ethylpentanoic Acid (cm⁻¹)
O-H stretch (Carboxylic Acid)~2960 (broad)~2960 (broad)~2960 (broad)~2960 (broad)
C-H stretch (Alkyl)~2950-2850~2950-2850~2950-2850~2950-2850
C=O stretch (Carboxylic Acid)~1705~1710~1708~1706
C-O stretch~1290~1285~1290~1290
O-H bend~930~930~930~930

Analysis:

The most prominent features in the IR spectra of all four compounds are the very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ and the strong, sharp carbonyl (C=O) stretching absorption around 1710 cm⁻¹. These are characteristic of a hydrogen-bonded carboxylic acid dimer.

The C-H stretching vibrations of the alkyl chains appear in the 3000-2800 cm⁻¹ region. While subtle differences in the shape and fine structure of these bands exist due to the different alkyl frameworks, they are generally not sufficient for unambiguous identification on their own. The primary distinguishing features will be more apparent in the NMR and mass spectra.

¹H NMR Spectroscopy Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Experimental Protocol: ¹H NMR Spectroscopy

  • Dissolve approximately 5-10 mg of the carboxylic acid sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of at least 300 MHz.

  • Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons and analyze the chemical shifts (δ) and coupling patterns (multiplicities).

Comparative ¹H NMR Data (Predicted Chemical Shifts in CDCl₃):

ProtonThis compound (δ, mult.)Pentanoic Acid (δ, mult.)4-Methylpentanoic Acid (δ, mult.)2-Ethylpentanoic Acid (δ, mult.)
-COOH~10-12 (s, br)~10-12 (s, br)~10-12 (s, br)~10-12 (s, br)
α-H~2.3 (m)~2.4 (t)~2.3 (t)~2.2 (m)
β-H~1.5 (m)~1.6 (sextet)~1.5 (m)~1.5 (m)
γ-H~1.2 (m)~1.4 (sextet)~1.7 (m)~1.4 (m)
δ-H-~0.9 (t)~0.9 (d)-
Ethyl-CH₂~1.6 (m)--~1.6 (m)
Ethyl-CH₃~0.9 (t)--~0.9 (t)
Methyl (C4)~0.9 (d)-~0.9 (d)-

Analysis:

The ¹H NMR spectra provide clear distinctions between the isomers.

  • This compound exhibits the most complex spectrum due to its branched structure. The α-proton will be a multiplet, and there will be distinct signals for the ethyl group at the C2 position and the two methyl groups of the isobutyl fragment at the C4 end, which will appear as a doublet.

  • Pentanoic acid shows a relatively simple spectrum with a triplet for the terminal methyl group, and overlapping multiplets for the methylene groups.

  • 4-Methylpentanoic acid is distinguished by a doublet for the two terminal methyl groups at the C4 position, integrating to six protons.

  • 2-Ethylpentanoic acid will show signals for the ethyl group at the C2 position, with the α-proton appearing as a multiplet.

HNMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis dissolve Dissolve in CDCl₃ add_tms Add TMS (Reference) dissolve->add_tms acquire Acquire Spectrum (≥300 MHz) add_tms->acquire process Fourier Transform, Phase & Baseline Correction acquire->process analyze Analyze Chemical Shifts, Integration & Multiplicity process->analyze

Figure 2: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy Analysis

Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Prepare the sample as described for ¹H NMR spectroscopy, though a higher concentration (20-50 mg) may be beneficial.

  • Acquire a proton-decoupled ¹³C NMR spectrum. This results in each unique carbon atom appearing as a single line.

  • The number of signals in the spectrum corresponds to the number of chemically non-equivalent carbon atoms.

Comparative ¹³C NMR Data (Predicted Chemical Shifts in CDCl₃):

CarbonThis compound (δ)Pentanoic Acid (δ)4-Methylpentanoic Acid (δ)2-Ethylpentanoic Acid (δ)
C=O~182~180~180~181
C2~49~34~34~50
C3~39~27~27~29
C4~25~22~28~21
C5-~14-~14
Ethyl-CH₂~26--~26
Ethyl-CH₃~12--~12
Methyl (C4)~23-~22-

Analysis:

The number of signals in the ¹³C NMR spectrum is a powerful tool for distinguishing these isomers.

  • This compound will show eight distinct signals, corresponding to the eight unique carbon atoms in its structure.

  • Pentanoic acid will have five signals.

  • 4-Methylpentanoic acid will exhibit six signals.

  • 2-Ethylpentanoic acid will display seven signals.

The chemical shifts of the carbons, particularly the α-carbon and the carbons of the substituents, provide further confirmation of the structure.

Mass Spectrometry Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Separate the resulting positively charged fragments based on their mass-to-charge ratio (m/z).

  • Detect the fragments to generate a mass spectrum.

Comparative Mass Spectrometry Data:

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound144115, 101, 87, 73, 57, 43
Pentanoic Acid10273, 60, 45
4-Methylpentanoic Acid11673, 60, 57, 43
2-Ethylpentanoic Acid130101, 87, 73, 57

Analysis:

The molecular ion peak (M⁺) immediately differentiates the compounds based on their molecular weights. The fragmentation patterns provide further structural confirmation.

  • This compound (MW=144) : The fragmentation is influenced by the branching. Loss of an ethyl radical (M-29) to give a fragment at m/z 115, and loss of a propyl radical (M-43) to give a fragment at m/z 101 are expected. The McLafferty rearrangement can also occur.

  • Pentanoic acid (MW=102) : A prominent fragment at m/z 60 is due to the McLafferty rearrangement.

  • 4-Methylpentanoic acid (MW=116) : Also shows a McLafferty rearrangement product at m/z 60. The loss of an isobutyl radical (M-57) is also possible.

  • 2-Ethylpentanoic acid (MW=130) : Key fragments arise from the loss of an ethyl radical (M-29) to give m/z 101 and cleavage at the α-carbon.

MS_Fragmentation M Molecular Ion (M+) F1 Fragment 1 M->F1 - R1• F2 Fragment 2 M->F2 - R2• F3 ... M->F3 - etc. Neutral Neutral Loss F1->Neutral

Figure 3: General fragmentation pathways in mass spectrometry.

Conclusion

The spectroscopic techniques of IR, NMR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous identification of this compound and its structural isomers. While IR spectroscopy confirms the presence of the carboxylic acid functional group common to all four compounds, NMR and mass spectrometry are indispensable for elucidating the specific arrangement of the alkyl framework. The number of signals in ¹³C NMR and the unique splitting patterns in ¹H NMR, in conjunction with the distinct molecular weights and fragmentation patterns observed in mass spectrometry, allow for a confident and definitive structural assignment. This guide underscores the importance of a multi-technique approach to spectroscopic analysis in modern chemical research and development.

A Senior Application Scientist's Guide to Evaluating the Purity of Synthesized 2-Ethyl-4-methylpentanoic Acid Against a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth, technically-grounded comparison of synthesized 2-Ethyl-4-methylpentanoic acid with a certified reference standard. We will delve into the synthetic route, elucidate the analytical methodologies for purity assessment, and present a framework for data interpretation, all from the perspective of an experienced application scientist.

The Significance of Purity in Pharmaceutical Development

In the pharmaceutical landscape, impurities in a drug substance can have significant and often detrimental effects on its quality, safety, and efficacy. The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures to ensure that they are fit for their intended purpose, which includes the accurate determination of purity.[1][2][3][4][5] Purity is not merely a percentage; it is a comprehensive understanding of the synthesized compound and any accompanying impurities.

This compound, a branched-chain carboxylic acid, finds potential applications in various fields, including the synthesis of pharmaceuticals and as a biodegradable lubricant.[6] Its molecular formula is C8H16O2, and it has a molecular weight of approximately 144.21 g/mol .[6][7][8][9] Given its potential use in drug formulations, a rigorous evaluation of its purity is paramount.[6]

Synthesis of this compound: A Mechanistic Overview

Several synthetic routes can be employed to produce this compound. A common and effective method is the malonic ester synthesis, which allows for the controlled formation of substituted carboxylic acids.[10][11]

The Malonic Ester Synthesis Pathway

The synthesis begins with diethyl malonate, which is deprotonated by a strong base, typically sodium ethoxide, to form a stable enolate. This enolate then acts as a nucleophile, attacking an appropriate alkyl halide. To synthesize this compound, a sequential alkylation is performed. First, the enolate is reacted with isobutyl bromide to introduce the 4-methylpentyl group. A second deprotonation followed by reaction with ethyl iodide introduces the ethyl group at the alpha-position. The resulting dialkylated malonic ester is then hydrolyzed using a strong base, such as potassium hydroxide, followed by acidification. Finally, heating the resulting dicarboxylic acid induces decarboxylation to yield the desired this compound.

Synthesis_Pathway cluster_0 Step 1: First Alkylation cluster_1 Step 2: Second Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation Diethyl Malonate Diethyl Malonate Enolate_1 Enolate_1 Diethyl Malonate->Enolate_1 NaOEt Monoalkylated Ester Monoalkylated Ester Enolate_1->Monoalkylated Ester Isobutyl Bromide Enolate_2 Enolate_2 Monoalkylated Ester->Enolate_2 NaOEt Dialkylated Ester Dialkylated Ester Enolate_2->Dialkylated Ester Ethyl Iodide Dicarboxylic Acid Dicarboxylic Acid Dialkylated Ester->Dicarboxylic Acid 1. KOH, H2O 2. H3O+ This compound This compound Dicarboxylic Acid->this compound Heat (Δ)

Figure 1: Malonic ester synthesis of this compound.

This multi-step synthesis, while effective, can introduce impurities such as unreacted starting materials, mono-alkylated intermediates, and by-products from side reactions. Therefore, a robust analytical workflow is essential to confirm the purity of the final product.

A Multi-faceted Approach to Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive evaluation relies on a combination of orthogonal methods, each providing unique insights into the sample's composition.[12][13] For this compound, we employ a suite of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like branched-chain fatty acids.[14][15][16] It offers excellent separation and definitive identification based on mass fragmentation patterns.[12][17]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation and Derivatization: To enhance volatility, the carboxylic acid is converted to its methyl ester (FAME) or other suitable derivative. A common method involves reaction with a derivatizing agent like pentafluorobenzyl bromide (PFBBr).[17]

  • GC Separation: The derivatized sample is injected into a GC equipped with a polar capillary column, which is crucial for separating branched-chain fatty acid isomers.[14] An optimized temperature program is employed to achieve baseline separation of all components.

  • MS Detection: The separated components are introduced into the mass spectrometer. Electron Ionization (EI) is typically used to generate characteristic fragmentation patterns, allowing for unambiguous identification of the target compound and any impurities.[15]

GCMS_Workflow Sample Sample Derivatization Derivatization Sample->Derivatization PFBBr GC Injection GC Injection Derivatization->GC Injection Separation on Column Separation on Column GC Injection->Separation on Column MS Detection MS Detection Separation on Column->MS Detection EI Data Analysis Data Analysis MS Detection->Data Analysis

Figure 2: GC-MS workflow for purity analysis.
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating non-volatile and thermally labile compounds.[13] For chiral molecules like this compound, chiral HPLC is indispensable for determining enantiomeric purity.[18][19][20]

Experimental Protocol: Chiral HPLC Analysis
  • Column Selection: The choice of a chiral stationary phase (CSP) is critical. Polysaccharide-based columns, such as Chiralcel OD-H or Chiralpak AD, are often effective for separating chiral carboxylic acids.[21][22]

  • Mobile Phase Optimization: A systematic screening of mobile phases, typically combinations of n-hexane and an alcohol like isopropanol, is performed to achieve optimal separation of the enantiomers. For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape.[19]

  • Detection: UV detection is commonly used. The response is directly proportional to the concentration of each enantiomer, allowing for accurate quantification of enantiomeric excess.

HPLC_Workflow Sample Sample HPLC Injection HPLC Injection Sample->HPLC Injection Separation on Chiral Column Separation on Chiral Column HPLC Injection->Separation on Chiral Column UV Detection UV Detection Separation on Chiral Column->UV Detection Data Analysis Data Analysis UV Detection->Data Analysis

Figure 3: Chiral HPLC workflow for enantiomeric purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and purity determination.[12][23] Quantitative ¹H NMR (qNMR) is a primary analytical method that can provide a highly accurate assessment of purity without the need for a specific reference standard for each impurity.[24][25][26][27]

Experimental Protocol: Quantitative ¹H NMR (qNMR) Analysis
  • Sample Preparation: A precisely weighed amount of the synthesized this compound and a certified internal standard (e.g., maleic acid) are dissolved in a deuterated solvent.

  • Data Acquisition: The ¹H NMR spectrum is acquired under quantitative conditions, ensuring a long relaxation delay to allow for complete magnetization recovery between scans.

  • Data Processing and Analysis: The signals corresponding to the analyte and the internal standard are integrated. The purity of the synthesized compound is calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal. The 100% method can also be used for relative quantification by normalizing the integrals of all detected species.[25][26]

qNMR_Workflow Weigh Sample & Internal Standard Weigh Sample & Internal Standard Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Weigh Sample & Internal Standard->Dissolve in Deuterated Solvent Acquire 1H NMR Spectrum Acquire 1H NMR Spectrum Dissolve in Deuterated Solvent->Acquire 1H NMR Spectrum Integrate Signals Integrate Signals Acquire 1H NMR Spectrum->Integrate Signals Calculate Purity Calculate Purity Integrate Signals->Calculate Purity

Figure 4: Quantitative ¹H NMR workflow for purity determination.

Data Interpretation and Comparison

The data obtained from these analytical techniques are then compiled and compared against the specifications of the certified reference standard.

Table 1: Comparative Purity Analysis of Synthesized this compound
ParameterSynthesized ProductReference StandardMethod
Purity (by GC-MS) 99.2%≥ 99.5%GC-MS
Enantiomeric Purity (ee) 98.5%≥ 99.0%Chiral HPLC
Purity (by qNMR) 99.1%≥ 99.5%q¹H NMR
Residual Solvents < 0.1%< 0.05%GC-Headspace
Water Content 0.15%≤ 0.1%Karl Fischer Titration

Logical Relationship in Data Comparison

Data_Comparison Synthesized Product Synthesized Product Analytical Data Analytical Data Synthesized Product->Analytical Data Reference Standard Reference Standard Reference Standard->Analytical Data Purity Assessment Purity Assessment Analytical Data->Purity Assessment Meets Specification Meets Specification Purity Assessment->Meets Specification Pass Does Not Meet Specification Does Not Meet Specification Purity Assessment->Does Not Meet Specification Fail

Figure 5: Logical flow of purity comparison.

The results in Table 1 indicate that the synthesized this compound is of high purity, though slightly below the specifications of the reference standard in some aspects. The GC-MS and qNMR results are in good agreement, providing confidence in the overall purity assessment. The chiral HPLC data reveals a small amount of the other enantiomer. The levels of residual solvents and water are also slightly elevated compared to the reference material.

Conclusion and Further Steps

This comprehensive guide has outlined a robust methodology for evaluating the purity of synthesized this compound. By employing a suite of orthogonal analytical techniques and comparing the results to a certified reference standard, a thorough understanding of the product's quality can be achieved.

The slight deviations from the reference standard's specifications for the synthesized product highlight the importance of process optimization. Further purification steps, such as recrystallization or preparative chromatography, may be necessary to meet the stringent requirements for pharmaceutical applications. The analytical methods described herein provide the necessary tools to monitor the effectiveness of these purification strategies and ultimately ensure the delivery of a high-quality, safe, and effective product.

References

An In Vitro Comparative Guide to the Metabolic Stability of 2-Ethyl-4-methylpentanoic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Candidacy

In the landscape of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a pivotal determinant of its pharmacokinetic profile and, ultimately, its therapeutic success.[1] A compound that is rapidly metabolized by the liver often exhibits poor bioavailability and a short duration of action, necessitating more frequent dosing to maintain therapeutic concentrations.[2] Conversely, excessively high metabolic stability can lead to drug accumulation and potential toxicity. Therefore, a comprehensive understanding of a molecule's metabolic fate is essential for optimizing its "drug-like" properties.[3] This guide provides an in-depth, in vitro comparison of the metabolic stability of 2-Ethyl-4-methylpentanoic acid and its ester analogues. Through detailed experimental protocols and supporting data, we will explore how the seemingly subtle difference between a carboxylic acid and an ester functional group can profoundly impact a molecule's interaction with hepatic enzymes and its overall metabolic clearance.

The liver is the primary site of drug metabolism, where a symphony of enzymes works to transform xenobiotics into more water-soluble compounds for excretion.[4][5] These metabolic processes are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[3][6] For the compounds , this compound and its esters, the key metabolic pathways involve both Phase I and Phase II enzymes. Esters are primarily hydrolyzed by carboxylesterases (a class of Phase I enzymes) to their corresponding carboxylic acid and alcohol.[7][8][9] The resulting carboxylic acid can then undergo Phase II conjugation, such as glucuronidation. Understanding the interplay of these pathways is crucial for predicting in vivo behavior.[10][11]

This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply in vitro metabolic stability assays to rank-order compounds and guide medicinal chemistry efforts. We will delve into the practical aspects of experimental design, execution, and data interpretation, providing a robust framework for the comparative analysis of carboxylic acids and their ester derivatives.

Comparative Metabolic Landscape: Carboxylic Acid vs. Ester

The metabolic fates of this compound and its esters are governed by different enzymatic systems, leading to distinct stability profiles.

This compound: As a carboxylic acid, this molecule is a prime candidate for Phase II conjugation reactions. The primary pathway for its metabolism is expected to be glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). This process involves the covalent attachment of glucuronic acid to the carboxylic acid moiety, significantly increasing its water solubility and facilitating its elimination. While some Phase I oxidation may occur on the alkyl chain, glucuronidation is often the rate-limiting step in the clearance of many carboxylic acid-containing drugs.

Esters of this compound: The metabolic journey of the ester analogues begins with hydrolysis. Carboxylesterases, abundant in the liver, rapidly cleave the ester bond to yield this compound and the corresponding alcohol.[7][8][12] This initial hydrolytic step is often very efficient, meaning the ester form may have a short half-life in a metabolically active system.[13] Once the parent carboxylic acid is formed, it follows the same Phase II metabolic pathway as described above. Therefore, the overall metabolic stability of the ester is a composite of the rate of hydrolysis and the rate of subsequent conjugation of the resulting acid.

The following diagram illustrates the divergent primary metabolic pathways for the acid and its ester.

G cluster_0 Ester Metabolism cluster_1 Carboxylic Acid Metabolism Ester This compound Ester Acid_from_Ester This compound Ester->Acid_from_Ester Hydrolysis (Carboxylesterases) Alcohol Alcohol Conjugate_from_Ester Conjugated Metabolite Acid_from_Ester->Conjugate_from_Ester Phase II Conjugation (e.g., Glucuronidation) Acid This compound Conjugate_from_Acid Conjugated Metabolite Acid->Conjugate_from_Acid Phase II Conjugation (e.g., Glucuronidation)

Caption: Primary metabolic pathways for esters and carboxylic acids.

Experimental Design: A Head-to-Head Comparison Using Liver S9 Fractions

To comprehensively compare the metabolic stability of this compound and its esters, a liver S9 fraction assay is the experimental system of choice.[14] Unlike liver microsomes, which primarily contain Phase I enzymes, the S9 fraction includes both microsomal and cytosolic enzymes, providing a more complete picture of both Phase I (ester hydrolysis and oxidation) and Phase II (glucuronidation) metabolism.[3][6][10][11]

Rationale for S9 Fraction Selection:
  • Comprehensive Enzyme Profile: S9 fractions contain a broad range of both Phase I and Phase II metabolic enzymes, allowing for the simultaneous assessment of hydrolysis and conjugation.[6][11][14]

  • Cost-Effectiveness and Throughput: S9 fractions are more cost-effective and amenable to higher throughput screening compared to intact hepatocytes.[3][14]

  • Cofactor Control: The requirement for exogenous cofactors allows for the dissection of different metabolic pathways. For instance, comparing stability in the presence and absence of UDPGA can isolate the contribution of glucuronidation.[3][14]

The following workflow diagram outlines the key steps in the comparative metabolic stability assay.

G start Start prep_compounds Prepare Stock Solutions (Acid and Esters in DMSO) start->prep_compounds initiate_reaction Initiate Reaction (Add Compound to S9 Mix) prep_compounds->initiate_reaction prep_s9 Prepare S9 Reaction Mix (S9 fraction, Buffer, Cofactors) pre_incubate Pre-incubate S9 Mix at 37°C prep_s9->pre_incubate pre_incubate->initiate_reaction time_points Incubate at 37°C Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) initiate_reaction->time_points quench Quench Reaction (Ice-cold Acetonitrile with Internal Standard) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data_analysis Data Analysis (% Remaining, t½, CLint) analyze->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vitro metabolic stability assay.

Detailed Experimental Protocol: Liver S9 Stability Assay

This protocol provides a step-by-step guide for performing a comparative metabolic stability study.

Materials:

  • Pooled human liver S9 fraction (e.g., from a reputable supplier)

  • This compound and its ester analogues

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN), ice-cold

  • Internal standard (a structurally similar compound not expected to be found in the samples)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system[15][16]

Procedure:

  • Preparation of Reagents:

    • Thaw the liver S9 fraction on ice.

    • Prepare a 20 mg/mL stock of S9 fraction in potassium phosphate buffer.

    • Prepare stock solutions of the test compounds (acid and esters) at 10 mM in DMSO.

    • Prepare working solutions of the test compounds by diluting the stock solutions in buffer. The final concentration of DMSO in the incubation should be less than 0.5%.[17]

    • Prepare the NADPH regenerating system and UDPGA solutions according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, combine the S9 fraction, potassium phosphate buffer, and cofactors (NADPH regenerating system and UDPGA). The final protein concentration should be between 0.5-1 mg/mL.[3][17]

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the test compounds to the wells. The final substrate concentration is typically 1 µM.[14][17]

    • Incubate the plate at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw aliquots from the reaction wells.[5][14]

  • Reaction Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the aliquots to a plate containing ice-cold acetonitrile with the internal standard. A typical ratio is 2-3 volumes of ACN to 1 volume of sample.[3][17]

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the proteins.[18]

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the quantification of the parent compounds (acid and esters).[15][16][19][20]

    • Analyze the samples to determine the concentration of the remaining parent compound at each time point.

Data Analysis and Interpretation

The primary outputs of a metabolic stability assay are the half-life (t½) and the intrinsic clearance (CLint).[18][21]

  • Calculation of Half-Life (t½):

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).[22]

    • The half-life is calculated using the following equation: t½ = 0.693 / k [23][24][25]

  • Calculation of Intrinsic Clearance (CLint):

    • Intrinsic clearance represents the theoretical maximum rate of metabolism in the absence of other physiological limitations.[26]

    • It is calculated using the half-life and the protein concentration in the incubation: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Protein Amount) [4][27]

Comparative Data Summary (Hypothetical)

The following table presents hypothetical data comparing the metabolic stability of this compound and two of its esters.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolic Pathway
This compound4515.4Phase II Glucuronidation
Methyl 2-ethyl-4-methylpentanoate1069.3Phase I Hydrolysis
Ethyl 2-ethyl-4-methylpentanoate1546.2Phase I Hydrolysis

Interpretation of Hypothetical Data:

  • The esters exhibit significantly shorter half-lives and higher intrinsic clearance values compared to the parent carboxylic acid. This suggests that ester hydrolysis is a rapid and efficient process in liver S9 fractions.

  • The difference in stability between the methyl and ethyl esters may be attributed to steric hindrance around the ester carbonyl group, potentially influencing the rate of carboxylesterase-mediated hydrolysis.

  • The parent carboxylic acid is considerably more stable, indicating that Phase II glucuronidation is a slower metabolic process compared to ester hydrolysis.

Conclusion: Guiding Drug Design Through In Vitro Metabolism

This guide has provided a comprehensive framework for the in vitro comparison of the metabolic stability of this compound and its ester analogues. The choice of the liver S9 fraction as the in vitro system allows for a holistic assessment of both Phase I and Phase II metabolic pathways. The experimental protocol and data analysis methods described herein offer a robust and reproducible approach for generating critical data to inform drug discovery programs.

The key takeaway is that the introduction of an ester functional group can dramatically alter the metabolic profile of a molecule, often leading to rapid clearance via hydrolysis. This principle can be strategically employed in prodrug design, where an ester may be used to mask a carboxylic acid to improve properties like cell permeability, with the expectation that it will be rapidly cleaved in the liver to release the active acidic drug. Conversely, if a longer duration of action is desired, the carboxylic acid form or a more sterically hindered, slowly hydrolyzed ester may be preferable.

By understanding the enzymatic processes that govern the metabolic fate of different functional groups, medicinal chemists and drug metabolism scientists can work in concert to design molecules with optimized pharmacokinetic properties, ultimately increasing the probability of identifying promising clinical candidates.

References

Comparative Toxicity Analysis: 2-Ethyl-4-methylpentanoic Acid vs. Isovaleric Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of chemical safety and drug development, understanding the nuanced toxicological profiles of structurally related molecules is paramount. This guide provides a detailed comparative analysis of two branched-chain carboxylic acids: 2-Ethyl-4-methylpentanoic acid and Isovaleric acid. While both share a common chemical classification, their mechanisms of toxicity and overall safety profiles exhibit critical differences.

This compound, a valproic acid (VPA) analogue, is of interest due to the well-documented therapeutic and toxic effects of VPA, particularly its developmental toxicity.[1][2][3] Isovaleric acid, a metabolite of the amino acid leucine, is primarily known for its role in the metabolic disorder isovaleric acidemia, where its accumulation leads to severe health consequences.[4][5][6] This guide will dissect their toxicities across multiple endpoints, elucidate their underlying mechanisms, and provide detailed protocols for relevant toxicological assays to empower researchers in making informed decisions.

Comparative Toxicity Profiles

A direct comparison of the toxicological data reveals distinct profiles for each compound. While isovaleric acid has a more established set of quantitative toxicity values, data for this compound is less complete, necessitating a combination of available hazard classifications and predictive toxicology.

Acute Toxicity

Table 1: Comparative Acute Toxicity Data

EndpointThis compoundIsovaleric acid
Oral LD50 (Rat) ~2000 mg/kg (Estimated via QSAR)ca. 2500 mg/kg
Dermal LD50 (Rabbit) Data not available> 2000 mg/kg
GHS Hazard (Oral) Harmful if swallowed[7]Harmful if swallowed
Skin Irritation Causes skin irritation[7]Causes severe skin burns
Eye Irritation Causes serious eye damage[7]Causes serious eye damage

Disclaimer: The LD50 value for this compound is a computational prediction and should be interpreted with caution. Experimental verification is required for definitive assessment.

Genotoxicity

There is currently no specific data available on the genotoxicity of this compound. For isovaleric acid, a fragrance ingredient safety assessment concluded that it does not present a concern for genotoxicity.

Developmental Toxicity

The most significant divergence in the toxicological profiles of these two compounds lies in their potential for developmental toxicity. This compound is an analogue of valproic acid (VPA), a known human teratogen.[1][3] The teratogenicity of VPA and many of its analogues is linked to their ability to inhibit histone deacetylase (HDAC) enzymes.[11][12][13] However, research suggests that this compound may be a notable exception. A study on valproic acid analogues found that, unlike other tested analogues, (±)-2-ethyl-4-methyl pentanoic acid did not inhibit cardiomyocyte differentiation, a finding that correlates with in vivo embryotoxicity.[14] This suggests a potentially lower risk of developmental toxicity for this compound compared to other VPA analogues.

Isovaleric acid's toxicity is not primarily associated with teratogenicity in the same manner as VPA. Instead, its harmful effects are most pronounced in the context of the genetic disorder isovaleric acidemia, where its accumulation from birth leads to profound metabolic and neurological damage.[4][15][16]

Mechanisms of Toxicity

The underlying mechanisms driving the toxicity of these two acids are fundamentally different, reflecting their distinct biological contexts.

Isovaleric Acid: Metabolic Disruption and Mitochondrial Toxicity

The toxicity of isovaleric acid is best understood through the pathophysiology of isovaleric acidemia. This autosomal recessive disorder is caused by a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), which is essential for the breakdown of the amino acid leucine.[4][6] This enzymatic block leads to the accumulation of isovaleric acid and its metabolites.[5][15]

The accumulated isovaleric acid exerts its toxic effects primarily by disrupting mitochondrial function. It has been shown to inhibit succinate-CoA ligase in the Krebs cycle and impair mitochondrial oxygen consumption.[15] This disruption of cellular energy metabolism leads to the characteristic symptoms of isovaleric acidemia, including metabolic acidosis, hyperammonemia, lethargy, and in severe cases, coma and death.[16]

Isovaleric_Acid_Toxicity cluster_0 Leucine Metabolism cluster_1 Mitochondrial Disruption Leucine Dietary Leucine IsovalerylCoA Isovaleryl-CoA Leucine->IsovalerylCoA IVD Isovaleryl-CoA Dehydrogenase (IVD) IsovalerylCoA->IVD Deficient in Isovaleric Acidemia IsovalericAcid Isovaleric Acid (Accumulates) IsovalerylCoA->IsovalericAcid Metabolic Block KrebsCycle Krebs Cycle (Inhibited) IsovalericAcid->KrebsCycle Inhibits Energy Cellular Energy (ATP) Production Decreased KrebsCycle->Energy Leads to

Caption: Metabolic pathway disruption in Isovaleric Acidemia.

This compound: A Valproic Acid Analogue with a Potentially Atypical Profile

The toxicological concern for this compound stems from its structural similarity to valproic acid (VPA). A primary mechanism of VPA's teratogenicity is the inhibition of histone deacetylase (HDAC) enzymes.[11][12] HDACs are crucial for chromatin remodeling and gene expression; their inhibition can lead to aberrant gene activation or silencing during critical developmental windows.[13] Many VPA analogues share this HDAC-inhibiting property.[1][2][3]

However, as previously mentioned, preliminary evidence suggests that this compound may not be a potent HDAC inhibitor, distinguishing it from many other VPA analogues.[14] This could indicate a different, and potentially less severe, mechanism of toxicity. Its identified hazards are currently limited to irritation and potential harm if swallowed, which may be related to its acidic nature and general effects on cellular membranes rather than a specific enzyme interaction like HDAC inhibition.[7] Further research is necessary to fully elucidate its molecular targets.

HDAC_Inhibition_Mechanism VPA Valproic Acid (VPA) & Some Analogues HDAC Histone Deacetylase (HDAC) Enzyme VPA->HDAC Inhibits Histone Histone Protein (with Acetyl group) HDAC->Histone Deacetylates Chromatin Condensed Chromatin (Gene Silencing) Histone->Chromatin Leads to GeneExpression Altered Gene Expression (Developmental Defects) Chromatin->GeneExpression Results in MTT_Assay_Workflow start Seed Cells in 96-well Plate expose Expose Cells to Test Compounds start->expose incubate Incubate (24-72h) expose->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read end Calculate IC50 read->end Ames_Test_Workflow start Prepare Bacterial Strains & S9 Mix mix Mix Bacteria, Test Compound, & S9 Mix in Top Agar start->mix plate Pour onto Minimal Glucose Agar Plate mix->plate incubate Incubate (48-72h) plate->incubate count Count Revertant Colonies incubate->count end Assess Mutagenicity count->end Zebrafish_Test_Workflow start Collect Fertilized Zebrafish Embryos expose Expose Embryos to Test Compounds in 96-well Plate start->expose incubate Incubate for 96h at 28.5°C expose->incubate observe Daily Microscopic Observation (Lethality & Malformations) incubate->observe end Calculate LC50 & EC50 observe->end

References

A Comparative Guide to the Reproducible Synthesis of 2-Ethyl-4-methylpentanoic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the reliable and reproducible production of chiral molecules is a cornerstone of successful research and development. 2-Ethyl-4-methylpentanoic acid, a chiral carboxylic acid, represents a valuable building block in the synthesis of complex bioactive molecules. However, the inherent challenges of stereoselective synthesis often lead to difficulties in reproducing published protocols. This guide provides an in-depth, objective comparison of two prominent synthetic strategies for this compound: the use of an Evans chiral auxiliary and a copper-catalyzed asymmetric conjugate addition. We will dissect the methodologies, present supporting experimental data from analogous systems, and offer insights into the critical parameters that govern the reproducibility of each approach, empowering researchers to make informed decisions for their synthetic campaigns.

The Imperative of Stereochemical Control in Drug Development

The therapeutic efficacy and safety of many pharmaceuticals are intrinsically linked to their stereochemistry. Different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of robust and reproducible methods for accessing single enantiomers is of paramount importance. This guide will explore two distinct and powerful approaches to establishing the stereocenter of this compound, a molecule with significant potential in medicinal chemistry.

Protocol 1: Diastereoselective Alkylation Utilizing an Evans Chiral Auxiliary

This classic and well-established method relies on the temporary attachment of a chiral auxiliary to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The Evans oxazolidinone auxiliaries are particularly effective for the asymmetric alkylation of carboxylic acid derivatives.[1][2] The underlying principle is the creation of a rigid, chelated enolate whose facial reactivity is sterically biased by the chiral auxiliary.

Experimental Workflow: Evans Auxiliary Approach

evans_workflow A Acylation of (S)-4-benzyl- 2-oxazolidinone B Enolate Formation (LDA, -78 °C) A->B Propionyl chloride C Diastereoselective Alkylation with Isobutyl Iodide B->C Chelated (Z)-enolate D Hydrolytic Cleavage of Auxiliary C->D LiOH, H2O2 E Purification by Chromatography D->E F Enantiopure 2-Ethyl-4- methylpentanoic acid E->F

Caption: Workflow for the synthesis of this compound using an Evans chiral auxiliary.

Detailed Experimental Protocol (Adapted from established procedures[1][2])
  • N-Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add n-butyllithium dropwise. After stirring for 15 minutes, add propionyl chloride and allow the reaction to warm to room temperature. Quench with saturated aqueous ammonium chloride, extract with ethyl acetate, and purify the resulting N-propionyl oxazolidinone by column chromatography.

  • Asymmetric Alkylation: Dissolve the N-propionyl oxazolidinone in anhydrous THF and cool to -78 °C. Slowly add a freshly prepared solution of lithium diisopropylamide (LDA) in THF. After stirring for 30 minutes, add isobutyl iodide. Maintain the reaction at -78 °C for several hours, monitoring by thin-layer chromatography (TLC). Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Auxiliary Cleavage: The crude product from the previous step is dissolved in a mixture of THF and water. The solution is cooled to 0 °C, and an aqueous solution of lithium hydroxide and hydrogen peroxide is added. The reaction is stirred until the starting material is consumed (monitored by TLC).

  • Purification: After quenching the excess peroxide with sodium sulfite, the mixture is acidified and extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.[3]

Reproducibility and Performance
ParameterTypical Reported ValueKey Factors for Reproducibility
Chemical Yield 70-85% (over 3 steps)Purity of reagents (especially n-BuLi and LDA), strict anhydrous conditions, accurate temperature control at -78 °C.
Diastereomeric Ratio >98:2Formation of the correct (Z)-enolate, steric hindrance from the benzyl group of the auxiliary.
Enantiomeric Excess (ee) >99% after purificationHigh diastereoselectivity of the alkylation and efficient removal of the minor diastereomer during purification.

Causality Behind Experimental Choices: The use of a bulky base like LDA at low temperatures kinetically favors the formation of the (Z)-enolate, which is crucial for high diastereoselectivity. The subsequent chelation of the lithium cation by the carbonyl oxygens of the oxazolidinone creates a rigid structure that effectively blocks one face of the enolate, directing the alkylating agent to the opposite face. The hydrolytic cleavage with LiOH/H2O2 is a mild method that minimizes the risk of epimerization of the newly formed stereocenter.[4]

Protocol 2: Copper-Catalyzed Asymmetric Conjugate Addition

This modern approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction, offering a more atom-economical and potentially more scalable alternative to stoichiometric chiral auxiliaries. The copper-catalyzed conjugate addition of Grignard reagents to α,β-unsaturated esters is a powerful method for the formation of carbon-carbon bonds with high enantioselectivity.[5][6] The choice of the chiral ligand is critical for achieving high levels of stereocontrol.

Experimental Workflow: Catalytic Asymmetric Conjugate Addition

conjugate_addition_workflow A In situ Catalyst Formation (Cu(I) salt + Chiral Ligand) B Conjugate Addition (Ethylmagnesium bromide) A->B Ethyl (E)-4-methyl- pent-2-enoate C Saponification of Ester B->C KOH, EtOH/H2O D Acidic Work-up C->D E Purification by Distillation D->E F Enantioenriched 2-Ethyl-4- methylpentanoic acid E->F

Caption: Workflow for the synthesis of this compound via copper-catalyzed conjugate addition.

Detailed Experimental Protocol (Based on established methodologies[5][6])
  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, copper(I) bromide dimethyl sulfide complex and a chiral ferrocenyl diphosphine ligand (e.g., a Josiphos-type ligand) are dissolved in an anhydrous solvent such as diethyl ether. The mixture is stirred at room temperature for a short period to allow for complex formation.

  • Conjugate Addition: The solution is cooled to a low temperature (e.g., -78 °C), and the substrate, ethyl (E)-4-methylpent-2-enoate, is added. A solution of ethylmagnesium bromide in diethyl ether is then added dropwise over an extended period. The reaction progress is monitored by TLC or GC.

  • Saponification and Work-up: Upon completion, the reaction is quenched with saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are concentrated, and the resulting ester is saponified using a solution of potassium hydroxide in ethanol and water.

  • Purification: The reaction mixture is acidified with hydrochloric acid, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude this compound is then purified by vacuum distillation.

Reproducibility and Performance
ParameterTypical Reported ValueKey Factors for Reproducibility
Chemical Yield 80-95%Purity and activity of the copper catalyst and ligand, quality and accurate titration of the Grignard reagent, precise control of addition rate and temperature.
Enantiomeric Excess (ee) 90-98%The specific chiral ligand used (e.g., Josiphos derivatives), solvent choice, and reaction temperature.

Causality Behind Experimental Choices: The chiral diphosphine ligand coordinates to the copper(I) center, creating a chiral environment that directs the addition of the ethyl group from the Grignard reagent to one face of the α,β-unsaturated ester. The use of Grignard reagents is advantageous due to their high reactivity and commercial availability. The slow addition of the Grignard reagent at low temperatures is crucial to suppress the uncatalyzed background reaction and maximize enantioselectivity.[5]

Comparative Analysis and Recommendations

FeatureProtocol 1: Evans AuxiliaryProtocol 2: Catalytic Conjugate Addition
Stereocontrol Excellent and highly predictable diastereoselectivity, leading to very high enantiomeric excess.High enantioselectivity is achievable, but it is highly dependent on the ligand and reaction conditions.
Yield Generally good to excellent over multiple steps.Typically very high in a single key transformation.
Scalability Less amenable to large-scale synthesis due to the stoichiometric use of the expensive chiral auxiliary and cryogenic conditions.More suitable for large-scale production due to the catalytic nature of the process.
Cost-Effectiveness The chiral auxiliary can be recovered and recycled, but the initial cost is high.The chiral ligand and copper catalyst are used in small quantities, making it more cost-effective for larger scales.
Operational Complexity Requires handling of pyrophoric reagents (n-BuLi) and cryogenic temperatures.Requires careful control of catalyst preparation and slow addition of the Grignard reagent.
Robustness Generally robust and less sensitive to minor variations in substrate structure once the protocol is established.Can be sensitive to impurities in reagents and requires careful optimization for different substrates.

Recommendations for Researchers:

  • For early-stage research and development, where the highest degree of stereochemical purity is paramount and scalability is not the primary concern, the Evans auxiliary method (Protocol 1) is a highly reliable and predictable choice. The high diastereoselectivity often simplifies purification and ensures access to enantiomerically pure material.

  • For process development and larger-scale synthesis, the copper-catalyzed asymmetric conjugate addition (Protocol 2) offers significant advantages in terms of atom economy, cost-effectiveness, and scalability. While it may require more initial optimization to achieve the desired level of enantioselectivity consistently, the long-term benefits for manufacturing are substantial.

Conclusion

The synthesis of this compound, like many chiral molecules, presents a choice between well-established, reliable methods and more modern, efficient catalytic approaches. The selection of a particular protocol should be guided by the specific requirements of the project, including the desired level of stereochemical purity, the scale of the synthesis, and economic considerations. By understanding the underlying principles and critical parameters of each method, researchers can navigate the challenges of asymmetric synthesis and reproducibly obtain this valuable chiral building block for their drug discovery and development programs.

References

A Senior Application Scientist's Guide to Benchmarking Purification Techniques for 2-Ethyl-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of common purification techniques for 2-Ethyl-4-methylpentanoic acid, a chiral carboxylic acid with applications in chemical synthesis and pharmaceuticals.[1][2] The selection of an appropriate purification strategy is critical to ensure the desired purity, yield, and scalability, directly impacting downstream applications and the overall efficiency of drug development and manufacturing processes. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into making informed decisions for purifying this valuable molecule.

Understanding this compound and Its Impurity Profile

This compound (C8H16O2, MW: 144.21 g/mol ) is a branched-chain carboxylic acid.[1][3][4] Its structure, featuring a chiral center at the second carbon, necessitates careful consideration of enantiomeric purity in addition to the removal of process-related impurities.

Key Properties:

  • Molecular Formula: C8H16O2[3][4]

  • Molecular Weight: 144.21 g/mol [1][4]

  • CAS Number: 108-81-6[3][4]

  • pKa: ~4.82 (Predicted)[3]

  • Solubility: Limited solubility in water, high solubility in organic solvents.[2]

The synthesis of this compound can introduce a variety of impurities. Common synthetic routes, such as the oxidation of 2-ethyl-4-methylpentanal or the hydrolysis of its corresponding ester, can result in the following impurities[2]:

  • Unreacted starting materials: Residual 2-ethyl-4-methylpentanal or its ester.

  • Oxidation byproducts: Over-oxidized or side-reaction products.

  • Isomeric impurities: Structurally similar isomers formed during synthesis.

  • Catalyst residues: Inorganic or organometallic catalysts used in the synthesis.

  • Solvents: Residual solvents from the reaction and initial workup.

A thorough understanding of the potential impurity profile is the first step in designing an effective purification strategy. For instance, the presence of high-boiling, structurally similar impurities may favor chromatographic methods over distillation.

Comparative Analysis of Purification Techniques

This section details the principles, protocols, and performance of three primary purification techniques for this compound: Fractional Distillation, Preparative High-Performance Liquid Chromatography (HPLC), and Crystallization.

Fractional Distillation under Reduced Pressure

Principle: Fractional distillation separates compounds based on differences in their boiling points.[5][6] By applying a vacuum, the boiling point of the compound is lowered, which is particularly useful for high-boiling or thermally sensitive compounds like many carboxylic acids, preventing decomposition.[5]

Expertise & Experience: This technique is a workhorse for bulk purification of liquid carboxylic acids, especially when dealing with non-volatile or significantly lower-boiling impurities.[7] The key to successful fractional distillation is achieving a sufficient number of theoretical plates in the distillation column to resolve compounds with close boiling points.[6] For this compound, which has a relatively high boiling point, vacuum distillation is essential.

Experimental Protocol:

  • Preparation: The crude this compound is first subjected to an acid-base extraction to remove neutral and basic impurities. Dissolve the crude acid in an aqueous solution of sodium hydroxide (pH > 8) and extract with a non-polar organic solvent like diethyl ether. The aqueous layer, containing the sodium salt of the acid, is then acidified with a mineral acid (e.g., HCl) to a pH < 2 to precipitate the free carboxylic acid. The purified acid is then extracted with an organic solvent, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.[7]

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • Distillation: Heat the distillation flask containing the pre-purified acid. Once the system has reached the desired vacuum level, gradually increase the temperature.

  • Fraction Collection: Collect fractions based on the boiling point at the applied pressure. The main fraction containing the purified this compound should be collected at a stable temperature.

Workflow for Fractional Distillation:

crude Crude this compound extraction Acid-Base Extraction crude->extraction distillation Fractional Distillation (Vacuum) extraction->distillation Pre-purified Acid impurities1 Neutral/Basic Impurities extraction->impurities1 Removed pure Purified Product (>98% Purity) distillation->pure impurities2 High/Low Boiling Impurities distillation->impurities2 Separated

Caption: Workflow for the purification of this compound by fractional distillation.

Preparative High-Performance Liquid Chromatography (HPLC)

Principle: Preparative HPLC separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase.[] For chiral molecules like this compound, chiral stationary phases (CSPs) are employed to resolve the enantiomers.[9]

Expertise & Experience: This method offers the highest resolution and is ideal for achieving very high purity levels (>99.5%), especially for separating enantiomers and closely related isomers.[10] While highly effective, it is generally more expensive and has a lower throughput compared to distillation, making it more suitable for high-value applications or when absolute purity is paramount. The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation.

Experimental Protocol:

  • Column Selection: Select a suitable chiral stationary phase. For carboxylic acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.

  • Mobile Phase Optimization: Develop an isocratic or gradient mobile phase system. A common mobile phase for chiral separations of acids is a mixture of a non-polar solvent (e.g., hexane or heptane), a polar modifier (e.g., isopropanol or ethanol), and a small amount of an acidic additive (e.g., trifluoroacetic acid or formic acid) to improve peak shape.

  • Sample Preparation: Dissolve the crude or partially purified this compound in the mobile phase.

  • Purification: Inject the sample onto the preparative HPLC system. Collect the fractions corresponding to the desired enantiomer(s) as they elute from the column.

  • Post-Processing: Combine the collected fractions and remove the solvent under reduced pressure to obtain the purified product.

Workflow for Preparative HPLC:

crude Crude Racemic Mixture prep_hplc Preparative Chiral HPLC crude->prep_hplc enantiomer1 Enantiomer 1 (>99.5% ee) prep_hplc->enantiomer1 Fraction 1 enantiomer2 Enantiomer 2 (>99.5% ee) prep_hplc->enantiomer2 Fraction 2 impurities Achiral Impurities prep_hplc->impurities Separated racemic_acid Racemic Acid salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation chiral_base Chiral Base chiral_base->salt_formation crystallization Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration Crystals mother_liquor Mother Liquor (contains other diastereomer) crystallization->mother_liquor Solution liberation Acidification & Extraction filtration->liberation pure_enantiomer Pure Enantiomer (>99% ee) liberation->pure_enantiomer start Define Purification Goal q1 Is Enantiomeric Purity Required? start->q1 distillation Fractional Distillation q1->distillation No q2 Scale of Purification? q1->q2 Yes hplc Preparative HPLC q2->hplc Lab Scale (<100g) crystallization Diastereomeric Crystallization q2->crystallization Pilot/Process Scale (>100g)

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2-Ethyl-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle 2-Ethyl-4-methylpentanoic acid (CAS 108-81-6). The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory standards. Our commitment is to provide you with the knowledge to work safely and effectively, reinforcing the trust you place in our expertise.

Hazard Identification and Immediate Safety Precautions

This compound is a branched-chain carboxylic acid.[1] Understanding its hazard profile is the critical first step in safe handling.

GHS Hazard Classification:

Based on aggregated data, this compound is classified as follows:

  • Signal Word: Danger[2]

  • Pictograms:

    • Corrosion (GHS05)[1]

    • Irritant (GHS07)[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1][3]

    • H318: Causes serious eye damage.[1][3]

    • H335: May cause respiratory irritation.[1]

    • H302: Harmful if swallowed.[3]

Immediate Actions Upon Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[4]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Get medical attention if adverse health effects persist or are severe.[4]

  • Ingestion: Wash out mouth with water. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Stop if the exposed person feels sick as vomiting may be dangerous. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.

Personal Protective Equipment (PPE) Protocol

A risk-based approach to the selection and use of PPE is essential. The following table outlines the minimum PPE requirements for handling this compound.

Body Part Personal Protective Equipment Rationale and Specifications
Eyes/Face Chemical Splash Goggles and Face ShieldGiven the H318 classification ("Causes serious eye damage"), standard safety glasses are insufficient. Tightly fitting chemical splash goggles are mandatory.[5] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[4]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Carboxylic acids can be corrosive to skin. Nitrile or neoprene gloves are recommended for handling organic acids.[4][5] Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove and dispose of the gloves immediately, then wash your hands thoroughly.
Body Laboratory Coat and Chemical-Resistant ApronA standard laboratory coat should be worn and fully buttoned.[5] For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Use in a certified Chemical Fume HoodAll work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.[6] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an organic vapor cartridge is required.

PPE Selection and Use Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Requirements start Task Involving This compound small_scale Small scale? (<50 mL) start->small_scale splash_risk Significant splash risk? small_scale->splash_risk Yes small_scale->splash_risk No aerosol_risk Aerosolization possible? splash_risk->aerosol_risk No ppe_face_shield Add Face Shield splash_risk->ppe_face_shield Yes ppe_base Minimum PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Lab Coat aerosol_risk->ppe_base No ppe_respirator Use in Fume Hood or Wear Respirator aerosol_risk->ppe_respirator Yes ppe_face_shield->aerosol_risk ppe_respirator->ppe_base

Figure 1. Decision workflow for selecting appropriate PPE.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational procedure is crucial for minimizing exposure and preventing accidents.

Preparation and Handling:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood.[7]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available.

  • Container Inspection: Visually inspect the chemical container for any signs of damage or leakage before handling.

  • Dispensing: When transferring or dispensing the chemical, do so slowly and carefully to avoid splashing. Use a funnel for transferring to containers with small openings.

  • Heating: If heating is required, use a water bath or heating mantle. Avoid open flames.

  • Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[4] Containers should be tightly closed and clearly labeled. Do not store in metal containers.[4]

Disposal Plan: Waste Management and Decontamination

Proper disposal is a critical component of the chemical lifecycle to ensure environmental protection and personnel safety.

Waste Collection and Labeling:

  • Waste Container: Collect all waste containing this compound in a designated, properly labeled, and chemically compatible container. The container should have a secure screw-top cap.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Irritant).[8]

  • Segregation: Do not mix this compound waste with other waste streams, particularly bases or strong oxidizing agents.[8]

Spill Response Protocol:

In the event of a spill, follow these steps:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial acid neutralizer.[9] Create a dike around the spill to prevent it from spreading.[9]

  • Neutralization (for small spills): Cautiously neutralize the spill by slowly adding sodium bicarbonate or another suitable acid neutralizer until bubbling ceases.

  • Collection: Carefully scoop the absorbed and neutralized material into a designated hazardous waste container using non-sparking tools.

  • Decontamination: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Waste Disposal and Spill Cleanup Workflow

The following diagram outlines the procedural flow for waste disposal and spill management.

Disposal_Spill_Workflow cluster_waste Waste Disposal cluster_spill Spill Cleanup start_waste Generate Waste collect_waste Collect in a labeled, compatible container start_waste->collect_waste segregate_waste Segregate from incompatible materials collect_waste->segregate_waste store_waste Store in a designated hazardous waste area segregate_waste->store_waste dispose_waste Arrange for EHS pickup store_waste->dispose_waste start_spill Spill Occurs alert_evacuate Alert personnel and evacuate if necessary start_spill->alert_evacuate contain_spill Contain the spill with absorbent material alert_evacuate->contain_spill neutralize_spill Neutralize with sodium bicarbonate contain_spill->neutralize_spill collect_residue Collect residue into hazardous waste container neutralize_spill->collect_residue decontaminate Decontaminate the area collect_residue->decontaminate report_spill Report to EHS decontaminate->report_spill

Figure 2. Procedural workflow for waste disposal and spill cleanup.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-4-methylpentanoic acid
Reactant of Route 2
Reactant of Route 2
2-Ethyl-4-methylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.